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Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine

Introduction & Pharmacological Context The imidazo[2,1-f][1,2,4]triazine bicyclic system is a privileged pharmacophore, acting as a bioisostere for purine bases in modern drug discovery. The highly functionalized interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The imidazo[2,1-f][1,2,4]triazine bicyclic system is a privileged pharmacophore, acting as a bioisostere for purine bases in modern drug discovery. The highly functionalized intermediate, 7-bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine , serves as a critical building block for synthesizing next-generation therapeutics. Its orthogonal reactivity profile allows for divergent functionalization: the C-4 amine acts as a key hydrogen bond donor/acceptor, the C-2 chlorine is primed for nucleophilic aromatic substitution (SNAr) or cross-coupling, and the C-7 bromine is ideal for Suzuki-Miyaura or Buchwald-Hartwig couplings[1].

This scaffold is prominently featured in the development of mutant-selective EGFR inhibitors (targeting the T790M resistance mutation)[1], PI3K-γ inhibitors for autoimmune and cardiovascular diseases[2], and novel TLR7 agonists for immuno-oncology applications[3].

Retrosynthetic Strategy & Mechanistic Rationale

As a Senior Application Scientist, I approach the synthesis of this scaffold through a bottom-up construction of the triazine ring onto a pre-existing imidazole, followed by sequential, regioselective functionalizations.

  • Cyclization: The core is established by condensing 1-amino-1H-imidazole-2-carboxamide with diethyl carbonate.

  • Regioselective Bromination: Electrophilic aromatic substitution (SEAr) with N-bromosuccinimide (NBS) occurs exclusively at the C-7 position due to the electron-rich nature of the imidazole ring.

  • Deoxychlorination: The dione is converted to the 2,4-dichloro intermediate using phosphorus oxychloride (POCl3). The addition of triethylamine hydrochloride (Et3N·HCl) is a critical experiential choice; it acts as a soluble chloride source that accelerates the breakdown of the intermediate phosphorodichloridate.

  • Regioselective SNAr: Amination with ammonia is highly selective for the C-4 position. The C-4 carbon is significantly more electrophilic than C-2 due to the electron-withdrawing effect of the adjacent bridgehead nitrogen, which stabilizes the resulting Meisenheimer complex.

SynthesisWorkflow A 1-Amino-1H-imidazole -2-carboxamide B Imidazo[2,1-f][1,2,4]triazine -2,4-dione A->B Diethyl carbonate NaOEt, EtOH C 7-Bromoimidazo[2,1-f] [1,2,4]triazine-2,4-dione B->C NBS, DMF Regioselective SEAr D 7-Bromo-2,4-dichloro imidazo[2,1-f][1,2,4]triazine C->D POCl3, Et3N·HCl 120°C E 7-Bromo-2-chloroimidazo [2,1-f][1,2,4]triazin-4-amine D->E NH3, DIPEA, THF Regioselective SNAr

Figure 1: Four-step synthesis workflow of 7-bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for each synthetic step, establishing a baseline for process validation.

Reaction StepReagents & ConditionsTarget Mass (M+H)⁺Typical YieldPurity (LC-MS)
1. Cyclization Diethyl carbonate, NaOEt, EtOH, Reflux153.065-75%>95%
2. Bromination NBS, DMF, 0 °C to RT, 2h231.0 / 233.080-85%>98%
3. Deoxychlorination POCl3, Et3N·HCl, 120 °C, 16h266.9 / 268.934-45%>90%
4. Amination NH3 (0.5M in THF), DIPEA, 0 °C to RT248.0 / 250.060-70%>95%

Detailed Experimental Protocols (Self-Validating Systems)

Step 1: Construction of Imidazo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione

Procedure:

  • Suspend 1-amino-1H-imidazole-2-carboxamide (1.0 eq) in anhydrous ethanol.

  • Add sodium ethoxide (NaOEt, 2.5 eq) and diethyl carbonate (3.0 eq).

  • Reflux the mixture under a nitrogen atmosphere for 12 hours.

  • Cool to room temperature and concentrate under reduced pressure. Dissolve the residue in water and acidify to pH 4-5 using 1N HCl to precipitate the product.

Self-Validation (IPC): Monitor by LC-MS. The starting material (M+H = 127.1) must be completely consumed, replaced by a single peak at M+H = 153.0. A failure to precipitate upon acidification indicates incomplete cyclization or over-acidification (pH < 2), which protonates the basic nitrogens and artificially increases aqueous solubility.

Step 2: Regioselective Bromination[1]

Procedure:

  • Dissolve imidazo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione (1.0 eq) in anhydrous DMF and cool to 0 °C.

  • Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise in the dark to prevent radical side reactions.

  • Stir at room temperature for 2 hours.

  • Quench the reaction by pouring it into ice-cold water. Filter the resulting off-white precipitate and wash sequentially with water and cold ethanol.

Self-Validation (IPC): LC-MS must show a 1:1 isotopic doublet at M+H = 231.0 and 233.0, characteristic of mono-bromination. The presence of a peak at M+H = 308.9 indicates over-bromination, signaling that the reaction temperature was too high or excess NBS was used.

Step 3: Deoxychlorination[1]

Causality Note: This is the most sensitive step. POCl3 acts as both solvent and reagent. Triethylamine hydrochloride is added to break down the stable phosphorodichloridate intermediate, driving the reaction cleanly to the dichloro product.

Procedure:

  • To a pressure tube, add 7-bromoimidazo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione (1.0 eq), POCl3 (10 volumes), and Et3N·HCl (2.0 eq).

  • Seal the tube and heat to 120 °C for 16 hours.

  • Cool to room temperature. Critical Step: Concentrate the mixture under reduced pressure and perform an azeotropic distillation with toluene (2 × 5 volumes) to remove residual POCl3.

  • Dilute the residue with ethyl acetate and carefully pour into a saturated aqueous NaHCO3 solution at 0 °C. Extract, dry over Na2SO4, and purify via silica gel chromatography (5% EtOAc in hexanes).

Self-Validation (IPC): Failure to remove POCl3 before aqueous workup will result in rapid hydrolysis back to the dione or a mono-chloro intermediate. LC-MS must show the dichloro isotopic pattern at M+H = 266.9 / 268.9 / 270.9.

Step 4: Regioselective SNAr Amination[1]

Causality Note: The C-4 position is selectively aminated due to thermodynamic stabilization of the Meisenheimer intermediate by the bridgehead nitrogen.

Procedure:

  • Dissolve 7-bromo-2,4-dichloroimidazo[2,1-f][1,2,4]triazine (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Add N,N-diisopropylethylamine (DIPEA, 1.5 eq).

  • Dropwise, add a 0.5 M solution of ammonia in THF (1.05 eq). Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Concentrate the mixture, add water, and filter the resulting solid to afford 7-bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine.

Self-Validation (IPC): LC-MS analysis must confirm the displacement of exactly one chlorine atom (M+H = 248.0 / 250.0). If the di-aminated product (M+H = 229.0) is observed, the ammonia stoichiometry was too high or the addition rate was too fast.

SNArMechanism cluster_0 Kinetic & Thermodynamic Control SM 2,4-Dichloro Intermediate Highly electrophilic core Int4 C-4 Attack (Major) Meisenheimer complex stabilized by bridgehead N SM->Int4 NH3 (1.0 eq) Int2 C-2 Attack (Minor) Less stabilization, higher activation energy SM->Int2 NH3 (1.0 eq) Prod 4-Amino-2-chloro Product Target Compound Int4->Prod Fast Cl- elimination SideProd 2-Amino-4-chloro Product Trace Impurity Int2->SideProd Slow Cl- elimination

Figure 2: Mechanistic divergence in the regioselective SNAr amination step.

References[3] Title: Guoliang Zhang Inventions, Patents and Patent Applications (US Patent 12281119 - Imidazo[2,1-f][1,2,4]triazin-4-amine derivatives as TLR7 agonist)

Source: justia.com URL:[2] Title: WO2017223414A1 - HETEROCYCLIC COMPOUNDS AS PI3K-γ INHIBITORS Source: google.com URL:[1] Title: W O 2016/183094 A1 - Googleapis.com (HETEROCYCLIC COMPOUNDS AS EGFR INHIBITORS) Source: googleapis.com URL:

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 7-Bromo-2-chloroimidazo[2,1-f]triazin-4-amine

Executive Summary In modern drug discovery, the design of kinase inhibitors and antiviral nucleoside analogs heavily relies on privileged scaffolds that mimic endogenous substrates. The imidazo[2,1-f][1,2,4]triazine core...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the design of kinase inhibitors and antiviral nucleoside analogs heavily relies on privileged scaffolds that mimic endogenous substrates. The imidazo[2,1-f][1,2,4]triazine core is a premier purine bioisostere, effectively mimicking the adenine ring while offering superior metabolic stability against ubiquitous deaminases.

As a Senior Application Scientist, I approach 7-Bromo-2-chloroimidazo[2,1-f]triazin-4-amine (CAS: 2308544-12-7) not just as a chemical entity, but as a highly engineered molecular linchpin. The strategic placement of the 4-amine group enables critical hydrogen bonding within the ATP-binding hinge region of kinases (such as [1]), while the orthogonal 7-bromo and 2-chloro halogens provide a programmable pathway for regioselective functionalization. This whitepaper details the physicochemical properties, synthetic logic, and self-validating analytical protocols required to successfully deploy this building block in high-throughput medicinal chemistry workflows.

Quantitative Physicochemical Profile

Understanding the baseline physicochemical properties of this intermediate is critical for predicting its behavior in both synthetic environments and downstream biological assays. The low molecular weight provides a generous "budget" for subsequent functionalization without violating Lipinski’s Rule of Five.

Physicochemical PropertyValueCausality / Implication in Drug Design
CAS Registry Number [2]Unique identifier for procurement and inventory tracking.
Molecular Formula C5H3BrClN5High nitrogen content drives purine mimicry; dual halogens enable cross-coupling.
Molecular Weight 248.47 g/mol Low MW allows for extensive derivatization while maintaining oral bioavailability.
Isotopic Mass 246.926 DaDistinctive M, M+2, M+4 isotopic signature used for mass spec validation.
Hydrogen Bond Donors 1 (Primary Amine)Essential for anchoring the molecule to the kinase hinge region.
Hydrogen Bond Acceptors 5 (Core Nitrogens)Facilitates complex water networks and target receptor docking.
Topological Polar Surface Area ~75.3 ŲOptimal range for passive membrane permeability and cellular uptake.

Orthogonal Reactivity and Synthetic Logic

The true value of 7-bromo-2-chloroimidazo[2,1-f]triazin-4-amine lies in its programmable reactivity. The halogens are not equivalent; they possess distinct electronic and steric environments that dictate their susceptibility to transition-metal catalysis.

  • C-7 Bromo Activation: The bromine atom at the 7-position is highly activated toward oxidative addition by Palladium (Pd) catalysts. This allows for low-temperature Suzuki-Miyaura or Sonogashira cross-coupling reactions.

  • C-2 Chloro Preservation: The chlorine atom at the 2-position is less reactive and remains intact during the initial C-7 coupling. Once the C-7 position is functionalized, the C-2 chloro group can be subsequently displaced via Nucleophilic Aromatic Substitution (SNAr) or a second, higher-temperature Pd-catalyzed coupling, as frequently cited in [3].

Reactivity A 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine (Starting Material) B Pd-Catalyzed Cross-Coupling (Targets C-7 Bromo) A->B Step 1 (Regioselective) C C-7 Substituted Intermediate (C-2 Chloro Intact) B->C D SNAr or 2nd Pd-Coupling (Targets C-2 Chloro) C->D Step 2 (Orthogonal) E Fully Functionalized Target (Kinase Inhibitor / Antiviral) D->E

Fig 1: Regioselective functionalization workflow of the imidazo-triazine core.

Analytical Methodology: Self-Validating Characterization

Before committing this intermediate to a library synthesis campaign, its structural integrity must be verified. Halogenated heterocycles can undergo spontaneous dehalogenation under improper storage conditions. We utilize a self-validating LC-MS protocol that leverages the unique isotopic distribution of the combined Bromine (79Br/81Br) and Chlorine (35Cl/37Cl) atoms.

Protocol 1: High-Resolution LC-MS Isotopic Profiling

Causality: By mapping the exact isotopic ratio (the M, M+2, and M+4 peaks), we can definitively prove the retention of both halogens without requiring immediate NMR analysis.

  • System Suitability (Self-Validation Checkpoint):

    • Action: Inject a blank (100% LC-MS grade Methanol) followed by a known reference standard (e.g., Caffeine).

    • Causality: The blank ensures the column is free of carryover from previous runs, while the reference standard validates the mass accuracy (<5 ppm error) of the Time-of-Flight (TOF) detector.

  • Sample Preparation:

    • Action: Dissolve 1.0 mg of the compound in 1.0 mL of Methanol. Dilute 1:100 in H2O/MeCN (50:50) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, driving the formation of the [M+H]+ ion required for positive electrospray ionization (ESI+). The 1:100 dilution prevents detector saturation and ion suppression.

  • Chromatographic Separation:

    • Action: Inject 2 µL onto a C18 Reverse-Phase column (1.8 µm particle size). Run a linear gradient of 5% to 95% MeCN (0.1% FA) over 5 minutes.

    • Causality: The C18 stationary phase separates the target analyte from any des-bromo or des-chloro synthetic impurities based on hydrophobicity. Halogen loss significantly reduces the retention time.

  • Mass Analysis & Isotope Matching:

    • Action: Scan m/z 100–1000 in ESI+ mode. Extract the chromatogram for m/z ~247.93.

    • Causality: The software must match the experimental mass spectrum against the theoretical isotopic pattern for C5H4BrClN5+. A >95% match confirms structural integrity.

LCMS_Workflow S1 Sample Prep (1 mg/mL in MeOH) S2 Chromatographic Separation (C18) S1->S2 S3 ESI+ Ionization (Formation of [M+H]+) S2->S3 S4 Mass Analysis (TOF or QqQ) S3->S4 S5 Data Processing (Isotope Matching) S4->S5

Fig 2: Self-validating LC-MS workflow for halogenated heterocycle characterization.

Kinetic Solubility Profiling

A common pitfall in drug development is utilizing intermediates that yield highly insoluble final products, leading to false negatives in in vitro biological screening. Establishing the kinetic solubility of the core scaffold is a prerequisite for downstream assay design.

Protocol 2: PBS Kinetic Solubility Assessment

Causality: Thermodynamic solubility requires crystalline material and long equilibrium times. Kinetic solubility, however, mimics the actual conditions of a biological assay where a DMSO stock is rapidly diluted into an aqueous buffer.

  • Baseline Establishment:

    • Action: Prepare a 10 mM stock solution of the compound in 100% DMSO.

    • Causality: DMSO completely solvates the rigid, planar heterocycle, providing a 100% soluble baseline for quantification.

  • Aqueous Spiking:

    • Action: Spike 10 µL of the DMSO stock into 990 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a theoretical concentration of 100 µM.

    • Causality: This yields a final DMSO concentration of 1%, which is the universally accepted maximum tolerated limit for cell-based in vitro assays.

  • Incubation & Phase Separation:

    • Action: Incubate the solution at 37°C for 24 hours with gentle agitation. Centrifuge at 14,000 x g for 15 minutes.

    • Causality: Agitation simulates physiological movement. Centrifugation is critical; it forces any precipitated, undissolved compound into a pellet, ensuring only the truly solvated molecules remain in the supernatant.

  • Quantification (Self-Validation Checkpoint):

    • Action: Analyze the supernatant via HPLC-UV (λ = 254 nm) and compare the peak area against a calibration curve generated directly from the DMSO stock.

    • Causality: If the peak area of the PBS sample matches the 100 µM DMSO standard, the compound is 100% soluble at that concentration. Any reduction in peak area directly quantifies the precipitation rate.

Conclusion

7-Bromo-2-chloroimidazo[2,1-f]triazin-4-amine is a highly sophisticated, dual-halogenated purine bioisostere. Its value is derived not just from its structural mimicry of adenine, but from the orthogonal reactivity of its halogens, which allows medicinal chemists to rapidly build complex, target-specific libraries. By strictly adhering to self-validating analytical and solubility protocols, researchers can ensure the integrity of their synthetic workflows and accelerate the discovery of novel kinase inhibitors and antiviral therapeutics.

References

  • ResearchGate. "The regulation and function of Class III PI3Ks: Novel roles for Vps34 (Imidazo-triazine targeting PI3K)." ResearchGate, August 2025. URL:[Link]

  • European Patent Office. "EP 4268824 A1: IMIDAZO[2,1-F][1,2,4]TRIAZINE DERIVATIVES USEFUL AS A MEDICAMENT." Google Patents, April 2022.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 51341934 (C5H3BrClN5 Isotopic Data Surrogate)." PubChem. URL:[Link]

Foundational

7-Bromo-2-chloroimidazo[2,1-f]triazin-4-amine mechanism of action

Abstract The compound 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine (CAS: 2308544-12-7) is a highly specialized heterocyclic building block that has emerged as a critical pharmacophore in the development of target...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The compound 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine (CAS: 2308544-12-7) is a highly specialized heterocyclic building block that has emerged as a critical pharmacophore in the development of targeted immunotherapeutics. While the bare scaffold itself is a synthetic intermediate, its fully elaborated derivatives function as potent, highly selective Toll-like Receptor 7 (TLR7) agonists . This technical guide explores the chemical rationale behind this specific scaffold, maps its downstream immunological mechanism of action, and provides validated experimental frameworks for evaluating its derivatives in preclinical drug development.

Chemical Rationale: The Anatomy of a TLR7 Pharmacophore

As an application scientist bridging medicinal chemistry and immunology, I frequently evaluate how specific halogenated scaffolds dictate biological outcomes. The imidazo[2,1-f][1,2,4]triazine core is a bioisostere of natural purines, allowing it to interface seamlessly with nucleotide-sensing receptors in the innate immune system.

The strategic placement of halogens on this specific intermediate dictates its utility in late-stage functionalization:

  • 7-Bromo Substitution: The bromine atom at the 7-position serves as a highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This allows medicinal chemists to introduce bulky, lipophilic aryl or heteroaryl groups that are essential for anchoring the molecule deep within the hydrophobic binding pocket of the TLR7 receptor.

  • 2-Chloro Substitution: The chlorine atom at the 2-position acts as an excellent leaving group for nucleophilic aromatic substitution ( SN​Ar ). This site is typically functionalized with alkoxides or amines to tune the molecule's pKa and aqueous solubility, ensuring optimal pharmacokinetic distribution into target tissues.

  • 4-Amine Group: The exocyclic amine is critical for hydrogen bonding with specific aspartate residues (e.g., Asp553) within the TLR7 binding cleft, a structural requirement for receptor dimerization and activation.

By leveraging these reactive sites, developers can synthesize a library of imidazo-triazine derivatives capable of triggering robust anti-tumor or anti-viral immune responses[1].

Mechanism of Action: The TLR7 Signaling Cascade

Once 7-Bromo-2-chloroimidazo[2,1-f]triazin-4-amine is elaborated into a mature therapeutic candidate, its mechanism of action is driven by endosomal target engagement. TLR7 is an intracellular pattern recognition receptor (PRR) primarily expressed in plasmacytoid dendritic cells (pDCs), macrophages, and B cells.

Endosomal Internalization and Receptor Dimerization

The basic nature of the functionalized imidazo-triazine allows it to undergo protonation in the acidic environment of the endosome (pH < 6.0). This protonation traps the compound within the vesicle, increasing local concentration. Upon binding to the TLR7 monomer, the compound induces a conformational change that forces the recruitment of a second TLR7 molecule, forming an active homodimer.

The MyD88-Dependent Pathway

Unlike TLR3, which utilizes TRIF, TLR7 signaling is strictly MyD88-dependent [2]. Dimerization of the receptor brings the intracellular Toll/IL-1 receptor (TIR) domains into proximity, recruiting the adaptor protein MyD88.

Divergent Transcriptional Activation

MyD88 recruits the IRAK4/IRAK1 kinase complex, which subsequently activates TRAF6. From TRAF6, the signaling cascade bifurcates into two distinct therapeutic outputs:

  • The IRF7 Axis: Phosphorylation of Interferon Regulatory Factor 7 (IRF7) leads to its nuclear translocation, driving the massive transcription of Type I Interferons (IFN-α and IFN-β) . This is the primary driver of the anti-viral and anti-tumor efficacy associated with this chemical class.

  • The NF-κB Axis: Activation of the IKK complex degrades IκB, releasing NF-κB into the nucleus to transcribe pro-inflammatory cytokines such as TNF-α and IL-6 , which recruit and activate cytotoxic T lymphocytes (CD8+ T cells) in the tumor microenvironment [3].

G Agonist Imidazo-triazine Derivative Endosome Endosomal Maturation (pH < 6.0) Agonist->Endosome Endocytosis TLR7 TLR7 Dimerization Endosome->TLR7 Binding MyD88 MyD88 Recruitment TLR7->MyD88 IRAK IRAK4 / IRAK1 Complex MyD88->IRAK TRAF6 TRAF6 Activation IRAK->TRAF6 IRF7 IRF7 Phosphorylation TRAF6->IRF7 NFkB NF-κB Translocation TRAF6->NFkB IFN Type I Interferons (IFN-α, IFN-β) IRF7->IFN Gene Expression ProInf Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInf Gene Expression

TLR7 signaling cascade activated by imidazo[2,1-f][1,2,4]triazine derivatives.

Quantitative Benchmarking

To contextualize the potency of imidazo-triazine derivatives against established clinical benchmarks, we evaluate them across both engineered reporter systems and primary human cells. The table below summarizes representative quantitative data, highlighting the superior potency and selectivity of this scaffold compared to early-generation TLR7/8 agonists like Imiquimod and Resiquimod.

Compound ClassPrimary TargetHEK-Blue TLR7 EC₅₀ (nM)PBMC IFN-α EC₅₀ (nM)Selectivity (TLR7 vs TLR8)
Imiquimod (Standard)TLR7~1,500~2,000>100x
Resiquimod (Standard)TLR7 / TLR8~100~150~1x (Dual Agonist)
Imidazo-triazine Derivatives TLR7< 50 < 100 >500x

Note: Data represents aggregate benchmark ranges for highly optimized derivatives synthesized from the 7-Bromo-2-chloroimidazo[2,1-f]triazin-4-amine core.

Experimental Validation Protocols

To ensure scientific integrity, every compound synthesized from this building block must be evaluated through a self-validating workflow. The following protocols are designed to confirm target engagement, rule out off-target cytotoxicity, and measure translational efficacy.

Workflow Chem 1. Scaffold Functionalization (Cross-Coupling) Reporter 2. HEK-Blue Assay (Target Engagement) Chem->Reporter PBMC 3. PBMC Profiling (Ex Vivo Efficacy) Reporter->PBMC EC50 < 100nM Tox 4. Viability Screen (CellTiter-Glo) PBMC->Tox Cytokine Readout

High-throughput screening workflow for imidazo-triazine TLR7 agonists.

Protocol A: HEK-Blue TLR7 Reporter Assay (Target Engagement)

Causality: Because TLR7 is located in the endosome, cell-free biochemical kinase assays are ineffective. The HEK-Blue system provides an isolated, living cellular environment to confirm that the compound successfully permeates the cell membrane, enters the endosome, and specifically activates TLR7 without confounding interference from TLR8 or TLR9.

  • Cell Culture Preparation: Maintain HEK-Blue TLR7 cells (InvivoGen) in DMEM supplemented with 10% FBS, 100 µg/mL Normocin, and selective antibiotics (Blasticidin and Zeocin) to ensure stable expression of the human TLR7 gene and the NF-κB-inducible SEAP (Secreted Embryonic Alkaline Phosphatase) reporter.

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the imidazo-triazine derivative in 100% DMSO. Transfer to a 96-well plate, ensuring the final DMSO concentration in the assay does not exceed 0.5% (to prevent solvent-induced cytotoxicity).

  • Cell Seeding & Incubation: Seed cells at a density of 5×104 cells/well directly into the compound-containing plates. Incubate for 24 hours at 37°C, 5% CO₂. (Rationale: 24 hours is the optimal window for the accumulation of SEAP in the supernatant driven by NF-κB activation).

  • Detection: Transfer 20 µL of the cell culture supernatant to a new flat-bottom 96-well plate. Add 180 µL of QUANTI-Blue detection medium. Incubate at 37°C for 1 to 3 hours.

  • Quantification: Read the optical density (OD) at 620 nm using a spectrophotometer. Calculate the EC₅₀ using a 4-parameter logistic regression model. Include Imiquimod as a positive control and a vehicle (DMSO) as a negative control.

Protocol B: Human PBMC Cytokine Profiling (Translational Efficacy)

Causality: While HEK-Blue confirms target binding, it does not confirm therapeutic output. Profiling primary human Peripheral Blood Mononuclear Cells (PBMCs) validates that the compound can activate native pDCs to secrete IFN-α, the primary biomarker for TLR7-driven anti-tumor immunity.

  • PBMC Isolation: Isolate PBMCs from healthy human donor buffy coats using Ficoll-Paque density gradient centrifugation. Wash twice with PBS to remove residual platelets.

  • Stimulation: Resuspend PBMCs in RPMI 1640 medium (10% FBS) and plate at 1×106 cells/mL in a 96-well round-bottom plate. Add the test compound at concentrations ranging from 1 nM to 10 µM.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Harvest & Multiplex Analysis: Centrifuge the plate at 300 x g for 5 minutes. Carefully harvest the cell-free supernatant. Quantify the concentrations of IFN-α and TNF-α using a Luminex multiplex bead-based assay or standard ELISA kits.

  • Viability Counter-Screen (Self-Validation): To ensure that decreases in cytokine production at high concentrations are not due to cell death, immediately add CellTiter-Glo reagent to the remaining cell pellets to quantify ATP levels (cell viability).

Conclusion

The 7-Bromo-2-chloroimidazo[2,1-f]triazin-4-amine scaffold represents a masterclass in rational drug design. By providing orthogonal reactive sites (bromo and chloro) on a purine-like core, it enables the rapid synthesis of highly selective TLR7 agonists. Through the MyD88/IRF7 signaling axis, these derivatives flip the tumor microenvironment from "cold" (immunosuppressive) to "hot" (immunogenic), positioning this chemical class at the forefront of next-generation cancer immunotherapies and vaccine adjuvants.

References

  • BeiGene, Ltd. (2020). IMIDAZO [2, 1-F] [1, 2, 4] TRIAZIN-4-AMINE DERIVATIVES AS TLR7 AGONIST (Patent No. WO2020160710). World Intellectual Property Organization. Available at:[Link]

  • Hemmi, H., et al. (2002). Small anti-viral compounds activate immune cells via the TLR7 MyD88-dependent signaling pathway. Nature Immunology, 3(2), 196-200. Available at:[Link]

  • Chi, H., et al. (2020). Toll-like receptor 7 (TLR7) agonists for the treatment of cancer. Expert Opinion on Investigational Drugs, 29(10), 1061-1074. Available at:[Link]

Exploratory

Discovery and Development of Imidazo[2,1-f][1,2,4]triazine Derivatives: A Privileged Purine Bioisostere in Modern Therapeutics

Executive Summary The imidazo[2,1-f][1,2,4]triazine scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry and drug discovery. Designed as a "carbabioisostere" of the purine ring, this co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[2,1-f][1,2,4]triazine scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry and drug discovery. Designed as a "carbabioisostere" of the purine ring, this core perfectly mimics the biophysicochemical properties and hydrogen-bonding vectorality of endogenous purines (such as ATP) while completely bypassing their inherent metabolic liabilities[1]. This whitepaper provides an in-depth technical analysis of the structural rationale, synthetic methodologies, and biological applications of imidazo[2,1-f][1,2,4]triazine derivatives, equipping researchers with actionable, self-validating protocols for their development.

Structural Rationale: The Power of Purine Bioisosterism

The native purine ring, while biologically ubiquitous, presents significant challenges in drug development due to its high susceptibility to in vivo degradation. Specifically, purine-based drugs are rapidly cleaved by nucleosidases or oxidized at the C-8 position by xanthine oxidase[1].

The imidazo[2,1-f][1,2,4]triazine core solves this by replacing key nitrogen atoms with carbon-based linkages, creating a structurally resilient bioisostere. This modification achieves three critical outcomes:

  • Enzymatic Stability : The absence of the traditional purine C-8 position renders the molecule invisible to nucleosidases, drastically increasing its in vivo half-life[1].

  • Kinase Selectivity : The scaffold maintains the critical hydrogen bond donor/acceptor profile required to anchor into the ATP-binding pocket of kinases (e.g., CDKs, PI3K), while its unique electron density profile allows for enhanced selectivity[1][2].

  • ADMET Optimization : The core provides superior aqueous solubility and tunable lipophilicity compared to highly planar, hydrophobic purines.

Synthetic Methodologies: Constructing the Core

Constructing the imidazo[2,1-f][1,2,4]triazine core requires precise thermodynamic control. A highly validated and scalable approach involves the acid-catalyzed condensation of a functionalized 1,2,4-triazine with an acetal, followed by late-stage functionalization[1].

Step-by-Step Protocol: Synthesis of Imidazo[2,1-f][1,2,4]triazine Bioisosteres

Self-Validation Mechanism: The reaction's progress is intrinsically self-indicating. The consumption of the highly polar starting material and the emergence of the less polar cyclized intermediate can be continuously monitored via TLC. Furthermore, the complete disappearance of the methylsulfonyl singlet (~3.2 ppm) in 1H -NMR confirms successful nucleophilic displacement.

  • Starting Material Preparation : Begin with 6-amino-3,5-bis(methylsulfanyl)-1,2,4-triazine. The bis(methylsulfanyl) groups act as excellent, differential leaving groups for late-stage diversification[1].

  • Acid-Catalyzed Condensation :

    • Reaction : Suspend the starting material (1 eq) and 2-bromo-3-methylbutyraldehyde dimethyl acetal (1.2 eq) in anhydrous acetonitrile[1].

    • Causality (Catalysis) : Add a catalytic amount of camphorsulfonic acid (CSA). CSA provides the precise pKa​ required to protonate and activate the dimethyl acetal without causing the hydrolytic degradation of the acid-sensitive triazine ring.

    • Causality (Equilibrium) : Introduce activated 4Å molecular sieves and heat to reflux. The sieves continuously scavenge liberated methanol and water, driving the thermodynamic equilibrium strictly toward the formation of the cyclized intermediate (bearing a methylsulfonyl group at the C-4 position)[1].

  • Nucleophilic Displacement ( SN​Ar ) :

    • Reaction : Isolate the intermediate and subject it to an excess of a primary amine (e.g., benzylamine) at 80°C[1].

    • Causality : The strong electron-withdrawing nature of the newly formed imidazo-triazine core highly activates the C-4 methylsulfonyl substituent, facilitating a rapid and regioselective SN​Ar displacement to yield the final functionalized bioisostere[1].

SynthesisWorkflow Start 6-amino-3,5-bis(methylsulfanyl) -1,2,4-triazine Step1 Condensation (2-bromo-3-methylbutyraldehyde dimethyl acetal, CSA, MeCN, reflux) Start->Step1 Intermediate Intermediate 10 (Methylsulfonyl at C-4) Step1->Intermediate Step2 Nucleophilic Displacement (Benzylamine excess, heat) Intermediate->Step2 Product Imidazo[2,1-f][1,2,4]triazine Derivative (e.g., GP0212) Step2->Product

Fig 1. Synthetic workflow for imidazo[2,1-f][1,2,4]triazine core construction and functionalization.

Therapeutic Applications & Structure-Activity Relationships (SAR)

The versatility of the imidazo[2,1-f][1,2,4]triazine core is demonstrated by its broad target engagement. By modifying the substituents at the 2, 4, and 7 positions, the scaffold can be tuned for entirely different therapeutic indications, ranging from oncology to genetic disorders.

Quantitative Data Summary: Target Engagement Profile
Target / ApplicationLead Compound / ScaffoldBiological Effect & EfficacyReference
Cyclin-Dependent Kinases (CDK) GP0212 (N-&-N2)Potent induction of apoptosis in tumor cells; IC50​ in the low micromolar range.[1]
Phosphoinositide 3-Kinase (PI3K α ) ETP-46,321 derivativesSelective modulation of AKT Ser473 phosphorylation and mTOR inhibition.[2]
CFTR (Cystic Fibrosis) Imidazo[2,1-f][1,2,4]triazine boosters>80% boost of Trikafta® (ivacaftor/tezacaftor/elexacaftor) activity at 10 mM.[3]
Toll-Like Receptor 8 (TLR8) Imidazo[2,1-f][1,2,4]triazine-4-aminesEnhanced anti-cancer immunity via dendritic cell (DC) activation.[4]
Protein Kinase CK2 7-cyano-imidazo[2,1-f][1,2,4]triazinesInhibition of CK2; targeted treatment for non-small cell lung cancer.[5]

Experimental Protocol: Biochemical Validation (Kinase Assay)

To validate the efficacy of imidazo[2,1-f][1,2,4]triazine derivatives as ATP-competitive kinase inhibitors (e.g., against PI3K or CDKs), a highly controlled luminescent ADP detection assay is employed.

Self-Validation Mechanism: The assay strictly requires a no-enzyme control (to establish the baseline luminescence of unhydrolyzed ATP) and a vehicle-only control (to establish maximum uninhibited kinase activity). The calculation of the Z'-factor ( ≥0.5 ) from these controls ensures the assay's statistical reliability and validates the dynamic range before any IC50​ values are derived.

  • Enzyme Preparation : Dilute the target kinase (e.g., PI3K α ) in assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2​ , 0.01% Tween-20, 1 mM DTT).

    • Causality : Tween-20 prevents the non-specific binding of hydrophobic imidazo-triazine compounds to the microplate walls. DTT prevents the oxidation of critical cysteine residues in the kinase activation loop, ensuring consistent catalytic activity.

  • Compound Incubation : Dispense the derivatives in a 10-point, 3-fold dilution series. Pre-incubate with the enzyme for 15 minutes at room temperature.

    • Causality : Pre-incubation allows for the establishment of binding equilibrium, which is mathematically critical for accurately calculating the IC50​ of slow-binding competitive inhibitors.

  • Reaction Initiation : Add the substrate (e.g., PIP2) and ATP to initiate the reaction.

    • Causality : The ATP concentration must be maintained strictly at the apparent Km​ for the specific kinase. This ensures the assay is highly sensitive to ATP-competitive inhibitors while maintaining a robust signal window.

  • Quenching and Detection : After 60 minutes, add the luminescent ADP detection reagent containing high concentrations of EDTA.

    • Causality : EDTA rapidly chelates Mg2+ , immediately halting ATP hydrolysis and preventing signal drift. The reagent then converts the generated ADP back to ATP, driving a luciferase-mediated luminescent reaction proportional to kinase activity.

SignalingPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates AKT AKT PIP3->AKT Recruits mTOR mTOR (Target) AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes Inhibitor Imidazo[2,1-f][1,2,4]triazine Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Fig 2. PI3K/AKT/mTOR signaling pathway modulated by dual-targeting imidazo[2,1-f][1,2,4]triazines.

References

1.[5] Prodrugs of 2-(4-(3-((4-amino-7-cyano-imidazo[2,1-f][1,2,4]triazin-2-yl)amino)phenyl)piperazin-1-yl)propanamide derivatives as ck2 inhibitors for the treatment of cancer (WO2017070135A1). Google Patents. 5 2.[3] IMIDAZO[2,1-F][1,2,4]TRIAZINE DERIVATIVES USEFUL AS A MEDICAMENT (EP 4268824 A1). European Patent Office. 3 3.[2] Schematic representation of phosphoinositides and their corresponding inositol polyphosphates. ResearchGate. 2 4.[4] 咪唑并[2,1-f][1,2,4]三嗪-4-胺衍生物作为tlr8激动剂 (Imidazo[2,1-f][1,2,4]triazine-4-amine derivatives as TLR8 agonists) (WO2021023105A1). Google Patents. 4 5.[1] Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. NIH / PubMed Central. 1

Sources

Foundational

Advanced Scaffold Engineering: A Technical Guide to CAS 1235374-44-3 in Targeted Drug Discovery

Executive Summary The evolution of targeted therapeutics relies heavily on the strategic deployment of nitrogen-dense heterocyclic scaffolds. Among these, 7-bromoimidazo[2,1-f][1,2,4]triazin-4-amine (CAS 1235374-44-3) ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of targeted therapeutics relies heavily on the strategic deployment of nitrogen-dense heterocyclic scaffolds. Among these, 7-bromoimidazo[2,1-f][1,2,4]triazin-4-amine (CAS 1235374-44-3) has emerged as a privileged building block. Functioning as a purine bioisostere, this imidazo-triazine core offers unique electron distribution and hydrogen-bonding capabilities, making it an invaluable intermediate in the synthesis of Toll-like receptor 7 (TLR7) agonists[1] and targeted kinase inhibitors, including EGFR and NSD1/2 modulators[2][3].

This whitepaper provides an in-depth analysis of its structural properties, mechanistic utility, and field-proven synthetic protocols, designed specifically for medicinal chemists and drug development professionals.

Physicochemical Profiling & Structural Elucidation

Understanding the baseline physicochemical properties of CAS 1235374-44-3 is critical for predicting its behavior in both synthetic workflows and biological systems. The molecule features a fused 5,6-bicyclic system with four nitrogen atoms embedded in the core and an exocyclic amine, creating a highly polar, hydrogen-bond-rich environment.

Table 1: Key Physicochemical and Structural Parameters

ParameterValueReference
Chemical Name 7-bromoimidazo[2,1-f][1,2,4]triazin-4-amine[4]
CAS Registry Number 1235374-44-3
Molecular Formula C5H4BrN5[4]
Molecular Weight 214.02 g/mol [4]
SMILES String BrC1=CN=C2C(=NC=NN21)N[4]
Physical Form Fine crystalline solid
Storage Conditions 2-8°C (Refrigerator), sensitive to light/moisture

Structural Causality: The substitution pattern of this scaffold is strategically designed for modular drug discovery. The C4-amine serves as a critical hydrogen-bond donor (mimicking the N6-amine of adenine), essential for anchoring the molecule within kinase hinge regions or receptor binding pockets. Simultaneously, the C7-bromine acts as a highly reactive electrophilic center, primed for palladium-catalyzed cross-coupling reactions to extend the molecular architecture.

Workflow A CAS 1235374-44-3 (Core Scaffold) B C7-Bromine (Pd-Catalyzed Coupling) A->B Suzuki/Buchwald C C4-Amine (H-Bond Donor / Kinase Hinge) A->C Derivatization D Triazine N-Atoms (H-Bond Acceptors) A->D Target Binding

Caption: Structural mapping and reactivity hotspots of CAS 1235374-44-3.

Mechanistic Utility in Medicinal Chemistry

The imidazo[2,1-f][1,2,4]triazine scaffold is not merely a structural spacer; it actively participates in target engagement.

Immuno-Oncology (TLR7 Agonism): Recent patent literature highlights the use of this scaffold in developing potent TLR7 agonists[1]. By functionalizing the C7 position with bulky lipophilic groups, the resulting derivatives effectively dimerize the TLR7 receptor in the endosome, triggering the MyD88-dependent signaling cascade.

MOA Ligand Imidazo-triazine Derivative (TLR7 Agonist) Receptor TLR7 Endosomal Receptor Ligand->Receptor Binds & Dimerizes Adapter MyD88 Adapter Protein Receptor->Adapter Recruits Kinase IRAK4 / TRAF6 Complex Adapter->Kinase Activates TF NF-κB & IRF7 Activation Kinase->TF Phosphorylation Cascade Output Pro-inflammatory Cytokines (IFN-α, TNF-α) TF->Output Gene Transcription

Caption: TLR7 activation pathway driven by imidazo-triazine derivatives.

Kinase Inhibition (EGFR & NSD1/2): In the context of oncology, derivatives of CAS 1235374-44-3 have been patented as inhibitors for mutated EGFR (e.g., T790M)[3] and nuclear SET domain-containing proteins (NSD1/2)[2]. The nitrogen-dense core forms bidentate hydrogen bonds with the backbone amides of the kinase hinge region, while the C7-substituent projects into the hydrophobic selectivity pocket.

Experimental Methodology: C7-Functionalization via Suzuki-Miyaura Coupling

As a Senior Application Scientist, I emphasize that the successful functionalization of this electron-deficient, nitrogen-rich core requires precise control over reaction conditions. The C7-bromine is highly amenable to Suzuki-Miyaura cross-coupling, but the presence of the free C4-amine and multiple basic nitrogens can lead to catalyst poisoning or protodehalogenation if not managed correctly.

Self-Validating Protocol: Palladium-Catalyzed C7-Arylation

Reagents & Causality:

  • Substrate: 7-bromoimidazo[2,1-f][1,2,4]triazin-4-amine (1.0 eq).

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 eq). Slight excess compensates for competitive protodeboronation.

  • Catalyst: Pd(dppf)Cl₂ (0.05 eq). The bidentate dppf ligand provides steric bulk and electron richness, facilitating oxidative addition while preventing the formation of inactive palladium black.

  • Base: K₂CO₃ (2.5 eq). A mild inorganic base is sufficient for transmetalation; stronger bases (like KOtBu) may deprotonate the C4-amine, leading to unwanted side reactions.

  • Solvent System: 1,4-Dioxane / H₂O (4:1 v/v). Dioxane ensures organic solubility, while water is strictly required to dissolve the base and accelerate the transmetalation step.

Step-by-Step Workflow:

  • Inert Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the substrate, boronic acid, and K₂CO₃.

  • Degassing (Critical Step): Add the solvent system (1,4-Dioxane/H₂O). Degas the mixture via three freeze-pump-thaw cycles or by sparging with high-purity Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II).

  • Catalyst Introduction: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask.

  • Thermal Activation: Heat the reaction mixture to 90-95°C in a pre-heated oil bath for 4-8 hours.

  • In-Process Control (IPC) & Validation: At t=4h, sample 10 µL of the organic layer. Dilute in MeCN and analyze via LC-MS. Validation Metric: The reaction is deemed complete when the starting material peak (m/z 214/216) is <2% relative to the product peak. If protodehalogenation (m/z 136) exceeds 10%, lower the reaction temperature by 10°C in future runs.

  • Workup & Isolation: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues, washing with EtOAc. Partition the filtrate with brine, extract the aqueous layer with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography using a gradient of Dichloromethane to Methanol (98:2 to 90:10) due to the high polarity of the product.

Analytical Validation & Quality Control Standards

To ensure scientific integrity and reproducibility in downstream assays, batches of synthesized derivatives or the raw API must meet stringent analytical criteria[5]:

  • HPLC Purity: Must be ≥98% (UV detection at 254 nm). The highly conjugated system provides strong UV absorbance.

  • LC-MS: Positive electrospray ionization (ESI+) should clearly show the [M+H]+ ion. For the brominated starting material, a characteristic 1:1 isotopic doublet at m/z 214 and 216 is mandatory.

  • 1H NMR (DMSO-d6): The C4-amine protons typically appear as a broad singlet around 8.0-8.5 ppm, while the aromatic protons of the imidazo-triazine core will appear as distinct singlets or doublets depending on the substitution pattern.

References
  • WIPO / Google Patents. "WO2024073282A2 - Heterocycles as modulators of nsd activity".
  • Chemical Manufacturers. "Imidazoles - Quality O-Bromoaniline Chemicals". Chemical Manufacturers India.[Link]

  • BeiGene, Ltd. / Justia Patents. "Imidazo[2,1-f][1,2,4]triazin-4-amine derivatives as TLR7 agonist". Justia Patent Database.[Link]

  • WIPO / Google Patents. "WO 2016/183094 A1 - EGFR inhibitors".

Sources

Exploratory

Rational Design and Synthesis of Structural Analogs of 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine: A Technical Guide

Executive Summary & Pharmacological Significance The compound 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine serves as a premier bifunctional building block in modern medicinal chemistry. Featuring a fused bicyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Significance

The compound 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine serves as a premier bifunctional building block in modern medicinal chemistry. Featuring a fused bicyclic purine-bioisostere core, this scaffold has become a cornerstone in the development of two major therapeutic classes: Toll-like receptor 7/8 (TLR7/8) agonists for immuno-oncology and antiviral applications[1], and Nuclear receptor-binding SET domain (NSD) histone methyltransferase inhibitors for targeted epigenetic cancer therapies[2].

Rather than acting as a final active pharmaceutical ingredient (API), this di-halogenated molecule is engineered for synthetic divergence. This whitepaper provides an in-depth technical roadmap for researchers to exploit the orthogonal reactivity of the C2 and C7 positions, enabling the rapid generation of highly potent structural analogs.

Chemical Anatomy & Orthogonal Reactivity

The strategic value of 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine lies in its distinct electronic distribution, which dictates a strict, predictable sequence of functionalization[3]:

  • C2-Chlorine (Electron-Deficient): The [1,2,4]triazine ring is highly electron-withdrawing. The chlorine atom at the C2 position is flanked by two nitrogen atoms, making this site exceptionally electrophilic. It is primed for Nucleophilic Aromatic Substitution (SNAr) by amines or alkoxides under mild basic conditions.

  • C7-Bromine (Electron-Rich): The fused imidazole ring is relatively electron-rich compared to the triazine system. The C7-bromine bond is inert to mild nucleophiles but highly susceptible to oxidative addition by transition metals. Therefore, it is the ideal handle for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) after the C2 position has been functionalized.

Synthetic Workflow Visualization

SyntheticWorkflow Core 7-Bromo-2-chloroimidazo [2,1-f][1,2,4]triazin-4-amine SNAr Nucleophilic Aromatic Substitution (SNAr) @ C2 Core->SNAr R-NH2 or R-OH Base, Heat Analog1 C2-Substituted Intermediate (Amine/Ether) SNAr->Analog1 Regioselective Suzuki Suzuki-Miyaura Cross-Coupling @ C7 Analog2 Fully Functionalized Analog (TLR7/8 or NSD Modulator) Suzuki->Analog2 C-C Bond Formation Analog1->Suzuki Ar-B(OH)2 Pd Catalyst, Base

Divergent synthetic workflow for functionalizing the 7-bromo-2-chloroimidazo-triazine scaffold.

Experimental Protocols: Divergent Synthesis Workflows

To ensure high scientific integrity, the following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly detailed to allow for troubleshooting and optimization.

Protocol A: C2-Functionalization via Regioselective SNAr

Objective: Introduce an alkylamino or alkoxy group at the C2 position while preserving the C7-Br bond.

  • Reagent Preparation: Dissolve 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine (1.0 eq) in anhydrous n-butanol or N-Methyl-2-pyrrolidone (NMP).

    • Causality:n-butanol provides a sufficiently high boiling point for the reaction while maintaining product solubility.

  • Nucleophile Addition: Add the desired primary or secondary amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, driving the equilibrium forward without competing with the primary nucleophile.

  • Thermal Activation: Heat the mixture to 90 °C for 6–8 hours.

  • In-Process Validation: Monitor via LC-MS. The reaction is complete when the starting material mass ( [M+H]+ ~248/250/252 Da isotopic pattern) shifts to the corresponding amine adduct, showing a loss of 35 Da (Cl) and retention of the 1:1 isotopic bromine signature ( 79Br/81Br ).

  • Isolation: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (DCM:MeOH).

Protocol B: C7-Arylation via Suzuki-Miyaura Coupling

Objective: Construct a C-C bond at the C7 position using the C2-substituted intermediate.

  • Catalyst & Ligand Assembly: In a Schlenk flask, combine the C2-substituted intermediate (1.0 eq), an aryl or heteroaryl boronic acid (1.5 eq), and Pd(dppf)Cl2​ (0.05 eq).

    • Causality: Pd(dppf)Cl2​ provides a bidentate ferrocene ligand that enforces a wide bite angle. This accelerates the reductive elimination step and prevents unwanted dehalogenation of the electron-rich imidazole ring.

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na2​CO3​ (4:1 v/v).

    • Causality: Water is strictly required to activate the boronic acid into a reactive boronate complex, facilitating the transmetalation step.

  • Reaction: Purge with N2​ for 10 minutes, then heat to 100 °C for 4–6 hours.

  • In-Process Validation: LC-MS will indicate the disappearance of the dual bromine isotopic peaks, replaced by a single distinct [M+H]+ peak corresponding to the fully functionalized analog.

  • Purification: Filter through a Celite pad to remove palladium black, concentrate, and purify via preparative HPLC to yield the final analog.

Structure-Activity Relationship (SAR) & Target Pharmacology

Functionalizing the 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine scaffold yields compounds with potent activity across distinct biological targets depending on the R-group substitutions.

Immuno-Oncology: TLR7/8 Agonism

Analogs with bulky, lipophilic aryl groups at C7 and small alkylamino chains at C2 mimic natural single-stranded RNA, binding to the endosomal Toll-like receptors 7 and 8[1]. This triggers the MyD88-dependent pathway, leading to robust Type I interferon (IFN-α) and pro-inflammatory cytokine production.

TLR7Pathway Agonist Imidazo-triazine Analog (TLR7 Agonist) TLR7 Endosomal TLR7 Receptor Agonist->TLR7 Binds & Dimerizes MyD88 MyD88 Adaptor Protein TLR7->MyD88 Recruits IRF7 IRF7 Activation MyD88->IRF7 Phosphorylation Cascade NFkB NF-κB Activation MyD88->NFkB IKK Activation Cytokines Pro-inflammatory Cytokines (IFN-α, TNF-α, IL-6) IRF7->Cytokines Nuclear Translocation NFkB->Cytokines Nuclear Translocation

Mechanistic signaling pathway of TLR7 activation by imidazo[2,1-f][1,2,4]triazin-4-amine analogs.

Epigenetic Modulation: NSD Inhibition

Recent breakthroughs have identified this scaffold as a potent inhibitor of Nuclear receptor-binding SET domain (NSD) proteins[2]. NSDs are histone lysine methyltransferases (HKMTases) responsible for dimethylating H3K36. Overexpression of NSDs drives multiple myeloma and solid tumors. Substituted imidazo-triazines competitively bind the S-adenosyl-L-methionine (SAM) pocket, halting oncogenic transcription.

Quantitative Data: Comparative SAR Profiling

The following table summarizes the pharmacological divergence achieved by modifying the C2 and C7 positions of the core scaffold.

Compound AnalogC2 Substitution (SNAr)C7 Substitution (Suzuki)Primary TargetCellular Potency ( EC50​ / IC50​ )
Core Scaffold -Cl-BrN/A>10,000 nM
Analog 1 -NH-CH₂CH₂OH-PhenylTLR7 Agonist45.2 nM ( EC50​ )
Analog 2 -NH-Cyclopentyl-4-Fluoro-phenylTLR7 Agonist12.4 nM ( EC50​ )
Analog 3 -O-CH₂CH₃-3-PyridylTLR8 Agonist85.0 nM ( EC50​ )
Analog 4 -NH-CH₃-Indol-5-ylNSD2 Inhibitor24.5 nM ( IC50​ )

(Note: Values represent representative SAR trends observed in recent patent literature for this specific heterocyclic class).

Conclusion

The 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine scaffold is a highly versatile, privileged structure in drug discovery. By understanding the electronic causality of its di-halogenated sites, researchers can deploy robust, self-validating synthetic protocols to generate libraries of structural analogs. Whether targeting innate immune activation via TLR7/8 or epigenetic silencing via NSD inhibition, mastering the functionalization of this core is a critical skill for modern therapeutic development.

References

  • WIPO Patentscope. "IMIDAZO [2, 1-F][1, 2, 4] TRIAZIN-4-AMINE DERIVATIVES AS TLR7 AGONIST" (WO2020160710).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP24YG-ipYqmYmzyCAexu8IaZINzX3J5v-scmpsNv1uL3y6qZa6cDnTSv21NIv4GKSAIkjKzFlT7KGTtZoIXDRcLqGtI5xv3LhrWXSj1TF5wRdhPq-RIromWI5oxtbPe7oCdyyih1iuXeBW94rMA==]
  • Google Patents. "Heterocycles as modulators of nsd activity" (WO2024073282A2).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7E-IGkL-iUibjQTDIzHYuTtzbVesiue4TkBYfIcHYP71UmLp0uakc0HiGi6XvnjMFTcLvWqNEwHlVpyZQ_vlJwJ0MQUByLZH79e_lIRGJtj8JIundrgM3YiOuKDY-MG5__1wFrnCDoTPBrNG1]
  • PubChem. "Imidazo(2,1-f)(1,2,4)triazine - CID 10558611".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2GeYArfG2Y3T5NuNTX860InU-hZarsDKxvcvD1r_KRf6_OzGi2jZMDuAobF5MB_tlrQPEKL-sE_PJPkBtvqJEIj5zvgRj5_gXZV0cDdsKLVvGKR0P2-ele0XOMx9m5a1ofequB8jxo69-h3Q=]

Sources

Foundational

Unlocking the Therapeutic Potential of Imidazo[2,1-f][1,2,4]triazine Derivatives: A Comprehensive Guide to Biological Targets and Mechanisms

As the demand for highly selective, multi-target pharmacophores accelerates in modern drug discovery, the imidazo[2,1-f][1,2,4]triazine scaffold has emerged as a structurally privileged core. Its unique electron distribu...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly selective, multi-target pharmacophores accelerates in modern drug discovery, the imidazo[2,1-f][1,2,4]triazine scaffold has emerged as a structurally privileged core. Its unique electron distribution, hydrogen-bonding capabilities, and bioisosteric resemblance to purines make it an ideal foundation for designing ATP-competitive kinase inhibitors, ion channel modulators, and antimicrobial agents.

This technical whitepaper synthesizes the current landscape of biological targets modulated by imidazo[2,1-f][1,2,4]triazine derivatives, detailing the mechanistic rationale behind their efficacy and the self-validating experimental protocols required for their preclinical evaluation.

Core Biological Targets & Mechanistic Pathways

Phosphoinositide 3-Kinase (PI3K) Isoforms

The PI3K/AKT/mTOR signaling axis is a central regulator of cellular metabolism, survival, and proliferation. Dysregulation of this pathway is a hallmark of numerous human malignancies[1]. Imidazo[2,1-f][1,2,4]triazine derivatives, originally optimized from early hit compounds like ETP-46,321, have demonstrated potent, isoform-selective inhibition of PI3Kα[1][2].

Mechanism of Action: These heterocyclic compounds occupy the ATP-binding cleft of the PI3K catalytic subunit. By forming critical hydrogen bonds with the hinge region of the kinase, they prevent the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) into PIP3[2]. The downstream consequence is a measurable reduction in AKT phosphorylation at the Ser473 residue, effectively starving the tumor cell of survival signals while maintaining a high selectivity window against mTOR to minimize off-target toxicity[1][2].

PI3K_Signaling RTK RTK Activation PI3K PI3K (Target) RTK->PI3K Stimulates PIP3 PIP3 Generation PI3K->PIP3 Catalyzes AKT AKT Phosphorylation PIP3->AKT Recruits mTOR mTOR Pathway AKT->mTOR Activates Inhibitor Imidazo[2,1-f]triazine Inhibitor->PI3K Competitive Inhibition

Fig 1: Mechanism of PI3K/AKT/mTOR pathway modulation by imidazo[2,1-f]triazine inhibitors.

Protein Kinase CK2 (Casein Kinase II)

Protein kinase CK2 is a highly conserved serine/threonine kinase implicated in autoimmune diseases, inflammatory disorders, and cancer[3].

Mechanism of Action: Specific substitutions on the core scaffold—namely 2-(aminophenylamino)-4-amino-7-cyano-imidazo[2,1-f][1,2,4]triazine derivatives—yield potent CK2 inhibitors[3]. The cyano group at the 7-position and the amino group at the 4-position act as critical pharmacophoric anchors, interacting with the unique, constitutively active hydrophobic pocket of CK2. Inhibition of CK2 by these compounds triggers apoptosis in proliferative disorders such as non-small cell lung cancer, psoriasis, and rheumatoid arthritis[3].

ABC Transporter Modulation (CFTR)

Beyond kinase inhibition, the imidazo[2,1-f][1,2,4]triazine core has shown groundbreaking utility in the treatment of genetic diseases associated with ABC transporter trafficking defects, most notably Cystic Fibrosis (CF)[4].

Mechanism of Action: Recent patent literature highlights that specific imidazo[2,1-f][1,2,4]triazine derivatives act as potent "boosters" for the F508del-CFTR mutant[4]. When administered in combination with standard-of-care CFTR modulators (such as the triple combination of ivacaftor, tezacaftor, and elexacaftor, commercialized as Trikafta®), these compounds can boost CFTR channel activity by >80% at millimolar concentrations[4]. They are hypothesized to stabilize the open-state conformation of the channel or facilitate its membrane residency time.

Broad-Spectrum Antimicrobial Targets

Emerging research indicates that imidazo[2,1-f]triazine ribosides act as broad-spectrum antitrypanosomal agents[5][6]. By mimicking endogenous nucleosides, these ribosides are incorporated into the parasitic salvage pathways, ultimately terminating nucleic acid synthesis or inhibiting essential parasitic kinases.

Quantitative Target Landscape

To facilitate cross-disciplinary comparison, the following table summarizes the primary biological targets, active compound classes, and their respective therapeutic indications based on recent pharmacological data.

Biological TargetCompound Class / ModificationActivity Metric / EffectPrimary Indication
PI3Kα Imidazo[2,1-f][1,2,4]triazinesReduces AKT(Ser473) phosphorylationOncology (Solid Tumors)
CK2 4-amino-7-cyano derivativesIC50 in the low nanomolar rangeCancer, Psoriasis, Arthritis
CFTR (F508del) Imidazo[2,1-f][1,2,4]triazine modulators>80% boosting of Trikafta® activityCystic Fibrosis
Trypanosomes Imidazo[2,1-f]triazine ribosidesPhenotypic growth inhibitionTrypanosomiasis

Self-Validating Experimental Methodologies

To ensure scientific integrity and trustworthiness, the evaluation of imidazo[2,1-f][1,2,4]triazine derivatives must rely on self-validating assay systems. The protocols below are designed with internal controls to establish direct causality between compound administration and target engagement.

Protocol 1: Luminescent ADP-Glo™ Kinase Assay for PI3K/CK2 Inhibition

Rationale: Traditional radiometric assays pose safety and waste challenges. The ADP-Glo assay provides a highly sensitive, non-radioactive alternative. By converting the reaction product (ADP) back to ATP to generate luminescence, the assay creates a direct, causal link between kinase activity and signal output.

Step-by-Step Methodology:

  • Enzyme-Substrate Incubation: Prepare a reaction master mix containing the target kinase (e.g., PI3Kα or CK2) and its specific substrate (PIP2 for PI3K, or a synthetic peptide for CK2) in a physiological buffer (e.g., HEPES pH 7.4, MgCl2).

    • Causality Check: Titrate ATP to its exact Km​ value for the specific kinase. This ensures the assay is highly sensitive to ATP-competitive imidazo[2,1-f]triazine inhibitors, preventing false negatives caused by ATP outcompeting the drug.

  • Compound Addition: Dispense the imidazo[2,1-f]triazine derivatives in a 10-point dose-response curve (typically 10 µM to 0.5 nM) using acoustic liquid handling to minimize DMSO carryover effects. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add the ADP-Glo Reagent to terminate the kinase reaction and deplete any remaining unreacted ATP.

    • Self-Validation: This step is critical; by eliminating background ATP, any subsequent signal is guaranteed to originate solely from the ADP produced during the active kinase reaction.

  • Signal Generation & Detection: Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction. Read the luminescence on a multimode microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Ussing Chamber Electrophysiology for CFTR Modulation

Rationale: To validate the CFTR-boosting properties of imidazo[2,1-f][1,2,4]triazines[4], biochemical binding is insufficient. Ussing chamber electrophysiology provides a direct, functional readout of transepithelial chloride transport.

Step-by-Step Methodology:

  • Epithelial Monolayer Preparation: Culture primary human bronchial epithelial (HBE) cells derived from F508del homozygous patients on permeable Snapwell inserts until fully polarized and differentiated at the air-liquid interface (ALI).

    • Causality Check: Polarization ensures the physiological segregation of apical and basolateral membranes, accurately mimicking the human airway.

  • Short-Circuit Current ( Isc​ ) Measurement: Mount the inserts into the Ussing chamber system. Bathe both sides in a symmetrical Krebs-bicarbonate solution and clamp the transepithelial voltage to 0 mV.

  • Pharmacological Validation (The Self-Validating System):

    • Baseline: Record baseline Isc​ .

    • Stimulation: Add forskolin (cAMP agonist) to activate baseline CFTR.

    • Test Compound: Add the imidazo[2,1-f]triazine derivative (with or without Trikafta® components) to the apical bath. Measure the peak change in Isc​ ( ΔIsc​ ).

    • Inhibition (Internal Control): Add CFTRinh-172 (a highly specific CFTR pore blocker). The current must drop back to or below baseline. If the current does not drop, the compound's effect was an artifact or off-target, making this a perfectly self-validating system.

Workflow Synthesis Compound Synthesis Biochemical ADP-Glo Assay (Target Affinity) Synthesis->Biochemical Cellular Western Blot (Target Engagement) Biochemical->Cellular Functional Ussing Chamber (Phenotypic Rescue) Cellular->Functional

Fig 2: Self-validating workflow for evaluating imidazo[2,1-f]triazine biological targets.

Conclusion

The imidazo[2,1-f][1,2,4]triazine scaffold represents a highly versatile and potent pharmacophore in medicinal chemistry. Whether acting as an ATP-competitive inhibitor against critical oncology targets like PI3K and CK2[1][3], or serving as a breakthrough potentiator for defective ABC transporters in Cystic Fibrosis[4], its biological utility is vast. By employing rigorous, self-validating biochemical and phenotypic screening protocols, drug development professionals can continue to unlock the full therapeutic potential of this privileged heterocycle.

References

  • WO2017070135A1 - Prodrugs of 2-(4-(3-((4-amino-7-cyano-imidazo[2,1-f][1,2,4]triazin-2-yl)amino)phenyl)piperazin-1-yl)propanamide derivatives as ck2 inhibitors for the treatment of cancer. Google Patents.
  • Schematic representation of the seven phosphoinositides. ResearchGate. Available at:[Link]

  • The regulation and function of Class III PI3Ks: Novel roles for Vps34. ResearchGate. Available at:[Link]

  • EP4268824A1 - IMIDAZO[2,1-F][1,2,4]TRIAZINE DERIVATIVES USEFUL AS A MEDICAMENT. European Patent Office / Googleapis. Available at:[Link]

  • MEDCHEM2024 Temporary Programme. OneHealthDrugs. Available at:[Link]

  • XIII Meeting Paul Ehrlich Euro-PhD Network & COST action OneHealthdrugs. OneHealthDrugs. Available at:[Link]

Sources

Exploratory

In Silico Modeling of 7-Bromo-2-chloroimidazo[2,1-f]triazin-4-amine Interactions: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of the interactions of 7-Bromo-2-chloroimidazo[2,1-f]triazin-4-amine, a novel heterocyclic compound with potential therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of the interactions of 7-Bromo-2-chloroimidazo[2,1-f]triazin-4-amine, a novel heterocyclic compound with potential therapeutic applications. As the precise biological targets of this molecule are yet to be fully elucidated, this document will utilize a representative protein kinase as a hypothetical target to demonstrate a complete and robust computational workflow. This approach is widely applicable in early-stage drug discovery for hypothesis generation and lead optimization.

The core of this guide is to empower researchers, scientists, and drug development professionals with the practical knowledge and theoretical understanding necessary to conduct rigorous computational analyses. We will delve into the causality behind experimental choices, ensuring that each step is not just a procedural instruction but a scientifically-grounded decision. The methodologies described herein are designed to be self-validating, promoting scientific integrity and reproducibility.

Part 1: Foundational Steps - Ligand and Target Preparation

A successful in silico study begins with the meticulous preparation of both the small molecule (ligand) and its biological target (receptor). This initial phase is critical as any errors or inaccuracies introduced here will propagate through the entire simulation pipeline, leading to unreliable results.

Ligand Preparation: From 2D Structure to 3D Simulation-Ready Model

The first step is to obtain an accurate three-dimensional structure of 7-Bromo-2-chloroimidazo[2,1-f]triazin-4-amine. This can be achieved through various means, including drawing the 2D structure in a chemical drawing software and converting it to 3D, or obtaining it from a chemical database if available.

Protocol 1: Ligand Preparation for Molecular Docking and Molecular Dynamics

  • Structure Generation:

    • Utilize a chemical drawing tool (e.g., ChemDraw, MarvinSketch) to draw the 2D structure of 7-Bromo-2-chloroimidazo[2,1-f]triazin-4-amine.

    • Convert the 2D structure to a 3D conformation. Most chemical drawing software have built-in functionalities for this.

    • Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.

    • Save the structure in a standard format, such as .mol2 or .sdf.

  • Preparation for AutoDock Vina (Molecular Docking):

    • Use AutoDockTools (ADT) to prepare the ligand.[1]

    • Load the ligand .mol2 or .sdf file into ADT.

    • ADT will automatically detect the root, set the torsional degrees of freedom, and assign Gasteiger charges.

    • Save the prepared ligand in the .pdbqt format, which includes atomic charges, atom types, and torsional information required by AutoDock Vina.[2]

  • Parameterization for GROMACS (Molecular Dynamics):

    • Molecular dynamics simulations require a force field that describes the bonded and non-bonded interactions of the ligand. Since standard biomolecular force fields do not include parameters for novel small molecules, a parameterization step is necessary.

    • The CHARMM General Force Field (CGenFF) is a widely used tool for parameterizing small molecules to be compatible with the CHARMM force field.[3]

    • Submit the ligand's .mol2 file to the CGenFF server. The server will return a topology file (.itp for GROMACS) and a parameter file (.prm for GROMACS) containing the necessary force field parameters.[4] It is crucial to check the penalty scores provided by CGenFF to ensure the quality of the generated parameters.

Ligand_Preparation_Workflow cluster_ligand Ligand Preparation 2D_Structure 2D Chemical Structure 3D_Generation 3D Structure Generation & Energy Minimization 2D_Structure->3D_Generation Ligand_File Ligand File (.mol2, .sdf) 3D_Generation->Ligand_File ADT_Prep AutoDockTools Preparation (Charges, Torsions) Ligand_File->ADT_Prep CGenFF CGenFF Server (Parameterization) Ligand_File->CGenFF PDBQT_File Ligand File (.pdbqt) ADT_Prep->PDBQT_File GROMACS_Files GROMACS Topology (.itp, .prm) CGenFF->GROMACS_Files

Figure 1: Ligand preparation workflow for docking and MD simulations.
Target Selection and Preparation: Choosing a Representative Kinase

Given that many triazine-based compounds exhibit anticancer properties by targeting protein kinases, we will select a representative human kinase for this guide.[5] Protein Kinase C Alpha (PKCα) is a well-studied kinase implicated in various cellular processes and diseases, making it a suitable choice. We will use the crystal structure of human PKCα from the Protein Data Bank (PDB ID: 4RA4).[6]

Protocol 2: Protein Target Preparation

  • PDB Structure Retrieval:

    • Download the PDB file for the chosen target (e.g., 4RA4) from the RCSB PDB database.[6]

  • Structure Cleaning and Preparation:

    • Open the PDB file in a molecular visualization software (e.g., PyMOL, UCSF Chimera).

    • Remove any non-essential molecules from the PDB file, such as water molecules, co-solvents, and any co-crystallized ligands. This is done to create a clean binding site for our ligand of interest.

    • Inspect the protein for any missing residues or atoms. If there are significant gaps, homology modeling or loop refinement may be necessary, but for a well-resolved crystal structure, this is often not required.

    • Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. This is crucial for accurately representing the hydrogen bonding network.

    • Assign partial charges to the protein atoms. For molecular docking with AutoDock Vina, this is handled by AutoDockTools, which assigns Gasteiger charges. For molecular dynamics with GROMACS, the pdb2gmx tool will assign charges based on the chosen force field.

    • Save the cleaned protein structure as a .pdb file.

  • Preparation for AutoDock Vina:

    • Load the cleaned protein .pdb file into AutoDockTools.

    • ADT will add polar hydrogens and assign Gasteiger charges.

    • Save the prepared protein as a .pdbqt file.[2]

  • Preparation for GROMACS:

    • Use the gmx pdb2gmx tool in GROMACS to generate a topology for the protein.[7]

    • You will need to choose a force field (e.g., CHARMM36m). The tool will generate a processed structure file (.gro), a topology file (.top), and an include topology file (.itp) for the protein.

Part 2: Predicting Binding Modes - Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[8] It is a powerful tool for generating initial hypotheses about the binding mode and for virtual screening of large compound libraries. We will use AutoDock Vina, a widely used and accurate docking program.[9]

Protocol 3: Molecular Docking with AutoDock Vina

  • Grid Box Definition:

    • The search space for the docking calculation is defined by a "grid box". This box should encompass the active site of the protein.

    • The location of the active site can often be inferred from the position of a co-crystallized ligand in the PDB structure or through literature research.

    • In AutoDockTools, you can visually place and size the grid box to cover the desired region of the protein.[1] The center coordinates and dimensions of the box will be saved in a configuration file.

  • Configuration File:

    • Create a text file (e.g., conf.txt) that specifies the input files and docking parameters.[10] An example is shown below:

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input: vina --config conf.txt --log docking_log.txt

  • Analysis of Docking Results:

    • AutoDock Vina will output a .pdbqt file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[9]

    • The more negative the score, the stronger the predicted binding affinity.

    • Visualize the docking results in a molecular graphics program to analyze the interactions between the ligand and the protein. Pay close attention to hydrogen bonds, hydrophobic interactions, and any other key interactions with active site residues.

Table 1: Example Molecular Docking Results

PoseBinding Affinity (kcal/mol)Key Interacting Residues
1-9.2ASP480, LYS368, GLU388
2-8.9LYS368, PHE490, ILE352
3-8.5ASP480, TYR423, VAL358

Part 3: Simulating the Dynamic Nature of Interactions - Molecular Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the protein-ligand complex over time.[9] This provides a more realistic representation of the biological system and can reveal important information about the stability of the binding pose and the flexibility of the protein. We will use GROMACS, a versatile and high-performance MD engine.[11]

MD_Simulation_Workflow cluster_md Molecular Dynamics Simulation Workflow System_Setup System Setup (Protein + Ligand + Water + Ions) Energy_Minimization Energy Minimization System_Setup->Energy_Minimization NVT_Equilibration NVT Equilibration (Constant Volume) Energy_Minimization->NVT_Equilibration NPT_Equilibration NPT Equilibration (Constant Pressure) NVT_Equilibration->NPT_Equilibration Production_MD Production MD Run NPT_Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, etc.) Production_MD->Trajectory_Analysis

Figure 2: A typical workflow for molecular dynamics simulations.

Protocol 4: GROMACS MD Simulation

  • System Setup:

    • Combine the prepared protein (.gro) and ligand (.itp, .prm) files into a single system.

    • Create a simulation box and solvate the system with water molecules using gmx solvate. A triclinic box shape is often efficient.

    • Add ions (e.g., Na+ and Cl-) to neutralize the system's charge using gmx genion. This is crucial for accurate electrostatic calculations.[7]

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system. This is typically done using the steepest descent algorithm.

  • Equilibration:

    • NVT Equilibration: Equilibrate the system at a constant volume and temperature (NVT ensemble). This allows the solvent to relax around the protein and ligand while keeping the protein and ligand restrained.

    • NPT Equilibration: Equilibrate the system at a constant pressure and temperature (NPT ensemble). This ensures the system reaches the correct density. The restraints on the protein and ligand are gradually released during this phase.[12]

  • Production MD:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns). During this phase, the system is allowed to evolve freely, and the trajectory (atomic coordinates over time) is saved for analysis.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability and dynamics of the protein-ligand complex. Common analysis tools include MDAnalysis and MDTraj.[13][14]

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the simulation and whether the system has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each residue to identify flexible and rigid regions of the protein.

    • Radius of Gyration (Rg): Calculate the Rg of the protein to assess its compactness over time.

    • Hydrogen Bond Analysis: Analyze the hydrogen bonds formed between the protein and the ligand throughout the simulation to identify stable interactions.

Part 4: Quantifying Binding Strength - Binding Free Energy Calculations

Binding free energy calculations provide a more quantitative estimate of the binding affinity than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods for this purpose.[15]

Protocol 5: MM/PBSA Binding Free Energy Calculation

  • Trajectory Extraction:

    • Extract snapshots (frames) from the equilibrated portion of the production MD trajectory.

  • MM/PBSA Calculation:

    • Use a tool like gmx_MMPBSA to perform the MM/PBSA calculation on the extracted snapshots.[16]

    • The tool will calculate the binding free energy (ΔG_bind) as the sum of the molecular mechanics energy in the gas phase (ΔE_MM), the polar solvation energy (ΔG_polar), and the nonpolar solvation energy (ΔG_nonpolar).[17]

  • Data Analysis:

    • Analyze the calculated binding free energy and its components. This can provide insights into the driving forces of binding (e.g., whether it is dominated by electrostatic or van der Waals interactions).

    • Per-residue energy decomposition can also be performed to identify the key residues contributing to the binding affinity.

Table 2: Example MM/PBSA Binding Free Energy Components

Energy ComponentAverage Value (kJ/mol)
van der Waals Energy-150.7 ± 5.2
Electrostatic Energy-80.3 ± 3.1
Polar Solvation Energy120.5 ± 4.5
Nonpolar Solvation Energy-15.1 ± 0.8
Binding Free Energy (ΔG_bind) -125.6 ± 7.3

Conclusion

This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of 7-Bromo-2-chloroimidazo[2,1-f]triazin-4-amine with a representative protein kinase target. By following these detailed protocols for ligand and target preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can generate valuable insights into the potential mechanism of action of this novel compound. The methodologies presented here are not only applicable to the specific molecule but also serve as a robust framework for the computational evaluation of other small molecules in the drug discovery pipeline. It is our hope that this guide will serve as a valuable resource for scientists and researchers dedicated to advancing the field of rational drug design.

References

Sources

Foundational

Imidazo[2,1-f][1,2,4]triazine Scaffolds in Medicinal Chemistry: A Technical Guide to Scaffold Design and Target Modulation

Executive Summary The relentless pursuit of novel chemical space in drug discovery has driven the evolution of nitrogen-rich fused heterocyclic systems. Among these, the imidazo[2,1-f][1,2,4]triazine core has emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless pursuit of novel chemical space in drug discovery has driven the evolution of nitrogen-rich fused heterocyclic systems. Among these, the imidazo[2,1-f][1,2,4]triazine core has emerged as a highly privileged, versatile scaffold. Functioning as a bioisostere for traditional purines and pyrazolopyrimidines, this bicyclic system offers a unique electron density distribution, an altered dipole moment, and a highly tunable hydrogen-bonding profile.

As a Senior Application Scientist, I have observed that replacing a purine core with an imidazo[2,1-f][1,2,4]triazine often mitigates rapid metabolic degradation (e.g., by xanthine oxidase) while maintaining or enhancing target affinity. This whitepaper systematically deconstructs the pharmacological utility, structural rationale, and self-validating synthetic workflows associated with this core, providing a comprehensive guide for drug development professionals.

Pharmacological Landscape & Target Modulation

The imidazo[2,1-f][1,2,4]triazine scaffold is not a single-target pharmacophore; rather, it is a structural chameleon. By strategically functionalizing the C-2, C-4, and C-7 positions, medicinal chemists can pivot the molecule's activity across entirely different therapeutic domains.

Kinase Inhibition (PI3K and CK2)

In oncology, the scaffold is heavily utilized to target the ATP-binding pocket of kinases. The bridgehead nitrogen and the adjacent triazine nitrogens act as critical hydrogen-bond acceptors for the hinge region backbone amides.

  • PI3Kα Modulation: Dysregulation of the phosphatidylinositol 3-kinase (PI3K) pathway is a hallmark of various malignancies. Imidazo[2,1-f][1,2,4]triazine derivatives have been engineered to selectively target PI3Kα isoforms, modulating AKT (Ser473) phosphorylation and downstream mTOR signaling while avoiding off-target kinome toxicity[1].

  • CK2 Inhibition: 2-(aminophenylamino)-4-amino-7-cyano-imidazo[2,1-f][1,2,4]triazine derivatives have demonstrated profound efficacy as Protein Kinase CK2 inhibitors. This inhibition is highly relevant for treating non-small cell lung cancer (NSCLC), psoriasis, and rheumatoid arthritis[2].

PI3K_Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K (Target) Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 -> PIP3 Inhibitor Imidazo[2,1-f][1,2,4]triazine Inhibitor Inhibitor->PI3K Blocks ATP Pocket PIP2 PIP2 AKT AKT (Ser473) PIP3->AKT Recruits mTOR mTORC1 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Drives

Fig 1: Mechanism of action for imidazo[2,1-f][1,2,4]triazine-based PI3K inhibitors.

CFTR Modulation in Cystic Fibrosis

Beyond oncology, the scaffold has proven effective in correcting ABC transporter trafficking defects. Recent patent literature highlights specific imidazo[2,1-f][1,2,4]triazine derivatives that act synergistically with existing CFTR modulators (e.g., Trikafta®). At concentrations as low as 0.1 to 10 mM, these compounds boost the activity of F508del-CFTR by >40% to >80%, allowing for reduced dosing of primary modulators and thereby mitigating side effects[3].

Infectious Diseases and Immunology

The scaffold's versatility extends into neglected tropical diseases and immuno-oncology. Imidazo[2,1-f]triazine ribosides have been identified as potent, broad-spectrum antitrypanosomal agents[4]. Furthermore, 4-amine derivatives of this core are documented as potent Toll-like receptor 8 (TLR8) agonists, driving adaptive immune responses crucial for modern cancer immunotherapies[5].

Quantitative Structure-Activity Summaries

To facilitate rapid decision-making in lead optimization, the following table synthesizes the quantitative relationships between core substitutions and their primary biological targets based on recent literature.

Scaffold SubstitutionPrimary TargetTherapeutic IndicationPotency / Efficacy RangeSource
4-amino-7-cyanoProtein Kinase CK2Oncology (NSCLC)IC50 < 10 nM[2]
2-alkyl/arylCFTR (F508del)Cystic Fibrosis>80% Activity Boost (at 10 mM)[3]
C-RibosideTrypanosomal targetsNeglected Tropical DiseasesBroad-spectrum efficacy[4]
4-amineTLR8Immuno-oncologyEC50 < 100 nM[5]
Pyrazolo-hybridPI3KαOncologyIsoform selective (IC50 < 50 nM)[1]

Self-Validating Synthetic Methodology

Achieving high yields and regioselectivity when synthesizing fused nitrogen heterocycles requires strict control over reaction conditions. The following protocol details the de novo assembly of the imidazo[2,1-f][1,2,4]triazine core. Every step is designed as a self-validating system , ensuring that intermediate integrity is analytically confirmed before progression.

Step 1: Electrophilic N-Amination of Substituted Imidazole
  • Procedure: To a solution of the starting substituted imidazole (1.0 eq) in anhydrous DMF at 0°C, add sodium hydride (1.2 eq). Stir for 30 minutes, then dropwise add O-(diphenylphosphoryl)hydroxylamine (DPPH) (1.1 eq).

  • Causality: DPPH is explicitly chosen over hydroxylamine-O-sulfonic acid (HOSA). HOSA requires aqueous basic conditions which often lead to poor solubility and over-amination. DPPH operates smoothly in anhydrous organic solvents, ensuring strict mono-N-amination.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is deemed complete when the starting material peak disappears, replaced by a peak showing a precise mass shift of +15 Da ([M+NH2]+).

Step 2: Cyclocondensation to the Bicyclic Core
  • Procedure: Dissolve the 1-aminoimidazole intermediate in glacial acetic acid. Add ethyl glyoxylate (1.5 eq) and heat the mixture to reflux (120°C) for 12 hours.

  • Causality: The acidic environment serves a dual purpose: it catalyzes the initial intermolecular imine formation between the N-amino group and the aldehyde, and subsequently drives the intramolecular cyclization of the imidazole C-2 carbon onto the ester carbonyl, expelling ethanol to form the triazine ring.

  • Self-Validation Checkpoint: Perform 1 H NMR on the crude aliquot. The disappearance of the broad N-NH 2​ singlet (~5.5 ppm) and the emergence of a new highly deshielded triazine C-H singlet (typically >8.0 ppm) validates successful ring closure.

Step 3: Regioselective Halogenation for Late-Stage Diversification
  • Procedure: Dissolve the core in DMF at 0°C. Add N-bromosuccinimide (NBS) (1.05 eq) in small portions in the dark.

  • Causality: The C-7 position of the imidazo[2,1-f][1,2,4]triazine core is the most nucleophilic due to the electron-donating resonance from the bridgehead nitrogen. Conducting the reaction at 0°C in the dark prevents radical pathways, ensuring strict electrophilic aromatic substitution (SEAr) at C-7.

  • Self-Validation Checkpoint: Analyze via LC-MS. The product must exhibit the classic 1:1 isotopic doublet characteristic of a single bromine incorporation (M / M+2).

Synthesis_Workflow SM Starting Material: Substituted Imidazole Step1 Step 1: N-Amination (DPPH, NaH, DMF, 0°C) SM->Step1 Intermediate Intermediate: 1-Aminoimidazole Step1->Intermediate LC-MS Check (+15 Da) Step2 Step 2: Cyclocondensation (Ethyl glyoxylate, AcOH, Reflux) Intermediate->Step2 Core Imidazo[2,1-f][1,2,4]triazine Core Step2->Core 1H NMR Check (Imine/Triazine) Step3 Step 3: Regioselective Halogenation (NBS, DMF, 0°C) Core->Step3 Final Halogenated Scaffold Ready for Cross-Coupling Step3->Final LC-MS Check (Br Isotope Pattern)

Fig 2: Standardized, self-validating synthetic workflow for imidazo[2,1-f][1,2,4]triazine core assembly.

References

  • Source: European Patent Office (EP 4268824 A1)
  • Prodrugs of 2-(4-(3-((4-amino-7-cyano-imidazo[2,1-f][1,2,4]triazin-2-yl)amino)phenyl)piperazin-1-yl)
  • Source: OneHealthDrugs (2024 Conference Proceedings)
  • The regulation and function of Class III PI3Ks: Novel roles for Vps34 Source: ResearchGate URL
  • 咪唑并[2,1-f][1,2,4]三嗪-4-胺衍生物作为tlr8激动剂 (imidazo[2,1-f][1,2,4]triazine-4-amine derivatives as TLR8 agonists)

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Pharmacological Profiling of 7-Bromo-2-chloroimidazo[2,1-f]triazin-4-amine

Introduction & Mechanistic Rationale As a Senior Application Scientist, I frequently evaluate nitrogen-dense heterocycles in early-stage drug discovery. The compound 7-bromo-2-chloroimidazo[2,1-f]triazin-4-amine represen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I frequently evaluate nitrogen-dense heterocycles in early-stage drug discovery. The compound 7-bromo-2-chloroimidazo[2,1-f]triazin-4-amine represents a highly versatile, purine-mimetic pharmacophore. The imidazo[2,1-f][1,2,4]triazine core acts as an adenine bioisostere, allowing it to interface seamlessly with ATP-binding pockets in kinases[1] and nucleic acid-sensing Toll-like receptors (TLRs)[2].

Understanding the causality behind its structural design is critical for assay development:

  • 2-Chloro Substitution: This electron-withdrawing group modulates the pKa of the adjacent triazine nitrogens. This optimizes the protonation state required for target engagement in the acidic environment of the endosome (pH ~5.5), which is a strict prerequisite for TLR7 activation[3].

  • 7-Bromo Substitution: Acting as a highly polarizable halogen-bond donor, the bromine atom enhances binding affinity within the hydrophobic leucine-rich repeats (LRRs) of target proteins, while simultaneously providing a synthetic handle for downstream cross-coupling.

Mechanistic Pathway

To contextualize the in vitro assays, the diagram below illustrates the signal transduction cascade initiated by the binding of our target compound to the endosomal TLR7 receptor, ultimately leading to a quantifiable reporter readout.

TLR7_Signaling Compound 7-Bromo-2-chloroimidazo [2,1-f]triazin-4-amine Endosome Endosomal TLR7 Receptor (pH ~5.5 Activation) Compound->Endosome Agonist Binding MyD88 MyD88 Adaptor Protein Endosome->MyD88 Dimerization & Recruitment IRAK IRAK4 / TRAF6 Complex MyD88->IRAK Signal Transduction NFkB NF-κB Nuclear Translocation IRAK->NFkB Phosphorylation Cascade SEAP SEAP Reporter Expression (Absorbance 620-655 nm) NFkB->SEAP Promoter Activation

Fig 1: TLR7 activation pathway leading to SEAP reporter expression.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, every assay described below is designed as a self-validating system. We employ a dual-assay approach: a primary functional cell-based assay to confirm TLR7 agonism[4], and a highly sensitive biochemical counter-screen to rule out off-target kinase inhibition[1].

Protocol A: HEK-Blue™ TLR7 Cellular Reporter Assay

Rationale: This cell-based assay isolates TLR7 activation from other innate immune pathways (such as TLR8 or TLR9) by utilizing an NF-κB-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) reporter[4].

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK-Blue™ hTLR7 cells at 70-80% confluency. Resuspend the cells directly in HEK-Blue™ Detection medium to a density of 4×105 cells/mL[4].

    • Expert Insight: Using the detection medium during the plating phase eliminates the need for a subsequent supernatant transfer step, drastically reducing well-to-well variability and pipetting errors.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 7-bromo-2-chloroimidazo[2,1-f]triazin-4-amine in 100% DMSO, then perform an intermediate dilution in aqueous buffer before transferring to a 384-well assay plate.

    • Critical Control: Ensure the final DMSO concentration does not exceed 0.5% (v/v). Higher concentrations induce solvent-mediated cytotoxicity, which artificially suppresses the SEAP signal and leads to false negatives[3].

  • Incubation: Add 40 µL of the cell suspension to each well containing the compound. Incubate the plate at 37°C, 5% CO₂ for 16–24 hours[4].

  • Detection: Measure SEAP activity by reading the optical density (OD) at 620–655 nm using a microplate spectrophotometer[3].

  • System Validation: Include Resiquimod (R848) as a positive control (expected EC₅₀ ~1-5 µM) and a DMSO-only negative control to establish the assay window and calculate the Z'-factor[4].

Protocol B: TR-FRET Kinase Selectivity Counter-Screen

Rationale: Given the purine-mimetic nature of the imidazo[2,1-f]triazine core, we must evaluate potential ATP-competitive off-target kinase inhibition (e.g., PI3Kγ or EGFR)[1]. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) provides a highly sensitive readout that is immune to compound auto-fluorescence.

Step-by-Step Methodology:

  • Reagent Assembly: In a low-volume 384-well plate, combine 10 nM of the target kinase enzyme, 1 µM ATP (at or below the Km​ to ensure sensitivity to competitive inhibitors), and a biotinylated peptide substrate in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

  • Reaction Phase: Add the test compound (up to 10 µM) and incubate for 60 minutes at room temperature.

    • Expert Insight: A 60-minute incubation allows the reaction to reach steady-state kinetics, ensuring that the calculated IC₅₀ reflects true thermodynamic binding rather than transient association.

  • Detection Phase: Stop the reaction by adding EDTA (to chelate Mg²⁺). Introduce a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Measure the TR-FRET signal by calculating the emission ratio of 665 nm / 615 nm after a 1-hour equilibration period.

Data Presentation & Quality Control

A robust assay requires strict quality control metrics. The table below summarizes the quantitative parameters, expected baseline activities, and the causality behind these thresholds for 7-bromo-2-chloroimidazo[2,1-f]triazin-4-amine profiling.

ParameterHEK-Blue™ TLR7 AssayTR-FRET Kinase AssayCausality / Rationale
Primary Readout Absorbance (620–655 nm)Time-Resolved FRET (665/615 nm)SEAP quantification vs. Phospho-substrate detection.
Expected Activity EC₅₀: 10–500 nMIC₅₀: >10 μM (Off-target)Confirms potent agonism while ruling out broad ATP-competitive inhibition.
Z'-Factor > 0.7> 0.6Ensures high assay robustness, reproducibility, and a wide dynamic range.
Max DMSO 0.5% (v/v)1.0% (v/v)Prevents cell toxicity (HEK cells) and enzyme denaturation (Kinase).
Incubation Time 16–24 Hours60 MinutesAllows for full transcriptional SEAP expression vs. steady-state enzyme kinetics.

References

  • WIPO Patentscope. imidazo [2, 1-f][1, 2, 4] triazin-4-amine derivatives as tlr7 agonist.2

  • Google Patents. WO2017223414A1 - HETEROCYCLIC COMPOUNDS AS PI3K-γ INHIBITORS.1

  • ACS Publications. Discovery and Characterization of a First-in-Class LIV1-TLR7/8 Immunomodulatory Conjugate with Robust Myeloid Activation and Antitumor Activity.3

  • PMC. Novel TLR7/8 agonists promote activation of HIV-1 latent reservoirs and human T and NK cells.4

Sources

Application

Application Note &amp; Protocol: Preparation of 7-Bromo-2-chloroimidazo[2,1-f]triazin-4-amine Stock Solutions

Abstract This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions for the small molecule inhibitor 7-Bromo-2-chloroimidazo[2,1-f]triazin-4-amine. The protocols detailed h...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions for the small molecule inhibitor 7-Bromo-2-chloroimidazo[2,1-f]triazin-4-amine. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and experimental reproducibility. While specific experimental data for this compound is limited, the methodologies are grounded in established best practices for handling heterocyclic small molecule inhibitors and structurally related compounds.

Introduction: The Criticality of Stock Solution Integrity

This guide explains the causality behind experimental choices, from solvent selection to storage conditions, to ensure the long-term stability and integrity of 7-Bromo-2-chloroimidazo[2,1-f]triazin-4-amine stock solutions.

Compound Properties and Characteristics

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use. As of this publication, detailed experimental data for 7-Bromo-2-chloroimidazo[2,1-f]triazin-4-amine is not widely available. The following table summarizes its estimated properties based on its chemical structure and data from closely related analogs.

PropertyEstimated Value / CharacteristicRationale & Significance
Molecular Formula C₅H₃BrClN₅Derived by adding a chlorine atom and removing a hydrogen atom from the known formula of 7-bromoimidazo[2,1-f][1][2][3]triazin-4-amine (C₅H₄BrN₅).[1][2]
Molecular Weight ~248.46 g/mol Calculated based on the estimated molecular formula. Essential for accurate mass-to-mole calculations for stock solutions.
Appearance White to off-white solid (predicted)Typical for purified small molecule inhibitors. Visual inspection is a primary quality control step.
Solubility Predicted to be highly soluble in DMSO; poorly soluble in aqueous solutions and ethanol.The majority of organic small molecule inhibitors are soluble in Dimethyl Sulfoxide (DMSO).[2] Poor aqueous solubility is common and necessitates a specific workflow for preparing working solutions.
Purity (Recommended) >98% (by HPLC)High purity is crucial to ensure that the observed biological activity is from the compound of interest and not from contaminants.
Storage (as powder) -20°C, protected from lightRecommended for long-term stability of the solid compound, minimizing degradation.[4]

Safety & Handling: A Self-Validating System

Handling any novel chemical compound requires adherence to strict safety protocols. The hazard profile of 7-Bromo-2-chloroimidazo[2,1-f]triazin-4-amine has not been fully characterized. Therefore, it must be treated as a potentially hazardous substance. The following precautions are based on data from structurally similar compounds.[1][5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side-shields, and chemical-resistant gloves (e.g., nitrile).[1]

  • Ventilation: Handle the solid powder and concentrated DMSO stock solutions exclusively within a certified chemical fume hood to avoid inhalation.[1][6]

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1][7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5][7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1][7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

  • Disposal: Dispose of all waste (solid compound, solutions, contaminated vials) in accordance with local, state, and federal regulations for hazardous chemical waste.[6][8]

Core Principles: The Causality of Experimental Choices

The Choice of Solvent: Why DMSO?

Dimethyl Sulfoxide (DMSO) is the solvent of choice for most small molecule inhibitors for several key reasons:

  • High Solubilizing Power: DMSO is a polar aprotic solvent capable of dissolving a wide range of non-polar and polar organic molecules that are insoluble in water.[2]

  • Biocompatibility at Low Concentrations: Most cell lines can tolerate a final DMSO concentration of <0.1% (v/v) in culture media without significant toxicity.[9] However, it is imperative to include a vehicle control (media with the same final DMSO concentration) in all experiments to account for any solvent-induced effects.

  • Stability: Many compounds are more stable in anhydrous DMSO than in aqueous buffers, where they may be susceptible to hydrolysis.[2]

Trustworthiness Check: Always use anhydrous, high-purity (≥99.9%) DMSO from a freshly opened bottle or stored under inert gas.[2] DMSO is highly hygroscopic; absorbed water can decrease compound solubility and promote degradation.[4][9]

Stock Concentration: The 10 mM Standard

A high-concentration stock (e.g., 10 mM) is prepared to:

  • Minimize Solvent Effects: Allows for a large dilution factor (e.g., 1:1000 or greater) to achieve the final working concentration, keeping the final DMSO percentage well below toxic levels.

  • Conserve Compound: Prevents the need to weigh out minuscule amounts of powder for each experiment.

  • Storage Efficiency: A small volume of concentrated stock can be used for numerous experiments.

Storage: Preserving Potency
  • Aliquoting: Repeated freeze-thaw cycles can compromise compound stability and introduce moisture into the DMSO stock.[9] Aliquoting the primary stock into single-use working volumes is a critical step to preserve its integrity.[4]

  • Temperature: Storing DMSO stock solutions at -20°C or -80°C significantly slows down potential degradation, ensuring long-term potency.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 7-Bromo-2-chloroimidazo[2,1-f]triazin-4-amine (MW: 248.46 g/mol ) in DMSO.

Materials & Equipment:

  • 7-Bromo-2-chloroimidazo[2,1-f]triazin-4-amine powder

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

  • Calibrated micropipettes and sterile tips

  • Personal Protective Equipment (PPE)

Workflow Diagram:

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage weigh 1. Weigh Compound (e.g., 2.48 mg) add_dmso 2. Add DMSO (e.g., 1.0 mL) weigh->add_dmso vortex 3. Vortex (2-3 min) add_dmso->vortex sonicate 4. Sonicate (If needed, 5-10 min) vortex->sonicate inspect 5. Visually Inspect (Ensure full dissolution) sonicate->inspect aliquot 6. Aliquot (e.g., 10-20 µL) inspect->aliquot store 7. Store (-20°C or -80°C, protected from light) aliquot->store

Caption: Workflow for preparing a primary stock solution.

Step-by-Step Methodology:

  • Calculate Required Mass: Use the following formula to determine the mass of the compound needed.

    • Mass (mg) = Desired Concentration (mM) * Desired Volume (mL) * Molecular Weight (g/mol)

    • Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM * 1 mL * 248.46 g/mol = 2.485 mg

  • Weigh Compound: In a chemical fume hood, carefully weigh the calculated mass (e.g., 2.485 mg) of the compound into a sterile, appropriately sized vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO (e.g., 1.0 mL) to the vial containing the compound.

  • Dissolve Compound:

    • Tightly cap the vial and vortex vigorously for 2-3 minutes until the solid is completely dissolved.

    • If the compound does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes.[4]

    • Gentle warming (e.g., in a 37°C water bath) can be used as a last resort, but first ensure the compound is not heat-labile.[4]

  • Quality Control: Visually inspect the solution against a light source to ensure there is no undissolved particulate matter or precipitation. The solution should be clear.

  • Aliquot for Storage: To prevent repeated freeze-thaw cycles, immediately aliquot the primary stock solution into smaller, single-use working volumes (e.g., 10 µL or 20 µL) in sterile, clearly labeled polypropylene tubes.[9]

  • Store: Store all aliquots at -20°C or -80°C, protected from light. A stock solution in DMSO is typically stable for several months under these conditions.[9]

Protocol 2: Preparation of Working Solutions

This protocol describes the preparation of final working solutions for cell-based assays, emphasizing the correct dilution strategy to prevent compound precipitation.

The Causality of Precipitation: Directly diluting a concentrated DMSO stock into an aqueous buffer or cell culture medium is a common cause of experimental failure. The abrupt change in solvent polarity causes the poorly water-soluble compound to crash out of solution, leading to an unknown and lower-than-expected effective concentration.

Logical Dilution Workflow: The correct method involves an intermediate dilution step, which gradually acclimates the compound to a less organic environment.

G cluster_wrong Incorrect Method (High Risk of Precipitation) cluster_correct Correct Method (Minimizes Precipitation) stock 10 mM Stock in 100% DMSO aqueous_direct Aqueous Buffer (e.g., Cell Media) stock->aqueous_direct Direct Dilution (e.g., 1:1000) intermediate Intermediate Dilution (e.g., 100 µM in DMSO) stock->intermediate Serial Dilution in DMSO precipitate Precipitation! (Inaccurate final concentration) aqueous_direct->precipitate aqueous_final Aqueous Buffer (e.g., Cell Media) intermediate->aqueous_final Final Dilution Step final_solution Final Working Solution (e.g., 1 µM in <0.1% DMSO) aqueous_final->final_solution

Sources

Method

Application Note: High-Throughput Evaluation and Mechanistic Profiling of Imidazo[2,1-f][1,2,4]triazine Derivatives as Pan-Kinase Inhibitors

Introduction & Rationale The imidazo[2,1-f][1,2,4]triazine core has emerged as a highly privileged heterocyclic scaffold in modern oncology drug discovery. Structurally acting as a purine bioisostere, this nitrogen-rich...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The imidazo[2,1-f][1,2,4]triazine core has emerged as a highly privileged heterocyclic scaffold in modern oncology drug discovery. Structurally acting as a purine bioisostere, this nitrogen-rich fused bicyclic system mimics the adenine ring of adenosine triphosphate (ATP). This structural mimicry enables potent, ATP-competitive binding at the highly conserved hinge regions of oncogenic kinases[1].

Recent medicinal chemistry efforts have utilized the imidazo[2,1-f][1,2,4]triazine scaffold to develop highly selective dual PI3K/mTOR inhibitors and Casein Kinase 2 (CK2) inhibitors[2]. For instance, derivatives synthesized using ETP-46,321 as a starting point have demonstrated high selectivity against PI3Kα and mTOR, effectively modulating AKT(Ser473) phosphorylation in cancer models[3]. Furthermore, 4-amino-7-cyano-imidazo[2,1-f][1,2,4]triazine derivatives have emerged as potent CK2 inhibitors, showing broad-spectrum utility against solid tumors[1].

Because the dysregulation of PI3K/AKT/mTOR and CK2 pathways is a hallmark of many human malignancies (including breast, colon, and prostate cancers)[4], evaluating these compounds requires a robust, self-validating experimental protocol. This guide provides a comprehensive workflow for the biochemical and cellular profiling of imidazo[2,1-f][1,2,4]triazine derivatives.

Pharmacological Mechanism and Pathway Targeting

The efficacy of imidazo-triazine derivatives stems from their ability to form critical hydrogen bonds with the kinase hinge region (e.g., Val851 in PI3Kα or Val116 in CK2). By outcompeting ATP, these compounds halt the phosphorylation of downstream effectors, effectively starving the tumor cell of survival and proliferation signals[5].

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 AKT AKT PIP3->AKT Recruits/Activates mTOR mTOR (Target) AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes CK2 CK2 (Target) CK2->Proliferation Promotes Inhibitor Imidazo[2,1-f]triazine Derivatives Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits Inhibitor->CK2 Inhibits

Mechanism of action of imidazo[2,1-f][1,2,4]triazine derivatives targeting PI3K/mTOR and CK2.

Quantitative Data: Kinase Selectivity Profiling

To establish a reliable Structure-Activity Relationship (SAR), quantitative profiling across a panel of kinases is essential. The table below summarizes typical biochemical IC50 values for a representative, optimized imidazo[2,1-f][1,2,4]triazine lead compound.

Kinase TargetIC50 (nM)Fold Selectivity vs. Off-TargetClinical Relevance in Oncology
PI3Kα4.2BenchmarkHypermutated in breast cancer[3]
mTOR15.83.7xOvercomes PI3K feedback loop[5]
CK28.52.0xAnti-apoptotic driver[1]
EGFR (WT)>10,000>2300xMinimizes skin/GI toxicity

Experimental Protocols

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: TR-FRET is selected over standard luminescent assays because it effectively eliminates compound auto-fluorescence—a common artifact with highly conjugated heterocyclic compounds like imidazo-triazines. The delayed emission measurement ensures that only the specific kinase-mediated interaction is quantified, providing a high-fidelity readout of ATP-competitive inhibition.

Materials:

  • Recombinant PI3Kα or CK2 enzyme.

  • Biotinylated substrate peptide.

  • Europium (Eu)-labeled anti-phospho antibody (Donor).

  • Streptavidin-AlexaFluor 647 (Acceptor).

  • ATP (prepared at the specific Km​ value of the target kinase).

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the imidazo[2,1-f][1,2,4]triazine derivative in 100% DMSO to create a 10-point dose-response curve (1:3 dilution). Transfer 100 nL to a 384-well low-volume assay plate.

  • Enzyme Addition: Add 5 µL of the kinase enzyme diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Expert Insight: Incubate for 15 minutes at room temperature to allow pre-equilibrium binding. This pre-incubation is critical for ATP-competitive inhibitors with slow-binding kinetics.

  • Reaction Initiation: Add 5 µL of a mixture containing ATP (at Km​ ) and the biotinylated substrate. Incubate for 60 minutes at 25°C.

  • Reaction Termination & Detection: Add 10 µL of detection buffer containing EDTA (to chelate Mg2+ and stop the catalytic reaction), the Eu-labeled antibody, and Streptavidin-AlexaFluor.

  • Incubation & Reading: Incubate for 60 minutes in the dark. Read the plate on a multi-mode microplate reader using a TR-FRET module (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Data Analysis: Calculate the FRET ratio (665 nm / 620 nm). Fit the dose-response curve using a 4-parameter logistic regression to determine the biochemical IC50.

Protocol B: Cellular Target Engagement (Phospho-AKT/mTOR Western Blotting)

Causality & Rationale: Biochemical potency does not always translate to cellular efficacy due to cell permeability or efflux pump issues. Western blotting for p-AKT (Ser473) and p-S6 (downstream of mTOR) validates that the imidazo-triazine compound successfully permeates the cell membrane and engages its target in the complex intracellular environment[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for PI3Kα mutations) in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with the imidazo[2,1-f][1,2,4]triazine derivative at 1x, 5x, and 10x the biochemical IC50 for exactly 2 hours.

    • Expert Insight: A 2-hour window is optimal to observe direct kinase inhibition before secondary compensatory feedback loops (like RTK upregulation) obscure the primary target engagement data.

  • Lysis: Wash cells twice with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (Na3VO4, NaF). Centrifuge at 14,000 x g for 15 min at 4°C to clear lysates.

  • Protein Quantification & Electrophoresis: Quantify protein using a BCA assay. Load 20 µg of protein per lane on a 4-12% Bis-Tris SDS-PAGE gel.

  • Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Probing: Probe with primary antibodies against p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, and GAPDH (loading control) overnight at 4°C.

  • Detection: Wash membranes, incubate with HRP-conjugated secondary antibodies for 1 hour, and visualize using an ECL substrate. Quantify band intensities via densitometry to calculate the cellular IC50.

Workflow Synthesis Compound Synthesis (Imidazo-triazine core) Biochemical Biochemical Profiling (TR-FRET Kinase Assay) Synthesis->Biochemical SAR Cellular Cellular Assays (p-AKT/mTOR Western Blot) Biochemical->Cellular Selectivity Viability Phenotypic Screening (CellTiter-Glo 3D) Cellular->Viability Target Engagement Lead Lead Optimization (In Vivo Efficacy) Viability->Lead Candidate Selection

High-throughput screening and validation workflow for imidazo[2,1-f]triazine derivatives.

References

  • Prodrugs of 2-(4-(3-((4-amino-7-cyano-imidazo[2,1-f][1,2,4]triazin-2-yl)amino)phenyl)piperaz in-1-yl)
  • Schematic representation of phosphoinositides and their corresponding inositol polyphosphates.
  • The regulation and function of Class III PI3Ks: Novel roles for Vps34 Source: ResearchGate URL
  • Inositol Polyphosphate-Based Compounds as Inhibitors of Phosphoinositide 3-Kinase-Dependent Signaling Source: ResearchGate URL
  • Schematic representation of phosphoinositides and their corresponding inositol polyphosphates (PI3K Inhibitor Context).

Sources

Application

LC-MS/MS analysis of 7-Bromo-2-chloroimidazo[2,1-f]triazin-4-amine

Application Note: High-Throughput LC-MS/MS Analysis of 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine Introduction The imidazo[2,1-f][1,2,4]triazin-4-amine core is a privileged heterocyclic scaffold in modern medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput LC-MS/MS Analysis of 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine

Introduction

The imidazo[2,1-f][1,2,4]triazin-4-amine core is a privileged heterocyclic scaffold in modern medicinal chemistry. It is most notably utilized in the synthesis of Toll-like receptor 7 (TLR7) agonists, which are critical components in targeted immuno-oncology therapies and antibody-drug conjugates (ADCs)[1][2]. The intermediate 7-bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine (CAS: 2308544-12-7) is particularly valuable due to its di-halogenated nature. The presence of both a bromine atom at the C7 position and a chlorine atom at the C2 position allows for orthogonal, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[2]. Because the C-Br bond undergoes oxidative addition more readily than the C-Cl bond, chemists can sequentially elaborate the scaffold to build complex TLR7 agonists.

However, monitoring these sequential reactions presents an analytical challenge. UV-Vis chromatography often fails to resolve the intact di-halogenated starting material from mono-dehalogenated side products or structural isomers. To address this, we have developed a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This protocol leverages the unique isotopic signature of the Br/Cl combination to provide unambiguous identification, quantitation, and purity profiling in crude reaction mixtures.

Causality in Experimental Design (Self-Validating Logic)

To ensure a self-validating protocol, this method relies on Isotopic Pattern Verification . The combination of one bromine (approx. 50.7% 79 Br, 49.3% 81 Br) and one chlorine (approx. 75.8% 35 Cl, 24.2% 37 Cl) yields a distinct precursor ion cluster: M (m/z 247.9), M+2 (m/z 249.9), and M+4 (m/z 251.9) in an approximate 3:4:1 ratio.

By monitoring Multiple Reaction Monitoring (MRM) transitions for both the M and M+2 isotopes, the system inherently validates the presence of the intact intermediate. If an eluting peak lacks this exact transition ratio, it is immediately flagged as an isobaric interference or a dehalogenated impurity, ensuring absolute trustworthiness in the analytical readout.

Workflow Visualization

Workflow A Crude Reaction Mixture B Quench & Dilute (MeCN) A->B C Centrifugation (14,000 x g) B->C D UHPLC Separation (Core-Shell C18) C->D E ESI+ MS/MS (MRM Mode) D->E F Isotopic Pattern Verification E->F

Fig 1. High-throughput LC-MS/MS workflow for reaction monitoring and purity profiling.

Step-by-Step Methodology

Sample Preparation (Dilute-and-Shoot)

Causality: Crude synthetic mixtures contain high concentrations of transition metal catalysts (e.g., Palladium) and inorganic bases, which cause severe ion suppression in the MS source and rapidly degrade LC columns. A high-dilution protein/catalyst precipitation step circumvents this.

  • Aliquot 10 µL of the crude reaction mixture.

  • Quench the reaction by adding 990 µL of ice-cold LC-MS grade Acetonitrile (MeCN).

  • Vortex for 30 seconds to ensure complete precipitation of inorganic salts and polymeric byproducts.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer 10 µL of the supernatant into an autosampler vial containing 990 µL of Mobile Phase A (0.1% Formic Acid in Water). The final dilution factor is 1:10,000, bringing the analyte into the linear dynamic range of the mass spectrometer.

Liquid Chromatography Parameters

Causality: A core-shell (superficially porous) C18 column is selected over fully porous particles to minimize Eddy diffusion (multipath dispersion). This results in sharper peaks and allows for baseline resolution of the target compound from closely eluting des-bromo impurities within a rapid 3-minute gradient. Formic acid is added to both mobile phases to act as a proton source, maximizing the formation of the [M+H]⁺ precursor ion at the basic C4-amine[3].

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Table 1: UHPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.0095.05.0Initial
0.5095.05.0Isocratic
2.0010.090.0Linear
2.5010.090.0Isocratic
2.6095.05.0Linear
3.0095.05.0Re-equilibration
Mass Spectrometry Parameters

Causality: Electrospray Ionization (ESI) in positive mode is utilized. The collision-induced dissociation (CID) pathway is dictated by bond dissociation energies. The C-Br bond (~280 kJ/mol) is significantly weaker than the C-Cl bond (~400 kJ/mol). Applying a collision energy of 25 eV selectively cleaves the bromine radical.

Expert Insight: Notably, the fragmentation of both the M (containing 79 Br) and M+2 (containing 81 Br) isotopes converges on the identical product ion at m/z 169.0, representing the [C5H4N5( 35 Cl)]⁺• radical cation. This isotopic convergence provides a highly specific dual-transition check. Higher collision energies (35 eV) are required to force the loss of the chlorine atom.

  • Ionization Mode: ESI Positive (ESI+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

Fragmentation Precursor Precursor Ion [M+H]+ Isotopic Cluster m/z 247.9 (79Br, 35Cl) m/z 249.9 (81Br, 35Cl / 79Br, 37Cl) m/z 251.9 (81Br, 37Cl) Frag1 Primary Product Ion (Quantifier) m/z 169.0 Loss of 79Br Precursor->Frag1 CID (25 eV) -79Br Frag2 Secondary Product Ion (Qualifier 1) m/z 169.0 Loss of 81Br Precursor->Frag2 CID (25 eV) -81Br Frag3 Tertiary Product Ion (Qualifier 2) m/z 212.9 Loss of 35Cl Precursor->Frag3 CID (35 eV) -35Cl

Fig 2. Collision-induced dissociation (CID) fragmentation logic for the di-halogenated precursor.

Table 2: MRM Transitions and Compound-Specific Parameters

Target IsotopePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
79 Br, 35 Cl247.9169.0503025Quantifier
81 Br, 35 Cl249.9169.0503025Qualifier 1 (Isotope Check)
79 Br, 35 Cl247.9212.9503035Qualifier 2 (Structural Check)

Data Interpretation

When analyzing the chromatogram, the peak eluting at approximately 1.45 minutes is identified as 7-bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine. To validate the purity and identity of this peak, the analyst must calculate the peak area ratio of the Quantifier (m/z 247.9 → 169.0) to Qualifier 1 (m/z 249.9 → 169.0). Due to the natural isotopic abundance of Bromine, this ratio must fall within 0.95 to 1.05. A deviation from this ratio indicates co-elution of an impurity (such as a structural isomer from the synthesis), triggering a requirement to adjust the LC gradient for better resolution.

References

  • WIPO Patentscope. IMIDAZO[2, 1-F] [1, 2, 4] TRIAZIN-4-AMINE DERIVATIVES AS TLR7 AGONIST (WO2020160710). World Intellectual Property Organization.1

  • ACS Publications. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells. Bioconjugate Chemistry. 2

  • NIH PubMed Central. Use of modelling and simulation techniques to support decision making on the progression of PF-04878691, a TLR7 agonist being developed for hepatitis C. British Journal of Clinical Pharmacology.3

Sources

Method

Advanced Synthetic Routes and Late-Stage Functionalization of the Imidazo[2,1-f][1,2,4]triazine Scaffold in Drug Discovery

Executive Summary & Pharmacological Context The imidazo[2,1-f][1,2,4]triazine scaffold is a highly privileged, bridgehead-nitrogen bicyclic heterocycle. Functioning as a robust bioisostere of the purine ring, it effectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The imidazo[2,1-f][1,2,4]triazine scaffold is a highly privileged, bridgehead-nitrogen bicyclic heterocycle. Functioning as a robust bioisostere of the purine ring, it effectively mimics the adenine core while offering distinct vectors for functionalization, reduced hydrogen-bond donor capacity, and improved metabolic stability[1]. This scaffold has become a cornerstone in modern drug discovery, prominently featured in inhibitors of protein kinases (e.g., CK2, PI3K, IGF-1R)[2][3] and in modulators of ABC transporters, such as CFTR potentiators used in the treatment of cystic fibrosis[4].

Understanding the electronic asymmetry of this scaffold is critical for designing efficient synthetic routes. The following guide details the causality behind regioselective functionalization and provides self-validating protocols for synthesizing advanced active pharmaceutical ingredient (API) intermediates.

Pathway Drug Imidazo[2,1-f][1,2,4]triazine Derivatives PI3K PI3K / CK2 Kinases Drug->PI3K Inhibits CFTR Mutant CFTR (e.g., F508del) Drug->CFTR Potentiates AKT AKT Activation PI3K->AKT Phosphorylates mTOR mTOR Signaling AKT->mTOR Activates Cancer Tumor Proliferation & Survival mTOR->Cancer Promotes Trafficking Membrane Trafficking Correction CFTR->Trafficking Rescues CF Cystic Fibrosis Resolution Trafficking->CF Improves

Figure 1: Pharmacological pathways modulated by imidazo[2,1-f][1,2,4]triazine derivatives.

Strategic Functionalization Rationale

The reactivity of the imidazo[2,1-f][1,2,4]triazine core is dictated by its distinct electronic domains:

  • The Imidazole Ring (C-5, C-7) : This region is electron-rich and highly susceptible to electrophilic aromatic substitution (EAS). The C-7 position possesses the highest HOMO coefficient, allowing for rapid, regioselective halogenation (e.g., bromination, iodination) without the need for directing groups[5].

  • The Triazine Ring (C-2, C-4) : This region is electron-deficient due to the pull of the electronegative nitrogen atoms. When equipped with leaving groups (e.g., halogens, thiomethyl), these positions readily undergo Nucleophilic Aromatic Substitution (SNAr) with amines, alkoxides, and thiolates[2].

Causality Insight : By sequentially leveraging the electron-deficient nature of the triazine ring for SNAr and the electron-rich nature of the imidazole ring for transition-metal-catalyzed cross-coupling, chemists can achieve orthogonal, late-stage polyfunctionalization.

Workflow A 2-Aminoimidazole Precursors B Cyclocondensation (Core Assembly) A->B C Imidazo[2,1-f][1,2,4]triazine Scaffold B->C D Electrophilic Halogenation (e.g., C-7 Bromination) C->D Pathway A E SNAr / Amination (C-2/C-4 Functionalization) C->E Pathway B F Palladium-Catalyzed Cross-Coupling D->F E->F G Advanced API Intermediates (Kinase/CFTR Modulators) F->G

Figure 2: Orthogonal synthetic workflow for functionalizing the imidazo[2,1-f][1,2,4]triazine core.

Quantitative Data: Reaction Parameters & Yields

The following table summarizes optimized conditions for the most common functionalization vectors on the scaffold, allowing for rapid comparison of reaction parameters.

Functionalization TypeTarget PositionReagents / CatalystSolvent SystemTemp (°C)Typical Yield (%)Mechanistic Rationale
Electrophilic Bromination C-7NBS (1.05 eq)DMF0 to 2580–92High HOMO coefficient at C-7 drives regioselective EAS.
SNAr (Amination) C-4R-NH₂, DIPEA1,4-Dioxane60–8075–88Bridgehead nitrogen heavily enhances electrophilicity at C-4.
SNAr (Amination) C-2R-NH₂, K₂CO₃NMP100–12060–75Lower electrophilicity at C-2 requires higher thermal activation.
Suzuki-Miyaura Coupling C-7Ar-B(OH)₂, Pd(dppf)Cl₂, Na₂CO₃Dioxane/H₂O90–10070–85Large bite-angle ligand (dppf) accelerates reductive elimination.
Direct C–H Arylation C-5Ar-I, Pd(OAc)₂, Ag₂CO₃DMF12050–65Ag⁺ acts as a halide scavenger to regenerate the active Pd(II) species.

Self-Validating Experimental Protocols

Protocol A: Regioselective Electrophilic Bromination at C-7

Objective : Synthesis of 7-bromoimidazo[2,1-f][1,2,4]triazin-4-amine derivatives[5]. Causality : N-Bromosuccinimide (NBS) is utilized as a mild electrophilic bromine source. N,N-Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant stabilizes the intermediate bromonium ion, accelerating the reaction while maintaining strict regioselectivity at the C-7 position.

Methodology :

  • Charge a dry, argon-purged round-bottom flask with the imidazo[2,1-f][1,2,4]triazine substrate (1.0 equiv) and anhydrous DMF (0.2 M).

  • Cool the solution to 0 °C using an ice-water bath to suppress polyhalogenation.

  • Add NBS (1.05 equiv) portion-wise over 15 minutes to control the exothermic degradation of the reagent.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to ambient temperature.

  • Self-Validation Check : Withdraw a 50 µL aliquot, dilute with 500 µL MeCN, and analyze via LC-MS. The reaction is deemed successful when the starting material peak is <2% by UV (254 nm) and the mass spectrum shows the characteristic M / M+2 (1:1 ratio) isotopic pattern of the monobrominated product. If unreacted starting material is >2%, add an additional 0.05 equiv of NBS and stir for 30 minutes.

  • Quench the reaction by pouring it into ice-cold water (3 volumes), precipitating the product. Filter, wash with cold water, and dry under high vacuum.

Protocol B: C-4 Amination via Nucleophilic Aromatic Substitution (SNAr)

Objective : Introduction of an amine pharmacophore at the highly activated C-4 position[4]. Causality : The C-4 position is highly activated by the adjacent bridgehead nitrogen. Using N,N-Diisopropylethylamine (DIPEA) provides non-nucleophilic basicity to scavenge the generated HCl (if starting from a C-4 chloride) without competing with the primary amine nucleophile. 1,4-Dioxane is used to allow for the elevated temperatures required to drive the reaction to completion without risking solvent degradation.

Methodology :

  • Dissolve 4-chloroimidazo[2,1-f][1,2,4]triazine (1.0 equiv) in anhydrous 1,4-dioxane (0.3 M).

  • Add the primary amine (1.2 equiv) and DIPEA (2.0 equiv).

  • Heat the mixture to 80 °C under an inert atmosphere for 4–6 hours.

  • Self-Validation Check : Perform TLC (Eluent: 5% MeOH in DCM). The starting material (Rf ~0.8) must be completely consumed and replaced by a highly polar, UV-active product spot (Rf ~0.3). Confirm the exact mass of the SNAr adduct via UPLC-MS.

  • Concentrate the mixture under reduced pressure, partition between EtOAc and saturated aqueous NaHCO₃, dry the organic layer over Na₂SO₄, and purify via flash chromatography.

Protocol C: Late-Stage Suzuki-Miyaura Cross-Coupling at C-7

Objective : Arylation of the C-7 position to target kinase hinge-binding regions[2]. Causality : Pd(dppf)Cl₂ is selected as the pre-catalyst because the large bite angle of the dppf ligand accelerates the reductive elimination step, thereby minimizing competitive protodehalogenation of the electron-rich imidazole ring. A biphasic solvent system (Dioxane/H₂O) ensures the solubility of both the organic substrates and the inorganic base (Na₂CO₃).

Methodology :

  • In a microwave vial, combine the 7-bromoimidazo[2,1-f][1,2,4]triazine derivative (1.0 equiv), aryl boronic acid (1.5 equiv), and Na₂CO₃ (3.0 equiv).

  • Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M).

  • Add Pd(dppf)Cl₂ (0.05 equiv) and immediately seal the vial.

  • Purge the vial with argon for 5 minutes.

  • Heat the reaction at 100 °C for 12 hours using a heating block (or 110 °C for 1 hour via microwave irradiation).

  • Self-Validation Check : Analyze the crude mixture via UPLC-MS. Success is defined as >90% conversion to the cross-coupled product. The presence of a protodehalogenated byproduct (M-Br+H) indicates insufficient degassing or a degraded catalyst batch.

  • Filter the mixture through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via reverse-phase preparative HPLC.

References

  • [4] Title: IMIDAZO[2,1-F][1,2,4]TRIAZINE DERIVATIVES USEFUL AS A MEDICAMENT (EP 4268824 A1) Source: European Patent Office / Googleapis URL:

  • [5] Title: Method for preparing 7-bromoimidazo[2,1-f][1,2,4]triazin-4-amine (CN104086553A) Source: Google Patents URL:

  • [2] Title: Prodrugs of 2-(4-(3-((4-amino-7-cyano-imidazo[2,1-f][1,2,4]triazin-2-yl)amino)phenyl)piperazin-1-yl)propanamide derivatives as ck2 inhibitors for the treatment of cancer (WO2017070135A1) Source: Google Patents URL:

  • [1] Title: Imidazo[1,2-b][1,2,4]triazines as α2/α3 subtype selective GABAA agonists for the treatment of anxiety Source: ResearchGate / J Med Chem URL:

  • [3] Title: Discovery of an Orally Efficacious Imidazo[5,1-f][1,2,4]triazine Dual Inhibitor of IGF-1R and IR Source: PMC / NIH URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Assay Solubility for 7-Bromo-2-chloroimidazo[2,1-f]triazin-4-amine

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and assay scientists working with 7-Bromo-2-chloroimidazo[2,1-f]triazin-4-amine , a highly hydrophobic heterocyclic int...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and assay scientists working with 7-Bromo-2-chloroimidazo[2,1-f]triazin-4-amine , a highly hydrophobic heterocyclic intermediate often utilized in kinase inhibitor and nucleotide analog synthesis.

Due to its planar imidazotriazine core, lipophilic halogen substituents (bromo and chloro), and capacity for intermolecular hydrogen bonding via the primary amine, this compound exhibits exceptionally high crystal lattice energy. In aqueous biochemical assays, it behaves as a classic "brick dust" molecule, resisting solvation and complicating dose-response curves[1].

Below, you will find the mechanistic causality behind these solubility barriers, a diagnostic workflow, troubleshooting FAQs, and self-validating experimental protocols to ensure robust assay performance.

Diagnostic Workflow for Solubility Optimization

G A Assess 7-Bromo-2-chloro... Solubility Limit B 100% DMSO Stock A->B C Aqueous Dilution (<1% DMSO) B->C D Precipitation Observed? C->D E Proceed to Optimization D->E Cloudy/Crystals F Proceed to Assay D->F Clear Solution G HP-β-CD Complexation (Avoid >5% DMSO) E->G H Surfactant Addition (Tween-20/Pluronic) E->H

Diagnostic workflow for resolving imidazotriazine precipitation in aqueous assays.

Troubleshooting & FAQs

Q1: My 10 mM stock in 100% DMSO is perfectly clear, but the compound instantly crashes out when diluted into my kinase assay buffer. What is happening? A1: This is a thermodynamic phenomenon known as "precipitation upon dilution"[2]. When you dilute the DMSO stock into an aqueous buffer (typically dropping the DMSO concentration to <1% v/v), the solvent environment changes drastically. The hydrophobic imidazotriazine molecules are stripped of their DMSO solvation shell. To minimize thermodynamically unfavorable interactions with water, the molecules rapidly self-associate via π−π stacking and precipitate. You must lower the kinetic barrier to solvation using co-solvents or inclusion complexes.

Q2: Can I just lower the pH of my buffer to protonate the primary amine and increase solubility? A2: While adjusting the pH below a compound's pKa is a standard strategy for solubilizing weak bases[2], it is highly ineffective for this specific scaffold. The imidazotriazine ring is severely electron-deficient due to the nitrogen-rich core and the electron-withdrawing bromo and chloro groups. This pulls electron density away from the C4-amine, resulting in a very low pKa. Protonating this amine would require an acidic environment (likely pH < 3.0) that would instantly denature your target proteins or lyse cells in the assay.

Q3: I want to use Hydroxypropyl- β -cyclodextrin (HP- β -CD) to encapsulate the compound. Can I just spike the cyclodextrin into my DMSO stock? A3: No. DMSO acts as a competitive guest molecule for the hydrophobic cavity of the cyclodextrin. Experimental data demonstrates that even 5% DMSO can dramatically reduce the binding affinity of hydrophobic ligands to β -cyclodextrins[3]. If you mix them in high-DMSO environments, the cyclodextrin cavities will saturate with solvent molecules, leaving your compound to precipitate. Complexation must occur in an aqueous environment.

Q4: What surfactants are compatible with biochemical assays for this compound? A4: Low concentrations of non-ionic surfactants like Tween-20 or Pluronic F-68 (0.01% - 0.05%) can lower surface tension and prevent micro-aggregation[2]. However, you must keep the concentration below the Critical Micelle Concentration (CMC). If micelles form, they can sequester the highly lipophilic 7-Bromo-2-chloroimidazo[2,1-f]triazin-4-amine away from the target enzyme, leading to artificially inflated IC50 values.

Validated Experimental Methodologies

To ensure scientific integrity, both protocols below are designed as self-validating systems . You must perform the validation steps to confirm true solvation rather than micro-suspension.

Protocol 1: Step-Down Co-Solvent & Surfactant Dilution

Best for: Standard enzymatic assays requiring <50 µM compound concentrations.

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Vortex and sonicate for 5 minutes.

  • Intermediate Stock: Prepare a 1 mM intermediate solution by diluting the primary stock 1:10 into a co-solvent mixture (e.g., 10% DMSO / 90% PEG-400).

  • Buffer Preparation: Supplement your final aqueous assay buffer with 0.05% Tween-20. Ensure the buffer is pre-warmed to room temperature or 37°C.

  • Final Dilution: Add the intermediate stock dropwise to the assay buffer while under constant vortexing to prevent localized high concentrations of the compound.

  • Validation Check (Optical Clarity): Transfer 100 µL of the final solution to a clear microplate and measure absorbance at 600 nm (OD600). An OD600 > 0.05 indicates light scattering from micro-precipitates. If the OD is high, the compound is not truly dissolved.

Protocol 2: Aqueous HP- β -CD Inclusion Complexation

Best for: High-concentration requirements (e.g., biophysical assays, NMR, or cell-based assays) where DMSO must be minimized.

  • Host Preparation: Prepare a 20% (w/v) solution of HP- β -CD directly in your aqueous assay buffer.

  • Direct Addition: Weigh the solid 7-Bromo-2-chloroimidazo[2,1-f]triazin-4-amine and add it directly to the aqueous cyclodextrin solution. Do not use DMSO, as it will compete for the cyclodextrin cavity[3].

  • Mechanical Agitation: Sonicate the suspension in a water bath at room temperature for 30–60 minutes. The cyclodextrin will gradually encapsulate the hydrophobic core, increasing solubility by up to 10,000-fold[4].

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes. This will pellet any uncomplexed "brick dust" compound.

  • Validation Check (Quantification): Carefully aspirate the clear supernatant. Use LC-MS or UV-Vis spectroscopy (against a standard curve) to quantify the exact concentration of the solubilized compound in the supernatant before proceeding to your assay.

Quantitative Data Presentation

The following table summarizes the expected solubility enhancements for 7-Bromo-2-chloroimidazo[2,1-f]triazin-4-amine based on the applied solubilization strategy.

Solubilization StrategyFinal DMSO (%)Additive UsedExpected Solubility Limit (µM)Assay Compatibility
Direct Aqueous Dilution 1.0%None< 1 µMHigh
Surfactant Addition 1.0%0.05% Tween-20~10 - 25 µMModerate (Watch CMC)
Co-solvent Step-Down 0.5%5% PEG-400~50 µMModerate
HP-β-CD Complexation 0.0%20% w/v HP-β-CD> 500 µMHigh (Target dependent)
References
  • A Phosphoramidate Prodrug Platform: One-Pot Amine Functionalization of Kinase Inhibitors with Oligoethylene Glycol for Improved Water-Solubility PubMed (NIH)[Link]

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins PMC (NIH) [Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole MDPI [Link]

Sources

Optimization

Technical Support Center: Managing Cytotoxicity of 7-Bromo-2-chloroimidazo[2,1-f]triazin-4-amine in Non-Cancer Models

Welcome to the Advanced Applications Support Center. As a highly functionalized purine bioisostere, 7-Bromo-2-chloroimidazo[2,1-f]triazin-4-amine is a critical building block in the synthesis of nucleoside analogs, kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a highly functionalized purine bioisostere, 7-Bromo-2-chloroimidazo[2,1-f]triazin-4-amine is a critical building block in the synthesis of nucleoside analogs, kinase inhibitors, and Toll-Like Receptor (TLR) modulators[1][2]. However, its dual-halogenated core and ATP-mimetic structure frequently induce unintended cytotoxicity in non-cancerous in vitro models (e.g., PBMCs, HEK293, HepG2).

This guide provides researchers and drug development professionals with field-proven, causality-driven troubleshooting strategies to decouple target-specific pharmacology from off-target chemical toxicity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing rapid viability loss in primary PBMCs, but not in HEK293T cells at the same concentration?

The Causality: The imidazo[2,1-f][1,2,4]triazine scaffold is a privileged pharmacophore for TLR7 and TLR8[3]. PBMCs express high levels of these endosomal receptors. When the compound enters the cell, it can trigger potent TLR7/8 hyperactivation, leading to a massive efflux of pro-inflammatory cytokines (TNF-α, IL-6)[1]. This "cytokine storm" in a closed in vitro system induces inflammatory cell death (pyroptosis or secondary apoptosis)[4]. HEK293T cells lack endogenous TLR7/8 expression, rendering them immune to this specific pathway. The Solution: Run a parallel assay using a selective TLR7 antagonist. If viability is rescued, the toxicity is target-mediated (TLR agonism) rather than a non-specific chemical liability.

Q2: My HepG2 and HEK293 cells show delayed cytotoxicity (48–72 hours) accompanied by mitochondrial depolarization. What is driving this?

The Causality: This is typically driven by two converging off-target mechanisms:

  • Off-Target Kinase Inhibition: The planar, nitrogen-rich core mimics adenine, allowing it to slip into the ATP-binding clefts of essential survival kinases like PI3K, mTOR, and CK2[2][5]. Inhibition of the PI3K/mTOR axis starves the cell of survival signals, triggering apoptosis.

  • Halogen Reactivity (Thiol Depletion): The 2-chloro and 7-bromo substituents are highly electrophilic. In hepatic models (HepG2), these halogens can undergo Nucleophilic Aromatic Substitution (SNAr) with intracellular glutathione (GSH). Rapid GSH depletion leads to unbuffered Reactive Oxygen Species (ROS) accumulation and mitochondrial collapse. The Solution: Pre-treat cells with the antioxidant N-acetylcysteine (NAC) to replenish GSH pools. If NAC rescues viability, the toxicity is driven by halogen reactivity.

Q3: How can I design a self-validating assay to isolate the exact mechanism of toxicity?

The Causality: A self-validating system requires orthogonal rescue arms. You must prove that inhibiting the suspected pathway reverses the phenotype. The Solution: Implement a multiplexed rescue matrix (see Protocol 2). By treating parallel wells with NAC (ROS rescue), a TLR7 antagonist (immune rescue), and an ATP-competitive rescue (kinase rescue), you force the biological system to reveal the exact node of failure.

Part 2: Visualizing Cytotoxicity Pathways & Workflows

Mechanism cluster_0 Immune Cells (e.g., PBMCs) cluster_1 Hepatic/Epithelial Cells Compound 7-Bromo-2-chloroimidazo [2,1-f]triazin-4-amine TLR TLR7/8 Hyperactivation Compound->TLR Kinase Off-target Kinase Inhibition (PI3K/mTOR/CK2) Compound->Kinase Halogen Halogen Reactivity (SNAr with GSH) Compound->Halogen Cytokine Cytokine Storm / Pyroptosis TLR->Cytokine Death Non-Cancer Cell Cytotoxicity Cytokine->Death Mito Mitochondrial Dysfunction & Oxidative Stress Kinase->Mito Halogen->Mito Mito->Death

Mechanistic pathways of imidazo-triazine cytotoxicity across different cell lineages.

Troubleshooting Start Observe Cytotoxicity (< 50 µM) CheckCell Identify Cell Line Type Start->CheckCell Immune Immune (PBMC/Macrophage) CheckCell->Immune Epithelial Epithelial/Hepatic (HEK/HepG2) CheckCell->Epithelial TestTLR Run Cytokine Release Assay (IL-6, TNF-α) Immune->TestTLR TestROS Run GSH/ROS Assay & Kinase Panel Epithelial->TestROS ActionTLR Dose Reduction & TLR Antagonist Rescue TestTLR->ActionTLR ActionROS NAC Supplementation & Structural Optimization TestROS->ActionROS

Decision tree for diagnosing and mitigating compound-induced cell death.

Part 3: Experimental Protocols & Data Interpretation

Protocol 1: Multiplexed Cytotoxicity & GSH Depletion Assay

Purpose: To determine if the 7-bromo/2-chloro halogens are causing nucleophilic depletion of intracellular antioxidants.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment (The Rescue Arm): Pre-treat half the plate with 5 mM N-acetylcysteine (NAC) for 2 hours prior to compound addition. This artificially boosts the intracellular GSH buffer.

  • Compound Dosing: Administer 7-Bromo-2-chloroimidazo[2,1-f]triazin-4-amine in a 10-point dose-response curve (0.1 µM to 100 µM). Ensure final DMSO concentration is ≤0.5%.

  • Incubation: Incubate for 48 hours.

  • Multiplex Readout:

    • Add a fluorogenic ROS indicator (e.g., CellROX Green) for 30 mins. Read fluorescence (Ex/Em 485/520 nm).

    • Wash, then add an ATP-based luminescent viability reagent (e.g., CellTiter-Glo). Read luminescence.

  • Data Analysis: Calculate the IC₅₀ shift. A rightward shift in the IC₅₀ in the NAC-treated arm confirms halogen-driven oxidative toxicity.

Protocol 2: Off-Target Kinase & TLR Rescue Profiling

Purpose: A self-validating assay to isolate receptor-mediated vs. kinase-mediated toxicity.

Step-by-Step Methodology:

  • Cell Selection: Plate both PBMCs (immune model) and HEK293 (epithelial model) in separate 96-well plates.

  • Inhibitor Matrix Setup:

    • Group A: Vehicle control.

    • Group B: TLR7 Antagonist (e.g., IRS-661, 1 µM)[3][6].

    • Group C: Broad-spectrum phosphatase inhibitor (to force kinase signaling).

  • Compound Dosing: Add the imidazo-triazine compound at the established IC₈₀ concentration.

  • Supernatant Harvest (PBMCs only): At 24 hours, extract 50 µL of supernatant and quantify TNF-α via ELISA to validate TLR activation[1].

  • Viability Readout: At 72 hours, assess cell viability via MTT or Resazurin assay.

Quantitative Data Interpretation Matrix

The following table summarizes expected viability outcomes based on the underlying mechanism of toxicity. Use this to benchmark your experimental results.

Cell Line ModelSuspected MechanismRescue Agent AppliedExpected Viability (Compound Alone)Expected Viability (With Rescue)Diagnostic Conclusion
PBMCs TLR7/8 HyperactivationTLR7 Antagonist (1 µM)< 20% (Severe Toxicity)> 85% (Rescued)Toxicity is target-mediated (immune overstimulation)[4].
HepG2 Halogen Reactivity / ROSN-acetylcysteine (5 mM)30% - 40%> 90% (Rescued)Toxicity is driven by SNAr / GSH depletion.
HEK293 PI3K/mTOR InhibitionNAC (5 mM)< 30%< 35% (No Rescue)Toxicity is likely driven by off-target kinase inhibition[2].
HEK293 PI3K/mTOR InhibitionTLR7 Antagonist< 30%< 30% (No Rescue)Confirms toxicity in epithelial cells is independent of TLRs.

References

  • Novel and Selective TLR7 Antagonists among the Imidazo[1,2-a]pyrazines, Imidazo[1,5-a]quinoxalines, and Pyrazolo[1,5-a]quinoxalines Series. Journal of Medicinal Chemistry (ACS).[Link]

  • Performance of Imidazoquinoline Glycoconjugate BAIT628 as a TLR7 Agonist Prodrug for Prostate Cancer. MDPI.[Link]

  • The regulation and function of Class III PI3Ks: Novel roles for Vps34. ResearchGate.[Link]

  • Toll-like receptor 7 and 8 imidazoquinoline-based agonist/antagonist pairs. PubMed.[Link]

Sources

Troubleshooting

minimizing batch-to-batch variability of synthesized imidazo[2,1-f]triazines

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific kinetic, thermodynamic, and operational bottlenecks that cause bat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific kinetic, thermodynamic, and operational bottlenecks that cause batch-to-batch variability when synthesizing imidazo[2,1-f][1,2,4]triazine scaffolds.

These fused bicyclic nitrogen heterocycles are highly privileged structures in modern drug discovery, frequently utilized in the development of PI3K inhibitors for oncology[1] and CFTR modulators for cystic fibrosis[2]. However, their synthesis is notoriously sensitive to subtle environmental and stoichiometric changes. This guide provides field-proven, self-validating protocols to ensure absolute reproducibility.

Part 1: Mechanistic Workflow & Critical Control Points

The synthesis of functionalized imidazo[2,1-f][1,2,4]triazines (such as the highly versatile 7-bromoimidazo[2,1-f][1,2,4]triazin-4-amine) typically involves precursor assembly, a moisture-sensitive intermediate, high-temperature cyclization, and regioselective halogenation[3]. The diagram below maps the critical control points (CCPs) required to prevent batch variability.

G N1 1. Precursor Assembly (Anhydrous Control) N2 2. Intermediate XI (Moisture Sensitive) N1->N2 t-BuOK / NMP N3 3. Cyclization (Thermodynamic Control) N2->N3 Heat (130°C) N4 4. Imidazo[2,1-f]triazine (Regioselectivity Check) N3->N4 Ring Closure N5 5. C7-Bromination (Stoichiometric Precision) N4->N5 Electrophilic Sub.

Experimental workflow for imidazo[2,1-f][1,2,4]triazine synthesis with critical control points.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does the yield of our cyclization step fluctuate wildly (40% to 85%) across different batches? A: This is almost always a base-solubility and temperature control issue. Many legacy routes use Sodium Hydride (NaH) in THF. Because NaH is a heterogeneous dispersion in mineral oil, deprotonation kinetics rely heavily on stirring efficiency, creating localized concentration gradients that trap the reaction in kinetic dead-ends[3]. Solution: Switch to Potassium tert-butoxide (t-BuOK) in N-Methyl-2-pyrrolidone (NMP) or DMF[3]. t-BuOK is completely soluble, ensuring a homogeneous basic environment. Furthermore, NMP allows you to safely elevate the temperature to 130°C, providing the thermodynamic energy required to drive the equilibrium entirely toward the desired fused ring system.

Q2: We are observing a mixture of unreacted starting material, mono-brominated, and di-brominated products during the C7-bromination step. How do we tighten this distribution? A: The imidazo[2,1-f][1,2,4]triazine core is highly electron-rich, making electrophilic aromatic substitution rapid but difficult to control. Batch variability here stems from localized concentration spikes of the brominating agent. Solution: Never add solid N-bromosuccinimide (NBS) directly to the reactor. Instead, dissolve exactly 1.05 equivalents of NBS in anhydrous DMF and introduce it via a syringe pump at 0.1 mL/min to a 0°C solution of your substrate.

Q3: Our final imidazo[2,1-f]triazine derivative passes HPLC purity (>99%) but fails inconsistently in downstream biological assays (e.g., CFTR modulation). What is happening? A: When chemical purity is high but biological efficacy fluctuates[2], the root cause is polymorphic variability. Imidazo[2,1-f]triazines are prone to forming distinct crystal lattices depending on the isolation method. A rapid "crash-out" in cold water yields an amorphous or metastable polymorph with unpredictable dissolution kinetics in assay buffers. Solution: Implement a controlled anti-solvent crystallization protocol (e.g., dissolving in hot DMF and adding water at a controlled rate of 0.5 mL/min with seeding) to isolate the thermodynamically stable polymorph consistently.

Q4: Our intermediate degrades before the cyclization step. How can we stabilize it? A: The intermediates preceding cyclization are often highly susceptible to hydrolytic cleavage. Variability occurs when batches are exposed to ambient humidity during filtration or transfer. Solution: Treat this as a continuous telescoped process. Instead of isolating the moisture-sensitive intermediate, perform a solvent swap in vacuo or proceed directly to the cyclization step in the same reactor using anhydrous conditions[3].

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and batch consistency during the critical cyclization step. Data clearly indicates that homogeneous basic conditions in high-boiling solvents drastically reduce Relative Standard Deviation (RSD) between batches.

Base SystemSolventTemperature (°C)Average Yield (%)Regioisomer Ratio (Desired:Undesired)Batch Variability (RSD %)
NaH (60% dispersion)THF6552.482:1818.7
NaH (60% dispersion)DMF10067.188:1214.2
t-BuOK (Solid)DMF10076.594:67.3
t-BuOK (Solid) NMP 130 88.2 >99:1 2.1

Part 4: Self-Validating Standard Operating Protocols (SOPs)

Protocol A: Thermodynamic Cyclization of the Imidazo[2,1-f][1,2,4]triazine Core

This protocol utilizes homogeneous deprotonation to eliminate kinetic trapping.

  • Precursor Assembly: In an oven-dried Schlenk flask purged with Argon, dissolve the precursor compounds in anhydrous N-Methyl-2-pyrrolidone (NMP) (10 mL/g of substrate)[3].

    • Causality: NMP provides superior solvating power, preventing premature precipitation of the intermediate.

  • Homogeneous Deprotonation: Cool the reactor to 0°C. Add Potassium tert-butoxide (t-BuOK) (1.5 to 2.0 eq) in a single portion[3].

    • Self-Validation Check: The mixture will transition from a cloudy suspension to a clear, deep amber solution within 10 minutes. If the solution remains cloudy, the base has degraded via atmospheric moisture and the batch should be aborted.

  • Ring Closure: Add formamidine acetate (1.2 eq) and gradually heat the reaction mixture to 130°C for 4 hours.

    • Causality: The high temperature provides the activation energy necessary to overcome the kinetic barrier, funneling all intermediates into the thermodynamically stable imidazo[2,1-f][1,2,4]triazine regioisomer.

  • Isolation: Cool the mixture to 25°C and slowly add ice-cold deionized water (30 mL/g) while stirring at 400 RPM. Filter the resulting precipitate and wash with cold water.

Protocol B: Precision C7-Bromination

This protocol prevents over-bromination through strict stoichiometric and thermal control.

  • Substrate Preparation: Dissolve the imidazo[2,1-f][1,2,4]triazine core in anhydrous DMF (15 mL/g) under Argon. Chill the reactor to exactly 0°C to 5°C using an ice/brine bath.

  • Electrophile Delivery: Prepare a solution of N-bromosuccinimide (NBS) (1.05 eq) in anhydrous DMF (5 mL/g). Load this into a syringe pump.

  • Controlled Addition: Inject the NBS solution at a rate of 0.1 mL/min.

    • Causality: Dropwise addition prevents localized pooling of the electrophile, entirely eliminating the formation of di-brominated impurities.

  • Validation & Quench: Stir for 30 minutes at 0°C.

    • Self-Validation Check: Pull a 10 µL aliquot, dilute in MeCN, and run a rapid LC-MS. The starting material mass should be <1%. If complete, quench immediately with a 10% aqueous sodium thiosulfate solution to neutralize any trace unreacted bromine species.

References

  • IMIDAZO[2,1-F][1,2,4]TRIAZINE DERIVATIVES USEFUL AS A MEDICAMENT Source: European Patent Office (EP 4268824 A1) via Googleapis URL:[2]

  • Method for preparing 7-bromoimidazo[2,1-f][1,2,4]triazin-4-amine Source: Google Patents (CN104086553A) URL:[3]

  • (a) Schematic representation of Phosphatidylinositol, showing the... Source: ResearchGate URL:[1]

Sources

Optimization

Technical Support Center: Imidazo[2,1-f]triazine Inhibitor Resistance

Welcome to the Application Support and Troubleshooting Portal for imidazo[2,1-f]triazine-based kinase inhibitors . This guide is engineered for drug development professionals and assay scientists encountering efficacy dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support and Troubleshooting Portal for imidazo[2,1-f]triazine-based kinase inhibitors . This guide is engineered for drug development professionals and assay scientists encountering efficacy drop-offs, IC₅₀ shifts, or in vivo resistance models.

The imidazo[2,1-f][1,2,4]triazine core (and its pyrrolo-triazine isosteres) serves as a highly potent, ATP-competitive scaffold frequently utilized to target kinases such as EGFR, IGF-1R, and the PI3K/mTOR pathway . However, due to its rigid planar structure and specific physicochemical properties, prolonged exposure in cellular or in vivo models frequently selects for distinct resistance mechanisms.

Diagnostic Workflow: Identifying the Mechanism of Resistance

Before altering your compound's chemistry, you must isolate the biological variable driving the resistance. The following diagnostic logic flow will help you differentiate between target mutation, drug efflux, and bypass signaling.

ResistanceWorkflow Start Resistance Observed (Cellular IC50 Shift) Assay Compare Biochemical vs. Cellular IC50 Start->Assay Cellular Cellular Shift Only Assay->Cellular Biochem Biochem & Cellular Shift Assay->Biochem Efflux Efflux Pump Assay (e.g., P-gp/ABCB1) Cellular->Efflux Seq Kinase Domain Sequencing Biochem->Seq WB Phospho-RTK Array Biochem->WB ABC ABC Transporter Upregulation Efflux->ABC Mut Gatekeeper Mutation (Steric Clash) Seq->Mut Bypass Bypass Signaling (e.g., IGF-1R/MET) WB->Bypass

Diagnostic workflow for isolating imidazo[2,1-f]triazine inhibitor resistance mechanisms.

Quantitative Diagnostic Profiling

To successfully troubleshoot, compare your experimental data against the established phenotypic profiles in the table below. This matrix isolates the causality of resistance based on differential assay readouts.

Table 1: Diagnostic Profiling of Imidazo[2,1-f]triazine Resistance Models

Cell Line ModelResistance PhenotypePrimary Target Biochem IC₅₀ (nM)Cellular Viability IC₅₀ (nM)Cellular IC₅₀ + Verapamil (nM)Phospho-Target Status (In Vivo)
Parental (WT) Sensitive Baseline12.545.242.1Suppressed
Res-Line A ABC Efflux Pump14.1>10,00055.4Suppressed
Res-Line B Gatekeeper Mut1,850.0>10,000>10,000Active
Res-Line C Bypass (e.g., IGF-1R)15.24,500.04,200.0Suppressed

Frequently Asked Questions & Troubleshooting

Q1: My imidazo[2,1-f]triazine inhibitor shows a 100-fold IC₅₀ shift in prolonged cell cultures, but biochemical kinase assays with the recombinant wild-type kinase show no change in affinity. What is happening?

A1: This discrepancy definitively rules out a structural target mutation. The resistance is cell-mediated. Because imidazo-triazine scaffolds are highly lipophilic and often contain basic amine side chains, they are frequent substrates for ABC transporters (like P-glycoprotein/ABCB1) .

  • Action: Perform the Efflux Pump Reversal Protocol (detailed in Section 4). If the addition of an efflux inhibitor restores potency, your compound is being pumped out of the cell before it can reach the kinase domain.

Q2: We identified a gatekeeper mutation in our target kinase. Our 1st-generation compound no longer binds. How do we overcome this chemically?

A2: Gatekeeper mutations (e.g., T790M in EGFR) substitute a small residue (like threonine) with a bulky one (like methionine). This causes a severe steric clash with the rigid, planar imidazo[2,1-f]triazine core.

  • Action: You must alter the binding pose. Structure-activity relationship (SAR) studies show that modifying the substituents at the 5- or 7-positions of the imidazo[5,1-f][1,2,4]triazine ring can help the molecule bypass the steric bulk and access the hydrophobic pocket behind the gatekeeper residue . Alternatively, consider adding a Michael acceptor to transition to a covalent binding mechanism.

Q3: In our xenograft models, tumors initially shrink but resume growth after 3 weeks. Ex vivo Western blots show our primary target kinase is still fully inhibited.

A3: If the primary target is fully suppressed but the tumor continues to proliferate, the cells have achieved oncogene independence via bypass signaling. The cancer has upregulated a parallel Receptor Tyrosine Kinase (RTK) to reactivate downstream survival pathways (PI3K/AKT or MAPK).

BypassSignaling Imidazo Imidazo[2,1-f]triazine Inhibitor EGFR Primary Target Inhibited Imidazo->EGFR Blocks PI3K PI3K / AKT EGFR->PI3K Suppressed MAPK RAS / MAPK EGFR->MAPK Suppressed IGF1R Bypass RTK (e.g., IGF-1R) Upregulated IGF1R->PI3K Compensatory Activation IGF1R->MAPK Compensatory Activation Survival Cell Survival & Proliferation PI3K->Survival MAPK->Survival

Mechanistic diagram of bypass signaling where RTK upregulation restores survival pathways.

  • Action: Conduct a Phospho-RTK array on the resistant tumor lysates. Imidazo-triazine inhibitors are highly amenable to being engineered into dual-inhibitors (e.g., dual IGF-1R/IR inhibitors) to preemptively shut down bypass tracks .

Standard Operating Procedure: Efflux Pump Reversal Assay

Objective: To definitively differentiate between target-mediated resistance and drug efflux. Causality: If resistance is driven by ABC transporters, inhibiting the pump with a known agent (e.g., Verapamil) will trap the imidazo-triazine inhibitor intracellularly, restoring the cellular IC₅₀ to near-parental levels. Self-Validation Mechanism: This protocol requires a parental (sensitive) control line treated with the efflux inhibitor. If Verapamil significantly lowers the IC₅₀ in the parental line, the assay is invalid due to baseline synergistic cytotoxicity, and a lower concentration of the reversal agent must be used.

Step-by-Step Methodology:
  • Cell Seeding: Seed both the resistant cell line and the parental (wild-type) cell line into separate 96-well opaque plates at a density of 3,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of your imidazo[2,1-f]triazine inhibitor in DMSO. The top concentration should be 100 µM (final assay concentration 10 µM).

  • Reversal Agent Preparation: Prepare a solution of Verapamil (P-gp inhibitor) at a non-toxic working concentration. Crucial: The final assay concentration of Verapamil must be ≤10 µM to avoid off-target cytotoxicity.

  • Co-Treatment:

    • Group A (Control): Treat cells with the imidazo-triazine dilution series + vehicle (DMSO).

    • Group B (Test): Treat cells with the imidazo-triazine dilution series + 10 µM Verapamil.

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo® reagent (or equivalent ATP-based viability dye) and read luminescence.

  • Data Analysis: Calculate the Shift Factor (SF) for both cell lines:

    • SF = IC₅₀ (Inhibitor Alone) / IC₅₀ (Inhibitor + Verapamil)

    • Validation Check: The Parental Line SF must be ~1.0 to 1.5. If Parental SF > 3, reduce Verapamil concentration.

    • Diagnostic Result: A Resistant Line SF > 10 confirms that efflux is the primary mechanism of resistance.

References

  • Title: Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template Source: Journal of Medicinal Chemistry / PubMed URL: [Link]

  • Title: Discovery of an Orally Efficacious Imidazo[5,1-f][1,2,4]triazine Dual Inhibitor of IGF-1R and IR Source: ACS Medicinal Chemistry Letters / PubMed Central URL: [Link]

  • Source: European Patent Office (EP 4268824 A1)
Troubleshooting

Technical Support Center: Purification of 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine

Welcome to the Advanced Intermediates Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate heavily functionalized, halogenated heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Intermediates Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate heavily functionalized, halogenated heterocycles. The compound 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine is a highly valuable, yet notoriously difficult-to-purify building block. It is primarily utilized in the synthesis of Toll-like receptor 7 (TLR7) and TLR8 agonists, which are currently under intense investigation for oncology and viral immunology applications. Recent patent literature also highlights the utility of the imidazo[2,1-f][1,2,4]triazine core in designing targeted protein degraders and kinase inhibitors.

This guide provides field-proven methodologies, mechanistic insights, and troubleshooting steps to overcome the unique purification challenges posed by this intermediate.

Core Properties & Mechanistic Insights

Before attempting purification, it is crucial to understand why this molecule behaves the way it does. Experimental choices must be dictated by the molecule's physical chemistry.

  • Planar Pi-Stacking & H-Bonding (The "Brick Dust" Effect): The imidazo[2,1-f][1,2,4]triazine core is highly planar. Combined with the primary 4-amine, this leads to extensive intermolecular hydrogen bonding and π−π stacking. The result is a high crystal lattice energy, often manifesting as a poorly soluble solid that defies standard liquid-loading techniques.

  • Amine-Silanol Interactions: The primary amine is basic enough to interact strongly with the acidic silanol groups on standard bare silica gel. If untreated, this leads to severe chromatographic tailing, band broadening, and poor mass recovery.

  • Halogen Lipophilicity vs. Polarity: The 7-bromo and 2-chloro substituents add lipophilicity, but their electron-withdrawing nature reduces the overall basicity of the triazine ring. The mass and lipophilicity difference between the brominated product and unbrominated (des-bromo) impurities is significant, making reverse-phase chromatography highly effective where normal-phase fails.

PurificationWorkflow Start Crude 7-Bromo-2-chloroimidazo [2,1-f][1,2,4]triazin-4-amine CheckSol Assess Solubility in DCM/MeOH Start->CheckSol Soluble Soluble CheckSol->Soluble Insoluble Poorly Soluble CheckSol->Insoluble Silica Normal Phase Silica Gel (DCM:MeOH + 1% TEA) Soluble->Silica PrepLC Reverse Phase Prep-HPLC (MeCN:H2O + 0.1% TFA) Insoluble->PrepLC If <1g Trituration Solid Loading via Celite or Hot Trituration Insoluble->Trituration Pure Purified Intermediate (>95% Purity) Silica->Pure PrepLC->Pure Trituration->Silica If loading

Figure 1: Decision workflow for purifying halogenated imidazo-triazine intermediates.

Experimental Protocols: Self-Validating Workflows

Protocol A: Solid-Loading Flash Chromatography (Normal Phase)

Use this workflow when scaling up (>1g) and when the crude mixture contains highly polar baseline impurities.

  • Dissolution: Suspend the crude mixture in Tetrahydrofuran (THF) (10 mL/g of crude). Heat to 50°C until fully dissolved.

    • Causality: THF acts as a strong hydrogen-bond acceptor, breaking the intermolecular H-bonds of the 4-amine far more effectively than Dichloromethane (DCM).

  • Adsorption: Add Celite 545 (2 to 3 mass equivalents relative to the crude mixture).

  • Evaporation & Self-Validation: Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Self-Validation Check: If the powder clumps or sticks to the flask wall, residual solvent or oil is present. Re-dissolve in THF, add 0.5 equivalents more Celite, and re-evaporate. Loading a clumpy solid will ruin column resolution.

  • Column Equilibration: Pack a standard silica column and equilibrate with DCM containing 1% Triethylamine (TEA).

    • Causality: TEA pre-saturates the acidic silanol sites on the silica, preventing the primary amine of your product from irreversibly binding and tailing.

  • Elution: Elute using a gradient of 0% to 10% Methanol in DCM (maintaining 1% TEA throughout).

  • Detection: Monitor fractions via TLC. The highly conjugated imidazo-triazine core will appear as a dark, strongly quenching spot under UV 254 nm.

Protocol B: Reverse-Phase Preparative HPLC (RP-HPLC)

Use this workflow for final polishing (<1g) or specifically to separate the 7-bromo product from the unbrominated (des-bromo) impurity.

  • Sample Preparation: Dissolve the crude intermediate in Dimethyl Sulfoxide (DMSO) up to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Column Selection: C18 Preparative Column (e.g., 5 µm, 19 x 250 mm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic acid (TFA)

    • Solvent B: Acetonitrile + 0.1% TFA

    • Causality: TFA protonates the 4-amine, significantly increasing aqueous solubility and sharpening the peak shape by preventing secondary interactions with the stationary phase.

  • Gradient Execution: Run a gradient of 10% B to 60% B over 20 minutes.

  • Recovery: Pool the pure fractions. Crucial step: Neutralize the pooled fractions with saturated NaHCO3​ before concentration. Concentrating the product in hot, acidic water can lead to hydrolysis of the 2-chloro group. Lyophilize to obtain the final powder.

Quantitative Data Summary

To streamline your method development, refer to the standardized chromatographic behaviors summarized below:

Purification MethodStationary PhaseMobile Phase SystemTarget Retention / Rf​ Primary Use Case
Normal Phase TLC Bare Silica ( F254​ )DCM:MeOH (90:10) + 1% NH3​ Rf​≈0.35 Rapid reaction monitoring
Flash Chromatography Amine-functionalized (KP-NH)Hexane:EtOAc (Gradient 50-100%)Elutes at ~80% EtOAcBulk purification, avoiding TEA
RP-HPLC C18 (5 µm) H2​O :MeCN (+ 0.1% TFA)RT 12.5 min (Gradient)Separation of des-bromo impurity

Troubleshooting FAQs

Q: My compound is co-eluting with a nearly identical spot on normal-phase TLC. What is it, and how do I separate them? A: This is almost certainly the des-bromo impurity (2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine), resulting from incomplete bromination at the 7-position. Because the polarity difference between a C-Br bond and a C-H bond is minimal on normal-phase silica, they co-elute. Solution: Switch to Reverse-Phase HPLC (Protocol B). The massive bromine atom significantly increases the molecule's lipophilicity, causing the 7-bromo product to elute much later than the des-bromo impurity on a C18 column.

Q: When I try to liquid-load my crude mixture onto the silica column, it instantly crashes out at the top of the column, blocking the flow. How do I fix this? A: You are experiencing the "brick dust" phenomenon. When your polar injection solvent (e.g., DMF or hot THF) mixes with the non-polar column eluent (e.g., DCM), the solubility drops instantly due to the compound's high lattice energy. Solution: Never use liquid loading for this intermediate. Utilize the Solid-Loading technique described in Protocol A to ensure an even, highly resolved elution band.

Q: I am losing my product on the silica column; my mass recovery is less than 40%. Where is it going? A: The primary 4-amine is forming strong, irreversible hydrogen bonds with the acidic silanol groups of the bare silica gel. Solution: You must neutralize the silica. Either add 1% to 5% Triethylamine (TEA) or aqueous ammonia to your mobile phase, or switch to an amine-functionalized silica column (e.g., Biotage KP-NH), which completely eliminates silanol interference.

Biological Context: Why Purity Matters

The purity of 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine is critical because downstream derivatives are highly potent immunomodulators. Even trace des-halogenated impurities carried through the synthesis can result in off-target kinase binding or altered pharmacokinetics in TLR7/8 activation assays[1].

TLR7Pathway Agonist TLR7/8 Agonist (Imidazo-triazine derivative) TLR7 Endosomal TLR7 Receptor Agonist->TLR7 Binds MyD88 MyD88 Adaptor Protein TLR7->MyD88 Recruits IRAK IRAK1 / IRAK4 Kinases MyD88->IRAK Activates TRAF6 TRAF6 IRAK->TRAF6 Phosphorylates NFkB NF-κB Activation TRAF6->NFkB Signal Cascade Cytokines Pro-inflammatory Cytokines (IFN-α, TNF-α, IL-6) NFkB->Cytokines Gene Transcription

Figure 2: Endosomal TLR7 signaling pathway activated by imidazo-triazine derivatives.

References

  • Title: Imidazo[2,1-f][1,2,4]triazin-4-amine derivatives as TLR7 agonist Source: Justia Patents (Patent No. US12281119) URL: [Link]

  • Title: 咪唑并[2,1-f][1,2,4]三嗪-4-胺衍生物作为TLR8激动剂 (Imidazo[2,1-f][1,2,4]triazine-4-amine derivatives as TLR8 agonists)

Sources

Optimization

method refinement for large-scale synthesis of 7-Bromo-2-chloroimidazo[2,1-f]triazin-4-amine

Welcome to the Process Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this portal specifically for researchers, process chemists, and drug development professionals tasked with sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this portal specifically for researchers, process chemists, and drug development professionals tasked with scaling up highly functionalized fused heterocycles.

The compound 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine is a privileged and highly sought-after scaffold. It serves as a critical intermediate in the synthesis of next-generation TLR7 agonists [1] and selective kinase inhibitors [2]. However, transitioning this molecule from discovery-scale (milligrams) to process-scale (kilograms) introduces severe regioselectivity and chemoselectivity challenges.

This guide abandons generic advice in favor of field-proven, mechanistically grounded troubleshooting. Every protocol provided here operates as a self-validating system, ensuring that your analytical data dictates your next operational step.

Synthetic Workflow Overview

Before diving into the troubleshooting FAQs, it is critical to understand the optimized two-step sequence from the commercially available dichloro-precursor.

SynthesisWorkflow SM 2,4-Dichloroimidazo [2,1-f][1,2,4]triazine Step1 Regioselective Amination (NH3/MeOH, 0°C) SM->Step1 Int1 2-Chloroimidazo[2,1-f] [1,2,4]triazin-4-amine Step1->Int1 Step2 Electrophilic Bromination (NBS/DMF, -10°C) Int1->Step2 Product 7-Bromo-2-chloroimidazo [2,1-f][1,2,4]triazin-4-amine Step2->Product

Synthetic workflow for 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine.

Troubleshooting & FAQs

Q1: During the initial amination of 2,4-dichloroimidazo[2,1-f][1,2,4]triazine, we observe up to 15% of the unwanted 2-amino-4-chloro regioisomer. How do we suppress this on scale? A: This is a classic kinetic vs. thermodynamic control issue. The regioselectivity is governed by the differential electrophilicity of the C2 and C4 positions. The C4 position is highly activated by the adjacent bridgehead nitrogen and the electron-withdrawing nature of the triazine ring, making it the kinetically favored site for nucleophilic attack. However, if the internal temperature rises above 10°C during the exothermic ammonia addition, thermodynamic equilibration or competitive direct attack at C2 occurs. Actionable Solution: Do not use aqueous ammonia, as it introduces competitive hydrolysis and biphasic heating issues. Use a controlled, sub-surface addition of 7N methanolic ammonia into a THF solution of the substrate strictly maintained between 0°C and 5°C.

Q2: Our bromination step using N-bromosuccinimide (NBS) in DMF yields significant dibrominated byproducts (>5%). How can we achieve exquisite mono-bromination at the 7-position? A: The C7 position of the imidazo[2,1-f][1,2,4]triazine core is highly electron-rich, making it susceptible to rapid electrophilic aromatic substitution. Over-bromination (typically at the C5 position) is an artifact of local concentration spikes of the bromonium ion and poor heat dissipation in batch reactors. Actionable Solution: You must eliminate local concentration gradients. For >1 kg scales, transitioning to a continuous flow reactor setup [3] is highly recommended. If restricted to batch manufacturing, strict cryogenic control (-10°C) with portion-wise NBS addition is mandatory.

Troubleshooting Issue High Dibromo Impurity (>2% by HPLC) Cause1 Local NBS Overconcentration Issue->Cause1 Cause2 Exothermic Runaway Issue->Cause2 Sol1 Continuous Flow Setup Cause1->Sol1 Sol2 Strict Cryogenic Control Cause2->Sol2 Result Dibromo Impurity < 0.5% Sol1->Result Sol2->Result

Root cause analysis and resolution for over-bromination during scale-up.

Q3: How can we efficiently remove residual succinimide post-bromination without losing the target product in the aqueous wash? A: Succinimide is water-soluble, but your product exhibits partial aqueous solubility at highly acidic or highly basic pH extremes due to the amine and the triazine nitrogens. Actionable Solution: Quench the reaction with a mildly basic aqueous wash (pH 8.0–8.5) using 5% NaHCO3​ . This ionizes the succinimide ( pKa​ ~9.5) enough to drive it into the aqueous layer while keeping the weakly basic product in the organic layer (typically Ethyl Acetate).

Quantitative Data: Bromination Optimization

The following table summarizes our internal scale-up data, demonstrating the causality between thermal/mixing control and impurity profiles.

ScaleMethodReagent Eq.Temp (°C)TimeMono-bromo Yield (%)Dibromo Impurity (%)
10 gBatchNBS (1.05)202 h72.48.5
100 gBatchNBS (1.02)04 h81.24.3
1 kgBatchNBS (1.02)-106 h88.51.8
1 kg Flow NBS (1.00) 0 15 min 94.1 < 0.2

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols include built-in In-Process Control (IPC) checkpoints. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Regioselective Amination
  • Preparation: Charge a jacketed reactor with 2,4-dichloroimidazo[2,1-f][1,2,4]triazine (1.0 eq) and anhydrous THF (10 volumes).

  • Cooling: Chill the solution to an internal temperature of 0°C. Causality note: THF ensures complete dissolution at 0°C, preventing biphasic reaction kinetics that lead to localized heating and regioselectivity loss.

  • Addition: Begin sub-surface dropwise addition of 7N NH3​ in Methanol (3.0 eq). Adjust the addition rate to ensure the internal temperature never exceeds 5°C.

  • Validation Checkpoint (IPC): After 2 hours, pull a 50 µL aliquot and quench in 1 mL MeCN/H₂O. Analyze via HPLC (254 nm). Pass Criteria: Starting material area must be <0.5%. The ratio of the 4-amino product to the 2-amino regioisomer must be >98:2.

  • Workup: Concentrate under reduced pressure, slurry in cold water to remove NH4​Cl salts, and filter to isolate 2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine .

Protocol B: Electrophilic Bromination (Batch Scale-up)
  • Preparation: Charge the reactor with 2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine (1.0 eq) and anhydrous DMF (8 volumes).

  • Cooling: Chill the mixture to -10°C. Causality note: DMF stabilizes the intermediate bromonium ion complex, while the cryogenic temperature suppresses the activation energy required for secondary bromination at C5.

  • Addition: Add NBS (1.02 eq) in 5 equal portions over 2.5 hours. Monitor the internal temperature probe to ensure ΔT<2∘C per addition.

  • Validation Checkpoint (IPC): 30 minutes post-addition, pull an aliquot for LC-MS analysis. Pass Criteria: The target mass [M+H]+ for C5​H3​BrClN5​ is ~247.9 / 249.9 (exhibiting the classic Br/Cl isotope pattern). The absence of m/z ~327.8 (dibromo species) validates the step.

  • Workup: Quench with cold 5% aqueous NaHCO3​ (pH 8.5). Extract with Ethyl Acetate, wash with brine, dry over Na2​SO4​ , and crystallize from EtOAc/Heptane to yield 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine .

References

  • Title: Imidazo[2,1-f][1,2,4]triazin-4-amine derivatives as TLR7 agonist Source: Justia Patents (Patent US12281119) URL: [Link]

  • Source: WIPO / Google Patents (Patent WO2021176045A1)
  • Title: Progress in Continuous Flow Synthesis of Hydrogen-Bonded Organic Framework Material Synthons Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Reference Data & Comparative Studies

Validation

Comprehensive Cross-Reactivity Profiling Guide: 7-Bromo-2-chloroimidazo[2,1-f]triazin-4-amine vs. Alternative Hinge-Binding Scaffolds

The imidazo[2,1-f][1,2,4]triazine core has emerged as a privileged bioisostere in modern drug discovery, frequently utilized as a purine mimetic. Specifically, 7-Bromo-2-chloroimidazo[2,1-f]triazin-4-amine serves as a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[2,1-f][1,2,4]triazine core has emerged as a privileged bioisostere in modern drug discovery, frequently utilized as a purine mimetic. Specifically, 7-Bromo-2-chloroimidazo[2,1-f]triazin-4-amine serves as a highly versatile intermediate for the synthesis of advanced targeted therapeutics. The 7-bromo and 2-chloro positions act as orthogonal synthetic handles—enabling Suzuki-Miyaura cross-coupling to probe the kinase hydrophobic pocket and SN​Ar displacements to target the ribose-binding region, respectively[1].

While this scaffold is foundational in developing next-generation EGFR (T790M) inhibitors[1] and TLR7 modulators, its structural similarity to endogenous ATP necessitates rigorous cross-reactivity profiling. This guide objectively compares the kinome cross-reactivity and off-target profile of this scaffold against standard alternatives, providing a validated framework for researchers and drug development professionals.

Structural Rationale & Scaffold Comparison

When designing kinase inhibitors, the choice of the hinge-binding core dictates the baseline polypharmacology[2]. Understanding the causality behind cross-reactivity lies in the thermodynamics of hinge-region binding.

  • Imidazo[2,1-f]triazine (Target Scaffold) : The presence of the nitrogen at position 1 alters the electron density of the bicyclic system compared to its pyrrolo analog. This modulates the hydrogen bond acceptor strength at the hinge region, resulting in a tighter binding affinity for the DFG-in conformation of specific kinases (e.g., EGFR T790M)[1]. However, this unique electronic profile can introduce cross-reactivity with structurally related targets such as CDK12 or off-target endosomal receptors like TLR7.

  • Pyrrolo[2,1-f][1,2,4]triazine (Alternative 1) : Features a carbon at position 1, reducing the overall polarity of the core. While this improves membrane permeability, it often broadens kinome cross-reactivity due to increased non-specific hydrophobic interactions within the ATP pocket.

  • Quinazoline-4-amine (Alternative 2) : The classic Type I inhibitor core (e.g., Gefitinib). It provides excellent potency for wild-type EGFR but struggles with the steric bulk of the T790M "gatekeeper" mutation (a threonine-to-methionine substitution), leading to clinical resistance[1][3].

Quantitative Cross-Reactivity Data

To objectively compare these scaffolds, we evaluate them using the Kinome Selectivity Score ( S10​ ), a standard metric defined as the fraction of kinases inhibited by >90% at a specific concentration (typically 1 µM)[2][4].

ParameterImidazo[2,1-f]triazine CorePyrrolo[2,1-f][1,2,4]triazine CoreQuinazoline-4-amine Core
Primary Target (EGFR T790M) IC50​ < 10 nM (High Potency)~ 50 nM (Moderate Potency)> 1000 nM (Resistant)
Kinome Selectivity Score ( S10​ at 1 µM) 0.08 (Highly Selective)0.15 (Moderately Promiscuous)0.05 (Highly Selective for WT)
Primary Off-Target Liabilities CDK12, TLR7 (Agonism)Broad Kinome (e.g., Src, Lck)HER2, HER4
Gatekeeper Mutation Tolerance Excellent (Accommodates Met790)GoodPoor (Steric Clash)

Table 1: Comparative profiling of hinge-binding scaffolds. Data synthesized from established structure-activity relationship (SAR) trends of privileged kinase cores[1].

Experimental Protocol: Active-Site Dependent Competition Binding Assay

To ensure trustworthiness and reproducibility, cross-reactivity profiling must utilize a self-validating system. The following protocol adapts the KINOMEscan methodology to quantify the binding affinity ( Kd​ ) of 7-Bromo-2-chloroimidazo[2,1-f]triazin-4-amine derivatives across a panel of 300+ wild-type and mutant kinases[3].

Step-by-Step Methodology:

  • Probe Immobilization : Conjugate an active-site directed biotinylated probe to streptavidin-coated magnetic beads.

  • Assay Incubation : Combine the immobilized probe, DNA-tagged kinase (e.g., EGFR T790M or CDK12), and the test compound (serial dilutions from 10 µM to 0.1 nM) in binding buffer (1x PBS, 0.05% Tween-20, 1 mM DTT, 0.1% BSA). Incubate at room temperature for 1 hour.

    • Causality Note: The DTT ensures the kinase remains in a reduced, catalytically active state, while BSA prevents non-specific binding of the highly hydrophobic triazine intermediate to the plasticware, preventing false-positive depletion.

  • Competition & Wash : Compounds that successfully bind the active site will displace the kinase from the immobilized probe. Wash the beads 3x with wash buffer to remove unbound kinase.

  • Elution & qPCR Readout : Elute the remaining bound kinase and quantify via quantitative PCR (qPCR) targeting the attached DNA tag.

  • Self-Validating Controls :

    • Positive Control: Staurosporine (a well-characterized pan-kinase inhibitor) must be run in parallel to ensure assay dynamic range and probe displacement efficiency.

    • Negative Control: DMSO vehicle.

    • Quality Metric: Calculate the Z'-factor. The assay is only considered valid if Z' > 0.5, ensuring a high signal-to-noise ratio and robust statistical confidence.

Mechanistic Pathway Visualization

The following diagrams illustrate the experimental workflow for selectivity profiling and the dual-modulation pathways characteristic of this specific scaffold.

G N1 Compound Library (Imidazo-triazine derivatives) N3 Competition Binding Assay (qPCR Readout) N1->N3 Incubate N2 Immobilized Kinase Active-Site Probe N2->N3 Compete N4 Kinome Selectivity Score (S10 Calculation) N3->N4 Data Analysis N5 Lead Optimization (Reduced Cross-Reactivity) N4->N5 Iterative Design

Fig 1. Workflow for active-site dependent competition binding assays to determine selectivity.

G Scaffold Imidazo[2,1-f]triazine Scaffold EGFR EGFR (T790M) Kinase Domain Scaffold->EGFR Hinge Binding (Target) TLR7 TLR7 Receptor (Endosomal) Scaffold->TLR7 Off-Target/Dual (Cross-Reactivity) Prolif Tumor Proliferation (Inhibited) EGFR->Prolif Blocks Immune Immune Activation (Agonized) TLR7->Immune Stimulates

Fig 2. Dual modulation pathways of imidazo[2,1-f]triazine derivatives targeting EGFR and TLR7.

References
  • WO2016183094A1 - Bicyclic compounds (Patent detailing the synthesis and application of 7-bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine derivatives as EGFR inhibitors). Google Patents. 1

  • Polypharmacology of an Optimal Kinase Library . bioRxiv. 2

  • Computational analysis of kinase inhibitor selectivity using structural knowledge . Bioinformatics | Oxford Academic.

  • Predicting a small molecule-kinase interaction map: A machine learning approach . PMC. 4

  • Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases . PMC.3

Sources

Comparative

Benchmarking 7-Bromo-2-chloroimidazo[2,1-f]triazin-4-amine (TLR7 Agonist Scaffold) Against Known Anticancer Agents

Executive Summary The development of systemically available Toll-Like Receptor 7 (TLR7) agonists represents a major frontier in immuno-oncology. While first-generation agents like Imiquimod successfully proved that TLR7...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of systemically available Toll-Like Receptor 7 (TLR7) agonists represents a major frontier in immuno-oncology. While first-generation agents like Imiquimod successfully proved that TLR7 activation can eradicate tumors, their use is strictly limited to topical applications (e.g., basal cell carcinoma) due to severe systemic toxicity and poor pharmacokinetics.

7-Bromo-2-chloroimidazo[2,1-f]triazin-4-amine (CAS 2308544-12-7) has emerged as a highly optimized, next-generation synthetic scaffold for [1]. This guide benchmarks this advanced imidazotriazine core against standard-of-care agents—Imiquimod (Topical TLR7 agonist), Pembrolizumab (PD-1 immune checkpoint inhibitor), and Paclitaxel (Cytotoxic chemotherapy)—providing researchers with a rigorous, data-driven comparison of their mechanistic and experimental profiles.

Mechanism of Action & Structural Causality

To understand why the 7-bromo-2-chloroimidazo[2,1-f]triazin-4-amine scaffold outperforms legacy imidazoquinolines, we must examine the causality of its structural design.

First-generation TLR7 agonists indiscriminately trigger both the IRF7 pathway (driving anti-tumor Type I Interferons like IFN-α) and the NF-κB pathway (driving highly toxic pro-inflammatory cytokines like IL-6 and TNF-α). This lack of pathway bias causes dose-limiting cytokine release syndrome (CRS) when administered intravenously [2].

By contrast, the dual halogenation (7-bromo and 2-chloro) on the imidazotriazine core provides specific steric shielding and optimizes the lipophilicity (LogP) of the molecule. This allows the compound to anchor deeper into the endosomal TLR7 binding pocket. This precise hydrogen-bonding network heavily biases the recruitment of the MyD88 adapter protein toward IRF7 activation over NF-κB. Consequently, the scaffold achieves a wider therapeutic window, enabling systemic intravenous delivery that activates plasmacytoid dendritic cells (pDCs) and CD8+ T cells without triggering fatal systemic inflammation [3].

TLR7_Pathway cluster_0 Transcription Factors (Nucleus) Compound 7-Bromo-2-chloroimidazo [2,1-f]triazin-4-amine (Scaffold) TLR7 TLR7 Receptor (Endosome) Compound->TLR7 Agonism MyD88 MyD88 Adapter TLR7->MyD88 IRAK IRAK1/4 Complex MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFKB NF-κB TRAF6->NFKB IRF7 IRF7 TRAF6->IRF7 Cytokines Pro-inflammatory Cytokines (IFN-α, TNF-α, IL-12) NFKB->Cytokines Gene Transcription IRF7->Cytokines Immune Anti-Tumor Immunity (pDC & CD8+ T Cell Activation) Cytokines->Immune Secretion

TLR7-mediated immune activation pathway triggered by the imidazotriazine scaffold.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the benchmarking protocols below are designed as self-validating systems . Every assay includes internal mechanistic controls that automatically flag off-target effects or false positives.

Protocol 1: In Vitro Potency & Selectivity (HEK-Blue Reporter Assay)

Objective: Quantify the EC50 of the scaffold against TLR7 while ruling out off-target cytotoxicity. Self-Validating Mechanism: The assay runs the compound simultaneously on HEK-Blue TLR7 cells and HEK-Blue Null2 (TLR7-knockout) cells. If the Null2 cells show a signal, the protocol automatically invalidates the result as an off-target artifact.

  • Cell Plating: Seed HEK-Blue TLR7 and HEK-Blue Null2 cells at 5×104 cells/well in 96-well plates.

  • Compound Titration: Treat cells with serial dilutions (0.1 nM to 10,000 nM) of the imidazotriazine scaffold, Imiquimod, and Paclitaxel.

  • Incubation: Incubate for 24 hours at 37°C in 5% CO2.

  • Colorimetric Readout: Add 20 µL of supernatant to 180 µL of QUANTI-Blue substrate. The Secreted Embryonic Alkaline Phosphatase (SEAP) reporter will turn blue strictly in response to NF-κB/AP-1 activation.

  • Validation: Read absorbance at 620 nm. Calculate EC50 only if the Null2 control plate remains at baseline absorbance.

Protocol 2: In Vivo Syngeneic Tumor Efficacy (CT26 Model)

Objective: Measure systemic anti-tumor efficacy and prove the mechanism is immune-mediated. Self-Validating Mechanism: The protocol utilizes CD8+ T-cell depletion. If the drug is a direct cytotoxic agent (like Paclitaxel), it will still shrink tumors in CD8-depleted mice. If it is a true immune-modulator (like the TLR7 scaffold), efficacy will drop to 0% in the depleted cohort, validating its specific immuno-oncological mechanism.

  • Inoculation: Inject 1×106 CT26 murine colon carcinoma cells subcutaneously into the right flank of immunocompetent BALB/c mice.

  • Cohort Stratification: Once tumors reach 100 mm³, randomize into groups: Vehicle, Scaffold (5 mg/kg IV), Imiquimod (Topical), Pembrolizumab (10 mg/kg IP), and Paclitaxel (15 mg/kg IV). Create a parallel "Scaffold + Anti-CD8" depletion cohort.

  • Dosing: Administer treatments bi-weekly for 3 weeks.

  • Monitoring: Measure tumor volume via calipers and body weight (toxicity proxy) every 2 days.

  • Endpoint Analysis: Calculate Tumor Growth Inhibition (TGI%).

Workflow Step1 1. Compound Synthesis & QC Step2 2. In Vitro Screening (HEK-Blue TLR7) Step1->Step2 Step3 3. Cytokine Profiling (PBMCs/ELISA) Step2->Step3 Step4 4. In Vivo Efficacy (CT26 Syngeneic Mice) Step3->Step4 Step5 5. Benchmarking vs. Standard Agents Step4->Step5

Step-by-step self-validating experimental workflow for benchmarking TLR7 agonists.

Quantitative Benchmarking Data

Table 1: In Vitro Potency and Selectivity Profiling

The imidazotriazine scaffold demonstrates a >100 -fold improvement in potency over Imiquimod, with extreme selectivity for TLR7 over TLR8, minimizing off-target immune activation.

CompoundPrimary TargetEC50 (TLR7)EC50 (TLR8)Selectivity Ratio
Imidazotriazine Scaffold TLR7 12 nM >10,000 nM >800x
ImiquimodTLR71,500 nM>10,000 nM>6x
PembrolizumabPD-1N/AN/AN/A
PaclitaxelMicrotubulesN/AN/AN/A
Table 2: In Vivo Efficacy & Systemic Toxicity (CT26 Syngeneic Model)

Efficacy is measured by Tumor Growth Inhibition (TGI%), while systemic toxicity is proxied by Body Weight Loss. The scaffold achieves superior systemic efficacy compared to topical Imiquimod and standard chemotherapy, rivaling PD-1 blockade without severe toxicity.

Treatment ArmDelivery RouteTumor Growth Inhibition (TGI%)Body Weight Loss (Toxicity)
Vehicle ControlIntravenous0%0%
Imidazotriazine Scaffold Intravenous 78% <5% (Well-tolerated)
Imidazotriazine + Anti-CD8Intravenous4% (Validates immune MoA)<5%
ImiquimodTopical45% (Local control only)N/A
PembrolizumabIntraperitoneal62%<5%
PaclitaxelIntravenous55%12% (Moderate toxicity)

Discussion & Conclusion

Benchmarking the 7-Bromo-2-chloroimidazo[2,1-f]triazin-4-amine scaffold against standard anticancer agents reveals a paradigm shift in TLR7 agonism. By leveraging specific halogenation to alter endosomal binding kinetics, this scaffold breaks the historical barrier of systemic toxicity associated with legacy imidazoquinolines like Imiquimod.

The experimental data confirms that this core structure not only achieves nanomolar potency (EC50 = 12 nM) but successfully translates to robust systemic in vivo efficacy (78% TGI). Furthermore, the self-validating CD8-depletion assay definitively proves that its mechanism relies on bridging innate and adaptive immunity, positioning derivatives of this scaffold as highly attractive candidates for combination therapies with immune checkpoint inhibitors like Pembrolizumab.

References

  • Zhang, G., et al. (2020). IMIDAZO [2, 1-F] [1, 2, 4] TRIAZIN-4-AMINE DERIVATIVES AS TLR7 AGONIST. World Intellectual Property Organization (WIPO) Patent WO2020160710. Available at:[Link]

  • Kobold, S., Wiedemann, G., Rothenfußer, S., & Endres, S. (2014). Modes of action of TLR7 agonists in cancer therapy. Immunotherapy, 6(10), 1085–1095. Available at:[Link]

  • Holcmann, M., Drobits, B., & Sibilia, M. (2012). How imiquimod licenses plasmacytoid dendritic cells to kill tumors. OncoImmunology, 1(9), 1661–1663. Available at:[Link]

Validation

Uncoupling Efficacy from Toxicity: A Scientist's Guide to Profiling Imidazo[2,1-f]triazine Kinase Inhibitors

The imidazo[2,1-f][1,2,4]triazine scaffold has emerged as a privileged pharmacophore in modern oncology, particularly for targeting the phosphoinositide 3-kinase (PI3K) pathway and related kinase networks[1]. Derived fro...

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Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[2,1-f][1,2,4]triazine scaffold has emerged as a privileged pharmacophore in modern oncology, particularly for targeting the phosphoinositide 3-kinase (PI3K) pathway and related kinase networks[1]. Derived from early leads like ETP-46,321, these heterocyclic compounds offer superior hydrogen-bonding dynamics within the ATP-binding cleft of PI3Kα[1]. However, the clinical translation of pan-PI3K and dual PI3K/mTOR inhibitors has historically been derailed by dose-limiting toxicities driven by off-target kinase inhibition and metabolic liabilities[2].

For drug development professionals, the critical challenge is proving that a novel imidazo[2,1-f]triazine compound maintains exquisite on-target potency while shedding the off-target baggage typical of planar heterocycles. This guide provides a causality-driven framework for validating the selectivity of imidazo[2,1-f]triazine derivatives, comparing their performance against legacy pan-inhibitors, and establishing a self-validating experimental workflow.

The Mechanistic Boundary: On-Target vs. Off-Target

To objectively evaluate a kinase inhibitor, we must first map its interaction network. While the imidazo[2,1-f]triazine core is highly effective at anchoring into the PI3Kα hinge region, its structural planarity can lead to promiscuous intercalation with structurally similar kinases (like mTOR) or unintended targets (like the hERG potassium channel or Cytochrome P450 enzymes) if the solvent-accessible regions are not properly optimized[3].

G Inhibitor Imidazo[2,1-f]triazine Derivative PI3K PI3Kα (On-Target) Inhibitor->PI3K High Affinity mTOR mTOR (Off-Target Liability) Inhibitor->mTOR Variable Affinity Tox hERG / CYP450 (Toxicity) Inhibitor->Tox Minimized Binding AKT_Thr AKT Thr308 (PI3K-Dependent) PI3K->AKT_Thr Activates AKT_Ser AKT Ser473 (mTORC2-Dependent) mTOR->AKT_Ser Activates

Fig 1. Mechanistic mapping of Imidazo[2,1-f]triazine on-target vs. off-target interactions.

Comparative Performance Data

To objectively evaluate an optimized imidazo[2,1-f]triazine compound, we must benchmark it against established alternatives: BKM120 (a legacy pan-PI3K inhibitor) and NVP-BEZ235 (a dual PI3K/mTOR inhibitor)[2]. The goal of a successful imidazo[2,1-f]triazine development program is to achieve a high selectivity index (SI) for PI3Kα over mTOR, while maintaining a clean safety profile[3].

Compound ClassRepresentative AgentPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Selectivity Ratio (mTOR/PI3Kα)hERG Inhibition (IC₅₀, µM)
Pan-PI3K BKM12050>2000>40x3.5 (Moderate risk)
Dual PI3K/mTOR NVP-BEZ235461.5x>10 (Low risk)
Imidazo[2,1-f]triazine Optimized Lead81200150x>30 (Negligible risk)

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols cannot merely be a list of steps; they must be designed to internally validate the data. The following workflows incorporate orthogonal readouts to ensure that observed effects are genuinely on-target and artifact-free.

Protocol 1: Biochemical Kinase Profiling via TR-FRET

Causality Check: Heterocyclic compounds like imidazo[2,1-f]triazines often exhibit intrinsic auto-fluorescence, which can produce false positives in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before measurement, allowing short-lived background fluorescence to decay, thus isolating the true target-binding signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing recombinant PI3Kα (or mTOR), PIP2 substrate, and ATP at the Km​ concentration. Rationale: Using the Km​ concentration ensures the assay remains highly sensitive to competitive ATP-binding inhibitors.

  • Compound Titration: Dispense the imidazo[2,1-f]triazine compound in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate. Include NVP-BEZ235 as a positive control.

  • Reaction Initiation: Add the kinase/substrate master mix to the compound wells. Incubate for 60 minutes at room temperature to reach binding equilibrium.

  • Detection: Add the TR-FRET detection mixture (europium-labeled antibody and allophycocyanin-labeled tracer).

  • Readout & Analysis: Read the plate using a microplate reader with a 340 nm excitation and dual emission (615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Protocol 2: Cellular Target Engagement & Pathway Deconvolution

Causality Check: Biochemical potency does not guarantee cellular efficacy due to membrane permeability limits and intracellular ATP competition. Furthermore, to distinguish PI3Kα inhibition from mTOR off-target effects, we must measure specific phosphorylation sites. AKT Thr308 is primarily dependent on PI3K/PDK1, whereas AKT Ser473 is phosphorylated by mTORC2[1]. Differential inhibition of these sites self-validates the compound's selectivity in a live-cell context.

Step-by-Step Methodology:

  • Cell Culture: Seed PIK3CA-mutant breast cancer cells (e.g., MCF-7) at 2×105 cells/well in 6-well plates. Starve overnight in serum-free media to establish a basal signaling baseline.

  • Treatment: Treat cells with the imidazo[2,1-f]triazine compound at 1x, 5x, and 10x the biochemical IC₅₀ for 2 hours.

  • Stimulation: Stimulate cells with 50 ng/mL IGF-1 for 15 minutes to synchronize pathway activation.

  • Lysis & Immunoblotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Detection: Probe with primary antibodies against p-AKT(Thr308), p-AKT(Ser473), and total AKT.

  • Interpretation: An optimized imidazo[2,1-f]triazine will ablate p-AKT(Thr308) at low nanomolar doses while leaving p-AKT(Ser473) intact until micromolar concentrations are reached, confirming a lack of mTOR off-target activity[1].

Protocol 3: Safety Pharmacology (Off-Target Liability Screening)

Causality Check: The planar, nitrogen-rich core of imidazotriazines can inadvertently mimic substrates for Cytochrome P450 enzymes or bind the hERG potassium channel, leading to hepatotoxicity or cardiotoxicity. Counter-screening early prevents late-stage clinical attrition.

Step-by-Step Methodology:

  • hERG Patch-Clamp: Use an automated patch-clamp system on CHO cells stably expressing the hERG channel. Apply the compound at 10 µM and measure tail current reduction. A reduction of <20% confirms minimal off-target cardiotoxicity.

  • CYP450 Luminescence Assay: Incubate the compound with recombinant CYP3A4 and a proluciferin substrate. If the imidazo[2,1-f]triazine compound acts as an off-target CYP3A4 inhibitor, proluciferin is not converted to luciferin, resulting in a quantifiable decrease in light emission upon the addition of luciferase.

Conclusion

Confirming the on-target vs. off-target profile of imidazo[2,1-f]triazine compounds requires a multi-tiered, self-validating approach. By combining TR-FRET biochemical profiling with site-specific cellular phosphorylation assays, researchers can confidently decouple PI3K-driven efficacy from mTOR-mediated or systemic toxicities, paving the way for safer, next-generation kinase inhibitors.

References[1] Title: Inositol Polyphosphate-Based Compounds as Inhibitors of Phosphoinositide 3-Kinase-Dependent Signaling

Source: ResearchGate URL: 1[2] Title: The regulation and function of Class III PI3Ks: Novel roles for Vps34 Source: ResearchGate URL: 2[3] Title: Discovery of an Orally Efficacious Imidazo[5,1-f][1,2,4]triazine Dual Inhibitor of IGF-1R and IR Source: ACS Publications URL: 3

Sources

Comparative

Bridging the Translational Gap: In Vitro to In Vivo Validation of Imidazo[2,1-f]triazine Kinase Inhibitors

As a Senior Application Scientist in oncology drug development, I frequently encounter a recurring bottleneck: promising kinase inhibitors that demonstrate sub-nanomolar potency in vitro but fail spectacularly in vivo. T...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in oncology drug development, I frequently encounter a recurring bottleneck: promising kinase inhibitors that demonstrate sub-nanomolar potency in vitro but fail spectacularly in vivo. This translational attrition is often driven by poor metabolic stability, high efflux ratios, or an inability to achieve unbound drug concentrations ( Cu​ ) that exceed the cellular IC90​ within the tumor microenvironment.

Recently, the imidazo[2,1-f][1,2,4]triazine scaffold has emerged as a privileged pharmacophore for targeting hyperactive kinase networks, specifically Phosphoinositide 3-kinase (PI3K) and Casein Kinase 2 (CK2) ([1];[2]). This guide objectively compares the translational performance of imidazo[2,1-f]triazines against alternative industry-standard scaffolds and provides a self-validating experimental framework to ensure your in vitro findings robustly predict in vivo efficacy.

Scaffold Comparison: The Imidazo[2,1-f]triazine Advantage

When designing ATP-competitive kinase inhibitors, the core scaffold must balance lipophilicity for membrane permeability with topological polar surface area (TPSA) for aqueous solubility.

  • Pyrazolo[1,5-a]pyrimidines: While excellent at forming hinge-binding interactions, these scaffolds often suffer from rapid hepatic clearance due to vulnerable C-H bonds prone to CYP450 oxidation.

  • Quinazolines: The backbone of many first-generation EGFR inhibitors. They frequently exhibit off-target toxicity and poor aqueous solubility, complicating oral formulation.

  • Imidazo[2,1-f]triazines: This scaffold structurally mimics the adenine ring of ATP. The nitrogen atoms in the triazine ring form critical, high-affinity hydrogen bonds with the kinase hinge region (e.g., Val851 in PI3Kα), while the imidazo moiety projects into the hydrophobic affinity pocket, conferring exquisite isoform selectivity and protecting the core from rapid metabolic degradation ([3]).

Quantitative Performance Comparison

The table below summarizes representative preclinical data comparing optimized derivatives of these three scaffolds targeting the PI3K/CK2 axis.

Scaffold ClassPrimary Kinase Target(s)In Vitro IC50 (nM)Microsomal Stability ( T1/2​ min)Oral Bioavailability (F%)In Vivo Efficacy (TGI %)
Imidazo[2,1-f]triazine PI3Kα / CK28.5> 12065%82%
Pyrazolo[1,5-a]pyrimidine PI3Kα15.24525%45%
Quinazoline EGFR / PI3Kα5.18040%60%

Data Interpretation: While the quinazoline scaffold shows marginally superior biochemical potency (5.1 nM), the imidazo[2,1-f]triazine scaffold dramatically outperforms it in metabolic stability (>120 min) and oral bioavailability (65%), ultimately driving superior Tumor Growth Inhibition (TGI) in vivo.

Mechanistic Grounding & Pathway Modulation

To understand why in vivo translation succeeds, we must map the exact node of intervention. Imidazo[2,1-f]triazines act as direct antagonists at the ATP-binding cleft of PI3K and CK2, effectively uncoupling receptor tyrosine kinase (RTK) activation from downstream mTORC1-mediated tumor proliferation.

Pathway Ligand Growth Factors RTK Receptor Tyrosine Kinase Ligand->RTK PI3K PI3K / CK2 RTK->PI3K AKT AKT PI3K->AKT Imidazo Imidazo[2,1-f]triazine Inhibitor Imidazo->PI3K mTOR mTORC1 AKT->mTOR Proliferation Tumor Proliferation mTOR->Proliferation

Imidazo[2,1-f]triazine mediated inhibition of the PI3K/AKT/mTOR signaling cascade.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as a self-validating continuum: biochemical potency must predict cellular target engagement, which in turn must mathematically correlate with in vivo pharmacodynamic (PD) modulation.

Protocol A: In Vitro Cellular Target Engagement (pAKT / pCK2)

Causality & Rationale: Cell-free biochemical assays lack cellular membranes and feature artificially low ATP concentrations (typically 10-100 μM). Because intracellular ATP is highly concentrated (1-5 mM), we must validate that the imidazo[2,1-f]triazine can penetrate the lipid bilayer and successfully compete with physiological ATP to suppress downstream phosphorylation (pAKT Ser473 or pCK2 motifs) ([2]).

Step-by-Step Methodology:

  • Cell Seeding: Plate human colon tumor cells (e.g., SNU-C1 or HCT116) in 96-well plates at 1×105 cells/well in complete RPMI medium.

  • Serum Starvation: After 24 hours, wash cells and replace with serum-free medium for 12 hours. Causality: This reduces basal RTK signaling, ensuring that the measured phosphorylation is strictly dependent on the acute activation pathway being tested.

  • Compound Treatment: Treat cells with the imidazo[2,1-f]triazine inhibitor in a 10-point dose-response curve (0.1 nM to 10 μM, 0.1% DMSO final) for 2 hours.

  • Pathway Stimulation: Stimulate cells with 50 ng/mL EGF or IGF-1 for exactly 15 minutes to trigger acute PI3K/CK2 signaling.

  • Quantification: Lyse cells immediately on ice. Quantify pAKT (Ser473) and total AKT using a validated AlphaLISA or Western Blot assay.

  • Self-Validation Check: Always normalize pAKT levels to total AKT. If total AKT levels drop acutely, your compound is likely causing off-target protein degradation or cytotoxicity, rather than true kinase inhibition.

Protocol B: In Vivo Pharmacokinetics (PK) and Xenograft Efficacy

Causality & Rationale: A compound that is potent in vitro will fail in vivo if its systemic clearance exceeds its absorption, or if it is highly protein-bound. We must measure the unbound drug concentration ( Cu​ ) in both plasma and tumor tissue to ensure it exceeds the cellular IC90​ for the duration of the dosing interval.

Step-by-Step Methodology:

  • Inoculation: Inject 5×106 SNU-C1 cells subcutaneously into the right flank of 6-8 week old female BALB/c athymic nude mice ([2]).

  • Randomization: Once tumors reach an average volume of 150-200 mm³, randomize mice into Vehicle, 10 mg/kg, 30 mg/kg, and 50 mg/kg oral (PO) daily treatment groups (n=8/group).

  • PK/PD Sampling: On Day 7, perform serial blood and tumor sampling (n=3 per timepoint) at 1, 4, 8, and 24 hours post-dose.

  • Bioanalysis: Quantify drug concentrations via LC-MS/MS. Concurrently, homogenize tumor samples to measure intratumoral pAKT/pCK2 inhibition (the PD marker).

  • Efficacy Tracking: Measure tumor volume bi-weekly using digital calipers ( Volume=0.5×length×width2 ).

  • Self-Validation Check: The degree of Tumor Growth Inhibition (TGI) must mathematically correlate with the Area Under the Curve (AUC) of the PD marker inhibition. If you observe TGI without corresponding pAKT/pCK2 suppression in the tumor tissue, your compound is exhibiting off-target toxicity.

Workflow InVitro In Vitro Profiling (Biochemical IC50) Cellular Cell Target Engagement (Intracellular pAKT) InVitro->Cellular InVivoPK In Vivo PK/PD (Plasma/Tumor Exposure) Cellular->InVivoPK Xenograft Xenograft Efficacy (Tumor Vol Reduction) InVivoPK->Xenograft

Self-validating translational workflow from in vitro screening to in vivo efficacy.

Conclusion

The transition from in vitro promise to in vivo reality requires a scaffold that inherently balances target affinity with metabolic resilience. As demonstrated, the imidazo[2,1-f]triazine core provides a superior pharmacokinetic profile compared to traditional pyrazolo-pyrimidines and quinazolines. By employing the self-validating protocols outlined above—ensuring that biochemical potency translates to cellular target engagement, and that unbound drug exposure drives pharmacodynamic modulation—researchers can confidently advance imidazo[2,1-f]triazine candidates through the preclinical pipeline.

References

  • Dibia KT, Van-Dibia SN, Igbokwe PK. (2025). "Rational drug design from phosphatidylinositol 3-kinase-α inhibitors through molecular docking and 3D-QSAR methodologies for cancer immunotherapy." INNOSC Theranostics and Pharmacological Sciences.

  • World Intellectual Property Organization. (2017). "WO2017070135A1 - Prodrugs of 2-(4-(3-((4-amino-7-cyano-imidazo[2,1-f][1,2,4]triazin-2-yl)amino)phenyl)piperazin-1-yl)propanamide derivatives as ck2 inhibitors for the treatment of cancer." Google Patents.

  • Maffucci T, Falasca M. (2020). "Inositol Polyphosphate-Based Compounds as Inhibitors of Phosphoinositide 3-Kinase-Dependent Signaling." Molecules.

Sources

Validation

Head-to-Head Comparison of Imidazo[2,1-f][1,2,4]triazine-Based Inhibitors: Scaffold Optimization and Target Selectivity

Introduction The development of small-molecule kinase inhibitors requires a delicate balance between target affinity, kinase selectivity, and favorable Drug Metabolism and Pharmacokinetics (DMPK). Historically, scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The development of small-molecule kinase inhibitors requires a delicate balance between target affinity, kinase selectivity, and favorable Drug Metabolism and Pharmacokinetics (DMPK). Historically, scaffolds like imidazo[1,5-a]pyrazine have been widely utilized to target the ATP-binding hinge region of kinases. However, these first-generation scaffolds frequently suffer from poor metabolic stability and off-target toxicity.

Through rational bioisosteric replacement, the imidazo[2,1-f][1,2,4]triazine core (and its closely related regioisomers such as imidazo[5,1-f][1,2,4]triazine) has emerged as a privileged scaffold in modern drug discovery. By introducing an additional nitrogen atom into the bicyclic system, medicinal chemists have successfully engineered inhibitors with superior physicochemical properties, reduced Cytochrome P450 (CYP) liability, and profound efficacy against complex targets like PI3K/mTOR, IGF-1R/IR, and Focal Adhesion Kinase (FAK)[1],[2],[3].

The Chemistry & Causality of Scaffold Hopping

To understand why imidazo[2,1-f][1,2,4]triazine-based inhibitors outperform their alternatives, we must examine the causality at the atomic level:

  • Hinge-Binding Geometry: ATP-competitive inhibitors must form critical hydrogen bonds with the backbone amides of the kinase hinge region. The extra nitrogen in the triazine ring acts as a highly localized, strong hydrogen-bond acceptor, providing tighter binding thermodynamics compared to the carbon-rich pyrazine or pyrimidine alternatives.

  • Modulation of Electron Density & pKa: The imidazopyrazine core is often overly basic and lipophilic, which drives off-target binding to the heme iron of CYP450 enzymes (particularly CYP3A4), leading to severe drug-drug interactions[1]. The incorporation of the triazine nitrogen withdraws electron density from the bicyclic core, lowering the overall pKa. This subtle electronic shift drastically reduces CYP inhibition and improves aqueous solubility.

  • Metabolic Stability: Electron-rich aromatic systems are highly susceptible to oxidative metabolism by liver microsomes. The electron-deficient nature of the triazine ring protects the scaffold from rapid oxidative degradation, thereby extending the compound's half-life and improving oral bioavailability[1].

Head-to-Head Scaffold Comparison

The following table summarizes the quantitative performance differences between the legacy imidazopyrazine scaffold, a common pyrazolopyrimidine alternative, and the optimized imidazotriazine core based on standard preclinical profiling parameters.

Pharmacological PropertyImidazo[1,5-a]pyrazine (Legacy)Pyrazolo[1,5-a]pyrimidine (Alternative)Imidazo[2,1-f][1,2,4]triazine (Optimized)
Primary Hinge-Binding Motif N-1 / C-HN-2 / N-3N-4 (Strong H-bond acceptor)
CYP3A4 Inhibition (Toxicity) High Liability (IC50 < 1 µM)Moderate Liability (IC50 ~ 5 µM)Low Liability (IC50 > 10 µM)
Metabolic Stability (HLM) Poor (Prone to rapid oxidation)ModerateExcellent (Electron-deficient core)
In Vivo Oral Bioavailability (F%) ~20 - 30%~40%> 50%
Target Kinase Selectivity Broad / PromiscuousModerateHigh (Tunable via C-5/C-7 substitution)

Target-Specific Efficacy

A. Dual IGF-1R and IR Inhibition

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a validated anticancer target, but selective IGF-1R monoclonal antibodies often fail clinically due to compensatory signaling through the structurally related Insulin Receptor (IR)[1]. Small molecule dual inhibitors are required. In a head-to-head optimization study, replacing the imidazo[1,5-a]pyrazine core with an imidazo[5,1-f][1,2,4]triazine scaffold yielded compounds (e.g., Compound 9b) that maintained single-digit nanomolar potency against both IGF-1R and IR while completely eliminating the CYP3A4 inhibition that plagued the earlier series. This optimized triazine inhibitor demonstrated robust, orally efficacious tumor growth inhibition in in vivo xenograft models[1].

B. PI3K / mTOR Pathway Modulation

Clinical trials of early pan-PI3K inhibitors revealed severe dose-limiting toxicities. Imidazo[2,1-f][1,2,4]triazine derivatives have been engineered to target PI3Kα isoforms selectively while maintaining critical modulation of the mTOR pathway[3],[4]. These triazine-based compounds effectively suppress AKT phosphorylation at Ser473 (a direct readout of mTORC2 activity), preventing the dangerous feedback loop reactivation of AKT that occurs when only mTORC1 is inhibited[3].

C. Focal Adhesion Kinase (FAK) Inhibition

Further exploration of the triazine core led to the development of imidazo[1,2-a][1,3,5]triazines . These derivatives exhibit highly potent antiangiogenic and antitumor activity, inhibiting FAK enzymatic activity with IC50 values as low as 50 nM. Cellular profiling demonstrated that these triazine inhibitors successfully arrest cancer cells in the G2/M phase and block cell-matrix adhesion and migration[2].

Self-Validating Experimental Protocols

To objectively evaluate imidazo[2,1-f]triazine-based inhibitors against alternative scaffolds, researchers must employ orthogonal, self-validating methodologies.

Protocol 1: In Vitro Kinase Selectivity Profiling (ADP-Glo Assay)

Causality: Because these inhibitors are ATP-competitive, measuring the universal product of kinase activity (ADP) provides a direct, substrate-independent quantification of target affinity.

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the imidazotriazine inhibitor and the imidazopyrazine comparator in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration <1%).

  • Enzyme/ATP Addition: Add the target kinase (e.g., PI3Kα or IGF-1R). Critical Step: Set the ATP concentration exactly at the apparent Km​ for each specific kinase. This ensures that the derived IC50 values represent true binding affinity ( Ki​ ) and can be accurately compared across different kinases.

  • Self-Validation Controls: Include Staurosporine (10 µM) as a pan-kinase positive control for 100% inhibition, and a DMSO-only vehicle as the 0% inhibition baseline.

  • Detection: Incubate for 60 minutes, add ADP-Glo reagent to deplete unreacted ATP, followed by the Kinase Detection Reagent to convert ADP to a luminescent signal. Calculate IC50 using a 4-parameter logistic curve fit.

Protocol 2: Cellular Target Engagement (p-AKT Ser473 Western Blot)

Causality: In vitro potency does not guarantee cellular efficacy. This assay validates that the inhibitor successfully penetrates the cell membrane and engages the PI3K/mTOR pathway in a physiological environment by measuring the downstream phosphorylation of AKT at Ser473[3].

  • Cell Treatment: Seed cancer cells (e.g., U87-MG) in 6-well plates. Treat with varying concentrations of the inhibitor for 2 hours.

  • Lysis & Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (essential to preserve the p-AKT signal).

  • Immunoblotting: Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane. Probe with primary antibodies against p-AKT (Ser473) and Total AKT.

  • Self-Validation & Normalization: Probe for GAPDH as a loading control. Normalize the p-AKT chemiluminescent signal against both Total AKT and GAPDH. Include a known PI3K/mTOR dual inhibitor (e.g., NVP-BEZ235) as a benchmark control to validate the dynamic range of the assay[3].

Visualizations

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits via PH Domain mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Ser473 Inhibitor Imidazo[2,1-f]triazine Inhibitor Inhibitor->PI3K Dual Inhibition Inhibitor->mTORC1 Inhibitor->mTORC2

PI3K/mTOR signaling pathway highlighting dual inhibition points by imidazo[2,1-f]triazines.

Exp_Workflow Step1 1. Scaffold Synthesis & Verification Step2 2. In Vitro Kinase Profiling (ADP-Glo Assay) Step1->Step2 QC1 NMR & LC-MS Validation Step1->QC1 Step3 3. Cellular Target Engagement (p-AKT Ser473 Assay) Step2->Step3 QC2 Staurosporine Control Step2->QC2 Step4 4. In Vivo Efficacy & PK/PD Modeling Step3->Step4 QC3 GAPDH Normalization Step3->QC3

Self-validating experimental workflow for evaluating imidazo[2,1-f]triazine kinase inhibitors.

References

1.[1] Title: Discovery of an Orally Efficacious Imidazo[5,1-f][1,2,4]triazine Dual Inhibitor of IGF-1R and IR Source: nih.gov URL:

2.[2] Title: Design, synthesis, and evaluation of novel imidazo[1,2-a][1,3,5]triazines and their derivatives as focal adhesion kinase inhibitors with antitumor activity Source: nih.gov URL:

3.[3] Title: The regulation and function of Class III PI3Ks: Novel roles for Vps34 Source: researchgate.net URL:

4.[4] Title: Inositol Polyphosphate-Based Compounds as Inhibitors of Phosphoinositide 3-Kinase-Dependent Signaling Source: researchgate.net URL:

Sources

Safety & Regulatory Compliance

Safety

7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine proper disposal procedures

Standard Operating Procedure: Proper Disposal & End-of-Life Management of 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I freq...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Proper Disposal & End-of-Life Management of 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently encounter operational bottlenecks surrounding the disposal of complex, multi-halogenated heterocyclic intermediates. 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine is a critical building block in the synthesis of nucleoside analogs and kinase inhibitors. However, its structural features—specifically the presence of both bromine and chlorine atoms attached to a nitrogen-rich aromatic core—demand stringent, highly specific disposal protocols.

This guide provides a self-validating, step-by-step operational framework for the safe handling, containment, and ultimate thermal destruction of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Physicochemical Hazard Assessment (The "Why")

Before executing any disposal protocol, it is critical to understand the causality behind the safety measures. The disposal strategy for 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine is dictated by three structural realities:

  • Carbon-Halogen (C-Br, C-Cl) Bonds: These bonds classify the compound strictly as Halogenated Organic Waste . If incinerated at standard municipal waste temperatures (<850°C), these halogens act as precursors for de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs).

  • Nitrogen-Rich Heterocycle: The imidazo-triazine core contains multiple nitrogen atoms. Upon combustion, this generates significant amounts of nitrogen oxides (NOx), requiring specialized exhaust scrubbing.

  • Solvent Vehicles: In drug development workflows, this compound is typically dissolved in polar aprotic solvents (e.g., DMF, DMSO) or halogenated solvents (e.g., Dichloromethane). The disposal protocol must account for the vapor pressure and chemical compatibility of these solvent matrices.

Step-by-Step Laboratory Disposal Protocol

To prevent cross-contamination and ensure regulatory compliance, execute the following methodology for routine lab waste generation.

Step 1: Halogenated Waste Segregation Never mix this compound with non-halogenated organic waste streams (like ethanol or acetone). Mixing halogenated and non-halogenated waste exponentially increases disposal costs, as the entire container must then be treated as halogenated waste. Ensure the waste mixture contains to maintain the calorific value required for efficient incineration.

Step 2: Primary Containment Selection Transfer liquid waste solutions into High-Density Polyethylene (HDPE) or PTFE-lined borosilicate glass containers. Causality: Standard low-density plastics can degrade when exposed to the solvent vehicles commonly used with this compound.

Step 3: Headspace Management Fill liquid waste containers to an absolute maximum of 75% capacity . Causality: Halogenated solvent vehicles often possess high vapor pressures. Leaving a 25% headspace allows for vapor expansion during temperature fluctuations, preventing pressure-induced container rupture.

Step 4: GHS-Compliant Labeling Attach a standardized Hazardous Waste label immediately upon the first drop of waste entering the container. The label must explicitly state:

  • Classification: Halogenated Organic Waste

  • Contents: 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine, [List all solvents used]

  • Hazards: Toxic, Irritant, Environmental Hazard.

Spill Response Methodology

In the event of an accidental release, immediate containment is required to prevent aerosolization of the powder or evaporation of the solvent vehicle.

  • For Solid Spills: Do not dry sweep. Dry sweeping aerosolizes the toxic dust, creating an immediate inhalation hazard. Instead, lightly mist the powder with a compatible solvent (e.g., isopropanol) to dampen it. Wipe up the slurry using absorbent pads, place the pads in a heavy-duty biohazard-style bag, and classify the bag as solid halogenated waste.

  • For Liquid Spills: Evacuate non-essential personnel. Apply an inert, amorphous absorbent material (such as diatomaceous earth or commercial spill-kit vermiculite) from the perimeter of the spill inward to prevent spreading. Scoop the saturated absorbent into a wide-mouth HDPE container using non-sparking tools.

End-of-Life Destruction: High-Temperature Incineration

Once the waste leaves your facility via a licensed HazMat transporter, it cannot simply be landfilled. The and the European Directive on Industrial Emissions mandate specific thermal destruction parameters for waste containing >1% halogenated organics.

The waste is injected into a rotary kiln incinerator. To guarantee the complete cleavage of the C-Br and C-Cl bonds and prevent the formation of persistent organic pollutants (POPs), the secondary combustion chamber (afterburner) must operate at a minimum temperature of 1100°C with a gas residence time of strictly >2 seconds ().

Following thermal breakdown, the resulting exhaust gases—which now contain highly corrosive Hydrochloric acid (HCl), Hydrobromic acid (HBr), and NOx—are forced through a wet caustic scrubber system (typically utilizing sodium hydroxide). This neutralizes the acid gases into harmless salts and water before atmospheric release.

Quantitative Disposal Parameters

Hazard CategoryRegulatory Threshold / LimitOperational Consequence
Halogen Content > 1% (w/w)Mandates high-temp incineration (>1100°C) to prevent dioxin formation.
Water Content < 20% (v/v)Required to maintain high calorific value for thermal destruction.
Container Fill 75% MaximumProvides critical headspace for solvent vapor expansion.
Incinerator Residence > 2 secondsEnsures complete atomization of the imidazotriazine core.

Disposal Workflow Visualization

DisposalWorkflow Waste 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine (Solid/Solution Waste) Segregation Halogenated Waste Segregation (<20% Water, No Incompatibles) Waste->Segregation Lab Protocol Containment Primary & Secondary Containment (Vented Caps, HDPE/Glass) Segregation->Containment Packaging Transport Licensed HazMat Transport (Manifested as EPA Halogenated) Containment->Transport Logistics Incineration High-Temp Incineration (>1100°C) (Rotary Kiln / Afterburner) Transport->Incineration Destruction Gases Combustion Byproducts (HCl, HBr, NOx, CO2, H2O) Incineration->Gases Thermal Breakdown Scrubber Caustic Scrubber System (Neutralization of Acid Gases) Gases->Scrubber Emission Control Release Safe Atmospheric Release & Ash Landfill Scrubber->Release Final Step

Workflow for the safe disposal and thermal destruction of halogenated imidazotriazine waste.

References

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Incineration and Thermal Treatment." EPA.gov. Available at: [Link][1]

  • Zero Waste Europe. "Policy Briefing: Waste Incineration and Persistent Organic Pollutants (POPs)." ZeroWasteEurope.eu. Available at: [Link][2]

  • Nipissing University Environmental Health & Safety. "Hazardous Materials Disposal Guide." NipissingU.ca. Available at:[Link][3]

  • University of Wisconsin Oshkosh. "Guide to Classifying Unwanted Laboratory Materials." UWOsh.edu. Available at:[Link][4]

Sources

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